Product packaging for 2-Amino-6-nitrobenzaldehyde(Cat. No.:CAS No. 130133-53-8)

2-Amino-6-nitrobenzaldehyde

Cat. No.: B183300
CAS No.: 130133-53-8
M. Wt: 166.13 g/mol
InChI Key: HACOHMHYAQXUOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-6-nitrobenzaldehyde is a high-value aromatic aldehyde serving as a critical precursor in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocycles. Its principal research application is in Friedländer annulation reactions, where it condenses with activated ketones to form substituted quinoline scaffolds . Quinolines are privileged structures in medicinal chemistry, expressing a multitude of biological activities and are found in compounds investigated for the treatment of malaria, tuberculosis, cancer, and bacterial infections . The presence of both an aromatic amine and an aldehyde group on the same ring makes this compound a versatile and bifunctional building block. The ortho-arrangement of these functional groups is essential for facilitating the domino condensation-cyclization-aromatization sequence that efficiently builds the quinoline ring system . This reactivity provides researchers with a powerful tool for rapidly generating diverse chemical libraries for drug discovery and development programs. Furthermore, the nitro group offers an additional handle for further functionalization, allowing for the creation of more complex molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O3 B183300 2-Amino-6-nitrobenzaldehyde CAS No. 130133-53-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACOHMHYAQXUOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130133-53-8
Record name 2-Amino-6-nitrobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-6-nitrobenzaldehyde (CAS: 130133-53-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-nitrobenzaldehyde, a key chemical intermediate with the CAS number 130133-53-8. The document details its physicochemical properties, outlines a plausible synthetic pathway, and explores its significant role in the synthesis of pharmacologically active compounds, particularly in the development of cancer therapeutics. A central focus is its application as a precursor to 9-nitrocamptothecin, a potent topoisomerase II inhibitor. Detailed experimental protocols for assays related to its downstream applications are provided, alongside visualizations of relevant biochemical pathways and experimental workflows to support researchers in their drug discovery and development endeavors.

Physicochemical Properties

This compound is a substituted aromatic aldehyde containing both an amino and a nitro functional group. These groups confer specific reactivity and properties to the molecule, making it a versatile building block in organic synthesis. A summary of its key physicochemical data is presented in Table 1.

PropertyValueSource(s)
CAS Number 130133-53-8[1][2]
Molecular Formula C₇H₆N₂O₃[1][2]
Molecular Weight 166.14 g/mol [1][2]
Appearance Powder or crystals[3]
Storage Temperature 2-8°C, sealed in dry, dark place[3]

Synthesis

A detailed, publicly available, step-by-step experimental protocol for the synthesis of this compound is not extensively documented. However, based on established organic chemistry principles and analogous reactions, a plausible synthetic route involves the selective reduction of 2,6-dinitrotoluene followed by the oxidation of the resulting 2-amino-6-nitrotoluene.[4]

Plausible Synthetic Pathway

Synthesis_Pathway A 2,6-Dinitrotoluene B 2-Amino-6-nitrotoluene A->B Selective Reduction (e.g., Sodium Sulfide) C This compound B->C Oxidation (e.g., Manganese Dioxide)

Caption: Plausible synthetic pathway for this compound.

Experimental Considerations
  • Selective Reduction of 2,6-Dinitrotoluene: The selective reduction of one nitro group in the presence of another is a critical step. Reagents such as sodium sulfide (in a Zinin reduction) or hydrazine hydrate with a catalyst like Raney nickel are often employed for this purpose.[4] The less sterically hindered nitro group is typically reduced preferentially.[4]

  • Oxidation of 2-Amino-6-nitrotoluene: The subsequent oxidation of the methyl group of 2-amino-6-nitrotoluene to a formyl group can be achieved using various oxidizing agents. Manganese dioxide or potassium permanganate are suitable reagents for the oxidation of methyl groups on aromatic rings.[4]

Role in Drug Development

This compound serves as a crucial intermediate in the industrial synthesis of 9-nitrocamptothecin.[1][2] 9-Nitrocamptothecin is a derivative of camptothecin, a natural product known for its anticancer properties. Specifically, it functions as a topoisomerase II inhibitor, an enzyme essential for maintaining DNA integrity during replication and transcription.[1][2]

Topoisomerase II Inhibition Pathway

The cytotoxic effect of 9-nitrocamptothecin, derived from this compound, is achieved by stabilizing the "cleavable complex" formed between topoisomerase II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which in turn induces cell cycle arrest and apoptosis (programmed cell death).[5]

Topoisomerase_II_Inhibition cluster_synthesis Synthesis cluster_cellular_action Cellular Action This compound This compound 9-Nitrocamptothecin 9-Nitrocamptothecin This compound->9-Nitrocamptothecin Industrial Synthesis Topoisomerase II Topoisomerase II DNA DNA Cleavable Complex Cleavable Complex Double-Strand Breaks Double-Strand Breaks Cell Cycle Arrest Cell Cycle Arrest Apoptosis Apoptosis

Caption: Mechanism of action of 9-nitrocamptothecin.

Experimental Protocols

While specific biological assays for this compound are not widely reported, its significance lies in its conversion to 9-nitrocamptothecin. Therefore, protocols for assessing the biological activity of topoisomerase II inhibitors are highly relevant.

Topoisomerase II Inhibition Assay (kDNA Decatenation)

This assay measures the ability of topoisomerase II to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibitors of the enzyme will prevent this activity.[5][6]

Materials:

  • Kinetoplast DNA (kDNA)

  • Human Topoisomerase IIα

  • 10x Topoisomerase II Assay Buffer

  • 10 mM ATP

  • Test compound (e.g., 9-nitrocamptothecin) dissolved in DMSO

  • Stop Solution/Loading Dye (containing SDS and a tracking dye)

  • 1% Agarose gel in TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Deionized water

Procedure:

  • On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:

    • 2 µL of 10x Topo II Assay Buffer

    • 2 µL of 10 mM ATP

    • 1 µL of kDNA (e.g., 200 ng/µL)

    • Variable volume of test compound dilution

    • Deionized water to a final volume of 19 µL

  • Add 1 µL of diluted Topoisomerase II enzyme to each tube to initiate the reaction. The optimal enzyme concentration should be predetermined.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 2 µL of Stop Solution/Loading Dye.

  • Load the entire reaction mixture into the wells of a 1% agarose gel.

  • Perform electrophoresis until the dye front has migrated an adequate distance.

  • Stain the gel with a DNA stain and visualize the DNA bands under UV light. Catenated kDNA will remain in the loading well, while decatenated minicircles will migrate into the gel.[5]

kDNA_Decatenation_Assay A Prepare Reaction Mix (Buffer, ATP, kDNA, Test Compound) B Add Topoisomerase II A->B C Incubate at 37°C B->C D Stop Reaction C->D E Agarose Gel Electrophoresis D->E F Visualize DNA Bands E->F

Caption: Workflow for the Topoisomerase II kDNA Decatenation Assay.

Conclusion

This compound is a valuable chemical intermediate, primarily recognized for its role in the synthesis of the anticancer agent 9-nitrocamptothecin. Its unique structure, featuring both an amino and a nitro group on a benzaldehyde scaffold, provides a versatile platform for the construction of complex heterocyclic systems. Understanding its properties, synthesis, and the biological activity of its derivatives is crucial for researchers in the fields of medicinal chemistry and drug development. The provided technical information and experimental protocols serve as a foundational resource for further investigation and application of this important molecule.

References

An In-depth Technical Guide to the Physical Properties of 2-Amino-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Amino-6-nitrobenzaldehyde (CAS No: 130133-53-8), a versatile intermediate in organic synthesis. Due to the limited availability of experimentally-derived data for this specific compound, this document combines reported values with predicted data and outlines the standard experimental protocols for their determination.

Core Physical and Chemical Properties

This compound is an organic compound characterized by the presence of an amino group (-NH₂) and a nitro group (-NO₂) on a benzaldehyde structure.[1] These functional groups, one electron-donating and one electron-withdrawing, make it a valuable precursor in the synthesis of various biologically active molecules.[1]

Table 1: Summary of Physical Properties for this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 130133-53-8[1][2]
Molecular Formula C₇H₆N₂O₃[1][2]
Molecular Weight 166.14 g/mol [2]
Appearance Yellow crystalline solid[1]
Boiling Point 378.7 ± 32.0 °CPredicted[3]
Density 1.441 ± 0.06 g/cm³Predicted[3]
pKa -1.42 ± 0.10Predicted[3]
Melting Point Not explicitly reported (may decompose)[1]

Synthesis Workflow

This compound can be synthesized via the oxidation of (2-Amino-6-nitrophenyl)methanol. The reaction typically employs an oxidizing agent such as manganese(IV) oxide in a suitable solvent like dichloromethane.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A (2-Amino-6-nitrophenyl)methanol C Oxidation Reaction (e.g., 20°C, 1h, Inert Atmosphere) A->C B Manganese(IV) Oxide (MnO2) in Dichloromethane B->C D This compound C->D Yield: ~88%

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of solid organic compounds like this compound.

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to lower and broaden the melting range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 1-2 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned next to the thermometer bulb. This assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil) or a calibrated melting point apparatus.

  • Heating: The apparatus is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Measurement: The heating rate is then slowed to 1-2°C per minute. The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Solubility tests provide information about the polarity and the presence of certain functional groups.

Methodology: Qualitative Solubility Test

  • Preparation: Approximately 10-20 mg of the solid compound is placed into a small test tube.

  • Solvent Addition: About 0.5 mL of a selected solvent (e.g., water, diethyl ether, ethanol, 5% HCl, 5% NaOH) is added to the test tube.

  • Observation: The tube is agitated or stirred vigorously for 60 seconds. The compound is classified as "soluble" if it dissolves completely, "partially soluble" if some solid remains, and "insoluble" if no significant dissolution occurs.

  • pH Test (for aqueous solutions): If the compound is soluble in water, the pH of the resulting solution should be tested with litmus or pH paper to identify acidic or basic properties.

Spectroscopy is essential for structural elucidation and functional group identification.

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Methodology: ¹H and ¹³C NMR

  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Deuterated solvents are used to avoid interference from proton signals of the solvent itself.[4]

  • Data Acquisition: The solution is transferred to a clean NMR tube. The tube is placed in the NMR spectrometer, and the magnetic field is shimmed to ensure homogeneity. Standard ¹H and ¹³C NMR spectra are acquired. Two-dimensional experiments like COSY or HSQC can be run to establish connectivity between atoms.

  • Data Analysis: The resulting spectra are analyzed for chemical shifts (indicating the electronic environment of nuclei), integration (relative number of protons), and coupling patterns (revealing adjacent nuclei).

3.3.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

Methodology: KBr Pellet or ATR

  • KBr Pellet Method:

    • A few milligrams of the solid sample are ground thoroughly with about 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • The fine powder is then compressed under high pressure in a die to form a thin, transparent pellet.

    • The pellet is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.

  • Attenuated Total Reflectance (ATR) Method:

    • A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or ZnSe).

    • Pressure is applied to ensure good contact between the sample and the crystal.

    • The IR spectrum is then recorded. This method requires minimal sample preparation.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_analysis Physical Property Analysis cluster_data Data & Characterization Synth Synthesize & Purify This compound MP Melting Point Determination Synth->MP Pure Sample Sol Solubility Tests Synth->Sol Pure Sample NMR NMR Spectroscopy (¹H, ¹³C) Synth->NMR Pure Sample IR IR Spectroscopy (ATR or KBr) Synth->IR Pure Sample Data Purity, Structure, Functional Groups, Solubility Profile MP->Data Sol->Data NMR->Data IR->Data

Caption: General workflow for physical characterization of a synthesized compound.

References

2-Amino-6-nitrobenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-6-nitrobenzaldehyde: Molecular Weight and Formula

This technical guide provides essential chemical information for this compound, a compound relevant to researchers, scientists, and professionals in drug development. This benzaldehyde derivative is noted for its role as a glycol amide in the industrial synthesis of 9-nitrocamptothecin, a compound investigated for its potential in cancer treatment due to its inhibitory effects on topoisomerase II, an enzyme crucial for maintaining DNA integrity[1].

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized below. These data are critical for stoichiometric calculations, analytical characterization, and experimental design.

ParameterValueCitations
Chemical Formula C₇H₆N₂O₃[1][2][3]
Molecular Weight 166.136 g/mol [2]
166.14 g/mol [1][4]

Experimental Protocols

Detailed experimental protocols for the determination of the molecular weight or the synthesis of this compound were not available in the provided search results. However, it is mentioned that the compound can be produced via a condensation reaction between acetone and nitroethane[1].

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound and its core molecular identifiers.

Compound This compound Formula C₇H₆N₂O₃ Compound->Formula has formula MolWeight 166.136 g/mol Formula->MolWeight results in

Caption: Relationship between compound, formula, and molecular weight.

References

A Technical Guide to the Solubility of 2-Amino-6-nitrobenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-Amino-6-nitrobenzaldehyde in organic solvents. A comprehensive review of scientific literature and chemical databases reveals a notable absence of published quantitative solubility data for this compound. Consequently, this document serves as a foundational resource, providing detailed experimental protocols for the systematic determination of its solubility. The methodologies outlined herein are established and widely accepted in the fields of chemistry and pharmaceutical sciences, ensuring reliable and reproducible results. This guide is intended to empower researchers to generate the precise solubility data required for applications in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is an organic compound with the chemical formula C₇H₆N₂O₃.[1][2] Its molecular structure, featuring an aromatic ring substituted with an amino group, a nitro group, and an aldehyde functional group, suggests a complex solubility profile that is critical for its use in various chemical processes. This compound serves as a key intermediate in the synthesis of pharmaceuticals, such as the anticancer agent 9-nitrocamptothecin, highlighting the importance of understanding its behavior in different solvent systems for process optimization and formulation development.[1]

The solubility of a compound is a fundamental physicochemical property that dictates its reactivity, bioavailability, and ease of purification. In the context of drug development, poor solubility can be a major impediment to a candidate's success. For synthetic chemists, knowledge of solubility is essential for reaction setup, product isolation, and purification.

Given the lack of available data, this guide provides a robust framework for researchers to determine the solubility of this compound in a range of organic solvents.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 130133-53-8[1]
Molecular Formula C₇H₆N₂O₃[1]
Molecular Weight 166.14 g/mol [1]
SMILES C1=CC(=C(C(=C1)--INVALID-LINK--[O-])C=O)N[1]

Experimental Protocols for Solubility Determination

The following sections detail standardized methods for determining the equilibrium solubility of this compound. The choice of method may depend on the required accuracy, the amount of substance available, and the analytical instrumentation at hand.

General Experimental Workflow

The determination of solubility typically follows a consistent workflow, from preparation of the saturated solution to quantification of the dissolved solute.

experimental_workflow cluster_prep Solution Preparation cluster_sampling Sampling and Filtration cluster_analysis Analysis cluster_calculation Calculation prep_start Start add_excess Add excess this compound to solvent prep_start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48h shaking) add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle sampling Withdraw supernatant settle->sampling filtration Filter supernatant (e.g., syringe filter) sampling->filtration dilution Dilute filtered solution filtration->dilution quantification Quantify concentration (HPLC, UV-Vis, etc.) dilution->quantification calculation Calculate solubility (e.g., g/100mL, mol/L) quantification->calculation end End calculation->end

Figure 1: General workflow for experimental solubility determination.
Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely recognized technique for determining thermodynamic solubility.[3]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Screw-capped vials

  • Temperature-controlled orbital shaker

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.[4]

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[5] The equilibration time can be confirmed by measuring the concentration at different time points until it remains constant.[5]

  • Sample Collection and Preparation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to sediment.[5] Carefully withdraw a known volume of the clear supernatant.

  • Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.[5] This step is crucial to prevent overestimation of the solubility.

  • Quantification: Analyze the concentration of this compound in the filtered solution using a validated analytical method as described below.

Analytical Quantification Methods

HPLC is a highly accurate and specific method for determining the concentration of a solute.

Procedure:

  • Method Development: Develop a suitable HPLC method for this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength.[6]

  • Calibration Curve: Prepare a stock solution of this compound of a known concentration. Perform serial dilutions to create a set of standard solutions. Inject these standards and plot the peak area versus concentration to generate a calibration curve.

  • Sample Analysis: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve. Inject the diluted sample and record the peak area.

  • Calculation: Use the regression equation from the calibration curve to determine the concentration of the diluted sample. Multiply this by the dilution factor to obtain the solubility.

This method is applicable if this compound exhibits significant absorbance in the UV-Vis spectrum.

Procedure:

  • Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan across a suitable wavelength range to find the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve (Beer's Law plot).

  • Sample Analysis: Dilute the filtered saturated solution to bring its absorbance into the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

  • Calculation: Use the calibration curve to find the concentration of the diluted sample and multiply by the dilution factor to determine the solubility.

Data Presentation

As experimental data is generated, it should be compiled into a clear and structured format for easy comparison. Table 2 provides a template for presenting the solubility data.

Table 2: Template for Solubility Data of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method Used
e.g., Ethanol
e.g., Acetone
e.g., Dichloromethane
e.g., Toluene
e.g., Hexane

Conclusion

While published quantitative data on the solubility of this compound is currently unavailable, this guide provides the necessary framework for its determination. By employing the detailed experimental protocols outlined, researchers can generate reliable and reproducible solubility data. This information is invaluable for the advancement of research and development projects that utilize this compound as a key chemical intermediate. The systematic study of its solubility in a variety of organic solvents will undoubtedly facilitate its broader application in the chemical and pharmaceutical industries.

References

Spectroscopic Analysis of 2-Amino-6-nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-nitrobenzaldehyde is a key chemical intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its molecular structure, characterized by the presence of amino, nitro, and aldehyde functional groups on a benzene ring, gives rise to a unique spectroscopic signature. Understanding its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data is crucial for its unambiguous identification, purity assessment, and for monitoring chemical transformations. This technical guide provides a detailed overview of the expected NMR spectral data for this compound, based on the analysis of structurally related compounds, and outlines the standard experimental protocols for acquiring such data.

Note: Extensive searches of scientific literature and chemical databases did not yield experimentally verified ¹H and ¹³C NMR data specifically for this compound. The data presented herein is a predictive analysis based on established principles of NMR spectroscopy and comparison with closely related analogs, such as 2-nitrobenzaldehyde.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The electron-donating amino group (-NH₂) and the electron-withdrawing nitro (-NO₂) and aldehyde (-CHO) groups in this compound will exert significant influence on the chemical shifts of the aromatic protons and carbons.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aldehyde proton, the aromatic protons, and the protons of the amino group. The aldehyde proton is expected to appear at a significantly downfield chemical shift, a characteristic feature of aldehydes. The aromatic protons will display a splitting pattern determined by their coupling with neighboring protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde-H~9.5 - 10.5Singlet (s)N/A
Aromatic-H~6.5 - 8.0Multiplet (m)~7 - 9
Amino-H₂~5.0 - 7.0Broad Singlet (br s)N/A
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group will be the most downfield signal. The aromatic carbons will appear in a range influenced by the attached functional groups.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde C=O~190 - 200
C-NH₂~145 - 155
C-NO₂~140 - 150
Aromatic C-H~110 - 140
C-CHO~120 - 130

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra, a standardized experimental protocol is essential.

1. Sample Preparation:

  • Sample Quantity: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice. Other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be used depending on the sample's solubility. The solvent should be of high purity to avoid interfering signals.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers can also reference the spectra to the residual solvent peak.

  • Procedure: Accurately weigh the sample and dissolve it in the deuterated solvent in a clean, dry vial. Filter the solution into a 5 mm NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Spectral Width: Typically 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode and the baseline is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or the residual solvent peak.

  • Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

Structural Interpretation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis cluster_3 Structure Confirmation Sample_Prep Sample Preparation (this compound in deuterated solvent) Acquire_1H Acquire 1H NMR Spectrum Sample_Prep->Acquire_1H Acquire_13C Acquire 13C NMR Spectrum Sample_Prep->Acquire_13C Process_Data Process Raw Data (FT, Phasing, Baseline Correction, Referencing) Acquire_1H->Process_Data Acquire_13C->Process_Data Analyze_Shifts Analyze Chemical Shifts (Identify functional groups) Process_Data->Analyze_Shifts Analyze_Splitting Analyze Splitting Patterns (1H) (Determine proton connectivity) Process_Data->Analyze_Splitting Analyze_Integration Analyze Integration (1H) (Determine proton ratios) Process_Data->Analyze_Integration Assign_Signals Assign Signals to Structure Analyze_Shifts->Assign_Signals Analyze_Splitting->Assign_Signals Analyze_Integration->Assign_Signals Confirm_Structure Confirm Molecular Structure of This compound Assign_Signals->Confirm_Structure

FT-IR Spectrum Analysis of 2-Amino-6-nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Amino-6-nitrobenzaldehyde. The information herein is intended to assist researchers and scientists in identifying the characteristic vibrational frequencies of this compound, which is a valuable intermediate in various synthetic pathways, including those for pharmacologically active molecules. This guide summarizes expected spectral data, outlines a detailed experimental protocol for FT-IR analysis, and provides a visual representation of the analytical workflow.

Introduction to the FT-IR Spectroscopy of this compound

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its key functional groups: the amino group (-NH₂), the nitro group (-NO₂), the aldehyde group (-CHO), and the substituted aromatic ring. The positions of these groups on the benzene ring influence the electronic environment and, consequently, the vibrational modes of the entire molecule.

Predicted FT-IR Spectral Data

While a definitive, experimentally verified FT-IR spectrum for this compound is not widely published, a detailed prediction of the major absorption bands can be compiled from the analysis of structurally similar compounds, such as 2-nitrobenzaldehyde, and established infrared correlation charts. The following table summarizes the expected characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
3400 - 3200Medium-StrongN-H stretching (asymmetric and symmetric) of the amino group
3100 - 3000Medium-WeakC-H stretching of the aromatic ring
2900 - 2800WeakC-H stretching of the aldehyde group
1710 - 1680StrongC=O stretching of the aldehyde group
1620 - 1580Medium-StrongC=C stretching of the aromatic ring and N-H bending of the amino group
1550 - 1500StrongAsymmetric NO₂ stretching of the nitro group
1360 - 1320StrongSymmetric NO₂ stretching of the nitro group
1300 - 1200MediumC-N stretching of the aromatic amine
900 - 675Medium-StrongC-H out-of-plane bending of the substituted aromatic ring

Experimental Protocol for FT-IR Analysis

This section details a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

3.1. Materials and Equipment

  • Fourier-Transform Infrared (FT-IR) spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • This compound sample (solid)

  • Spatula

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol)

  • Lint-free wipes

3.2. Procedure

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its necessary performance checks.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal thoroughly with a lint-free wipe dampened with isopropanol or ethanol.

    • Allow the solvent to evaporate completely.

    • Record a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal itself, ensuring they are subtracted from the final sample spectrum.

  • Sample Preparation and Measurement:

    • Place a small amount of the this compound powder onto the center of the ATR crystal.

    • Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

    • Acquire the sample spectrum. A typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹. To improve the signal-to-noise ratio, co-add a sufficient number of scans (e.g., 16 or 32).

  • Data Processing and Analysis:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Perform any necessary baseline corrections and peak picking to identify the exact wavenumbers of the absorption bands.

    • Compare the obtained peak positions with the expected values in the provided table and other reference spectra to confirm the identity and purity of the compound.

  • Cleaning:

    • Release the pressure arm and carefully remove the sample from the ATR crystal using a spatula and a dry, lint-free wipe.

    • Clean the crystal surface thoroughly with a solvent-dampened wipe to remove any residual sample.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the FT-IR analysis process.

FTIR_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis instrument_prep 1. Instrument Preparation background_scan 2. Background Spectrum Acquisition instrument_prep->background_scan Ensures clean baseline sample_prep 3. Sample Preparation & Placement background_scan->sample_prep Ready for sample acquire_spectrum 4. Spectrum Acquisition sample_prep->acquire_spectrum Good crystal contact data_processing 5. Data Processing acquire_spectrum->data_processing Raw data spectral_interpretation 6. Spectral Interpretation data_processing->spectral_interpretation Processed spectrum final_report final_report spectral_interpretation->final_report Final Analysis Report

FT-IR Analysis Workflow

This guide provides a foundational understanding of the FT-IR spectral characteristics of this compound. For definitive structural confirmation, it is recommended to correlate the FT-IR data with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Amino-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated mass spectrometry fragmentation behavior of 2-Amino-6-nitrobenzaldehyde. Due to the limited availability of direct experimental data for this specific isomer in publicly accessible literature, this document outlines a theoretically derived fragmentation pathway based on established principles of mass spectrometry and the known fragmentation patterns of related aromatic compounds, including nitrobenzaldehydes and amino-substituted aromatics. Furthermore, comprehensive, adaptable experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are presented to facilitate the analysis of this and similar molecules.

Predicted Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) is expected to be influenced by the presence of three key functional groups: an aldehyde, a nitro group, and an amino group, with their ortho positioning playing a significant role in the fragmentation cascade. The molecular ion ([M]•+) of this compound (molar mass: 166.14 g/mol ) is anticipated to be observed. The subsequent fragmentation is likely to proceed through several key pathways, including the loss of the nitro group, interactions involving the adjacent amino and aldehyde groups, and cleavage of the aldehyde functionality.

A summary of the predicted principal fragment ions, their mass-to-charge ratios (m/z), and their proposed structures is presented in the table below.

m/z Proposed Fragment Neutral Loss Notes
166[C₇H₆N₂O₃]•+-Molecular Ion
149[C₇H₅N₂O₂]•+•OHLoss of a hydroxyl radical, potentially from the nitro group facilitated by the ortho-amino group.
136[C₇H₄NO₂]•+•NH₂Loss of the amino radical.
120[C₇H₆N₂O]•+NO₂Loss of the nitro group.
108[C₆H₆NO]•+CHO, NOSequential loss of the formyl radical and nitric oxide.
92[C₆H₆N]•+CHO, NO₂Loss of the formyl radical and the nitro group.
77[C₆H₅]•+CHO, NH₂, NO₂Phenyl cation resulting from the loss of all substituents.

Proposed Fragmentation Pathway

The fragmentation of this compound is likely initiated by the ionization of the molecule. The resulting molecular ion can then undergo a series of fragmentation reactions. The ortho positioning of the amino and nitro groups can lead to specific intramolecular interactions, influencing the fragmentation cascade. A proposed fragmentation pathway is visualized in the diagram below.

Fragmentation_Pathway M [M]•+ m/z 166 F149 [M-OH]•+ m/z 149 M->F149 - •OH F120 [M-NO₂]•+ m/z 120 M->F120 - NO₂ F136 [M-NH₂]•+ m/z 136 M->F136 - •NH₂ F92 [M-CHO-NO₂]•+ m/z 92 F120->F92 - CHO F77 [C₆H₅]+ m/z 77 F136->F77 - CHO, NO

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Experimental Protocols

The following are detailed, adaptable protocols for the analysis of this compound using GC-MS and ESI-MS. These protocols are based on established methods for the analysis of nitroaromatic compounds.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.

1. Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the sample in a high-purity solvent such as acetone or ethyl acetate.

  • Working Solutions: Dilute the stock solution with the same solvent to prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Matrix: If analyzing the compound in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) should be employed.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve Sample Dilute Prepare Working Standards Dissolve->Dilute Inject Inject Sample Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Acquire Acquire Spectrum Detect->Acquire Analyze Analyze Fragmentation Acquire->Analyze

Caption: General experimental workflow for GC-MS analysis.

Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol

ESI-MS is suitable for the analysis of polar compounds and can provide molecular weight information with minimal fragmentation (soft ionization).

1. Sample Preparation:

  • Solvents: Use HPLC-grade solvents such as methanol, acetonitrile, and water.[2][3]

  • Stock Solution: Prepare a 1 mg/mL stock solution in a suitable solvent (e.g., methanol or acetonitrile).

  • Working Solutions: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[4]

  • Additives: To promote ionization, volatile additives like formic acid (for positive ion mode) or ammonium acetate (for negative ion mode) can be added to the sample and mobile phase at low concentrations (e.g., 0.1%).[3]

  • Filtration: Filter all samples through a 0.22 µm syringe filter before analysis to prevent clogging of the ESI source.[4]

2. ESI-MS Instrumentation and Conditions:

  • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an electrospray ionization source.

  • Ionization Mode: Both positive and negative ion modes should be evaluated. Given the presence of the amino group, positive ion mode is likely to be more sensitive.

  • Infusion Analysis: For direct analysis without chromatography, the sample solution can be infused directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • LC-MS Analysis: For separation of mixtures, couple the ESI-MS to a liquid chromatograph.

    • Column: A C18 reversed-phase column is a common choice.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a typical starting point.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Nebulizing Gas (Nitrogen) Flow: 8-12 L/min.

  • Drying Gas (Nitrogen) Temperature: 300-350 °C.

  • Mass Range: m/z 50-500.

ESIMS_Workflow cluster_prep Sample Preparation cluster_analysis ESI-MS Analysis cluster_data Data Processing Dissolve Dissolve in HPLC-grade solvent Add_Modifier Add ionization modifier (e.g., Formic Acid) Dissolve->Add_Modifier Filter Filter sample (0.22 µm) Add_Modifier->Filter Infuse Infuse or Inject into LC Ionize Electrospray Ionization Infuse->Ionize Detect Mass Detection Ionize->Detect Acquire Acquire Spectrum Detect->Acquire Determine_MW Determine Molecular Weight Acquire->Determine_MW

Caption: General experimental workflow for ESI-MS analysis.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and offers detailed protocols for its analysis. While the fragmentation pathway presented is theoretical, it is based on well-established principles and provides a strong starting point for the interpretation of experimental data. The provided GC-MS and ESI-MS protocols offer robust methodologies for researchers and scientists in drug development and related fields to characterize this and similar nitroaromatic compounds. It is recommended to perform high-resolution mass spectrometry to confirm the elemental composition of the observed fragment ions.

References

Stability and Storage Conditions for 2-Amino-6-nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Amino-6-nitrobenzaldehyde (CAS No: 130133-53-8). The information herein is compiled from publicly available safety data sheets and general chemical stability principles to ensure the integrity and longevity of this compound in a research and development setting.

Core Stability Profile and Storage Recommendations

This compound is a crystalline powder that requires specific storage conditions to prevent degradation. The presence of both an amino and a nitro group on the aromatic ring, in addition to the reactive aldehyde functional group, makes the molecule susceptible to various degradation pathways.

Factors Influencing Stability

Several environmental factors can adversely affect the stability of this compound:

  • Temperature: Elevated temperatures can increase the rate of degradation reactions. The recommended storage temperature is between 2°C and 8°C.

  • Light: As with many aromatic nitro compounds, exposure to light, particularly UV light, can induce photochemical reactions, leading to degradation. It is crucial to store the compound in a dark place.

  • Moisture: The compound should be stored in a dry, sealed container to prevent hydrolysis and other moisture-mediated reactions.

  • Air/Oxidation: The aldehyde group is susceptible to oxidation, which can be accelerated by exposure to air. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage.

Summary of Storage and Stability Data
ParameterRecommended Condition / InformationRationale
Storage Temperature 2°C - 8°CTo minimize the rate of thermal degradation.
Light Exposure Keep in a dark place. Use amber vials or store in a light-proof container.To prevent photochemical degradation.
Atmosphere Store in a tightly sealed container. For long-term storage, consider an inert atmosphere (e.g., Nitrogen, Argon).To protect the aldehyde functional group from oxidation.
Moisture Store in a dry environment. Use of a desiccator is recommended.To prevent hydrolysis and moisture-induced degradation.
Physical Form Powder or crystalsCrystalline solids generally have higher stability than amorphous forms or solutions.
Incompatibilities Strong oxidizing agents, strong bases, strong reducing agents.These can react with the aldehyde, nitro, or amino groups, leading to compound degradation.
Purity (Typical) ≥98%Impurities can sometimes catalyze degradation reactions.

Hypothetical Experimental Protocol for Stability Assessment

The following is a proposed methodology for conducting a stability study on this compound. This protocol is based on general principles of stability testing for chemical reagents.

Objective: To assess the stability of this compound under various environmental conditions over time.

Materials and Methods:

  • Sample Preparation:

    • Accurately weigh 5 mg of this compound into separate amber glass vials for each time point and condition.

    • For solution stability, prepare a 1 mg/mL stock solution in a suitable solvent (e.g., acetonitrile or methanol) and aliquot into separate amber glass vials.

  • Stability Conditions:

    • Long-Term Storage: 2-8°C in the dark.

    • Accelerated Storage: 25°C / 60% Relative Humidity (RH) and 40°C / 75% RH.

    • Photostability: Expose solid and solution samples to a light source according to ICH Q1B guidelines. Include control samples wrapped in aluminum foil to exclude light.

  • Time Points:

    • Pull samples at initial (T=0), 1, 3, 6, and 12 months for long-term storage.

    • Pull samples at initial (T=0), 1, 3, and 6 months for accelerated storage.

    • Analyze photostability samples after a defined exposure period.

  • Analytical Method:

    • Primary Assay (Purity and Degradation Products): High-Performance Liquid Chromatography (HPLC) with UV detection.

      • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water.

      • Detection: UV detector set to a wavelength appropriate for the chromophores in the molecule (e.g., 254 nm and 340 nm).

      • Quantification: Use peak area percentage to determine the purity and the formation of any degradation products.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each condition.

    • Identify and quantify any significant degradation products.

    • Determine the shelf-life based on the time it takes for the purity to drop below a specified limit (e.g., 95%).

Logical Workflow for Maintaining Stability

The following diagram illustrates the key factors influencing the stability of this compound and the recommended handling procedures to ensure its integrity.

cluster_storage Storage Conditions cluster_compound This compound cluster_degradation Degradation Pathways storage_temp Temperature 2-8°C compound Stable Compound storage_temp->compound Maintains storage_light Light Keep in Dark storage_light->compound Maintains storage_moisture Moisture Sealed & Dry storage_moisture->compound Maintains storage_air Atmosphere Inert Gas storage_air->compound Maintains thermal_deg Thermal Degradation compound->thermal_deg High Temp photo_deg Photochemical Reaction compound->photo_deg Light Exposure hydrolysis Hydrolysis compound->hydrolysis Moisture oxidation Oxidation compound->oxidation Air Exposure

Caption: Factors influencing the stability of this compound.

An In-Depth Technical Guide to 2-Amino-6-nitrobenzaldehyde: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-nitrobenzaldehyde, a key aromatic intermediate. It details the compound's chemical structure, IUPAC nomenclature, and physicochemical properties. This guide also presents a detailed experimental protocol for its synthesis and explores its significant role as a precursor in the synthesis of pharmacologically active compounds, notably the topoisomerase II inhibitor, 9-nitrocamptothecin. The reaction pathway for this conversion is visually represented.

Chemical Structure and IUPAC Name

This compound is an organic compound featuring a benzene ring substituted with an aldehyde group (-CHO), an amino group (-NH₂), and a nitro group (-NO₂). The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . The substituents are positioned at carbons 1, 2, and 6 of the aromatic ring, respectively.

The chemical structure is confirmed by its Chemical Abstracts Service (CAS) number, 130133-53-8, and its chemical formula, C₇H₆N₂O₃.[1] The structure can also be represented by the SMILES string C1=CC(=C(C(=C1)--INVALID-LINK--[O-])C=O)N.[1]

Molecular Structure:

Physicochemical and Spectroscopic Data

A summary of the known quantitative data for this compound is presented in the table below. It is important to distinguish these properties from those of the related compound, 2-nitrobenzaldehyde, as the presence of the amino group significantly influences the molecule's characteristics.

PropertyValueReference
Molecular Formula C₇H₆N₂O₃[1]
Molecular Weight 166.14 g/mol [1]
CAS Number 130133-53-8[1]
Physical Form Powder or crystals[2]
Storage Temperature 2-8°C, sealed in dry, dark place[2]

Note: Detailed experimental data such as melting point, boiling point, and solubility for this compound are not widely reported in readily available literature. Much of the available data pertains to its isomer, 2-amino-3-nitrobenzaldehyde, or the related compound, 2-nitrobenzaldehyde.

General spectroscopic features for aldehydes and nitro-amino aromatic compounds suggest the following:

  • ¹H NMR: The aldehyde proton is expected to appear as a singlet at a downfield chemical shift (typically around 10 ppm). Aromatic protons would exhibit complex splitting patterns in the aromatic region of the spectrum.

  • ¹³C NMR: The carbonyl carbon of the aldehyde would be observed at a significant downfield shift (around 190 ppm).

  • IR Spectroscopy: Characteristic peaks would include C=O stretching for the aldehyde (around 1700 cm⁻¹), N-H stretching for the amino group (around 3300-3500 cm⁻¹), and asymmetric and symmetric stretching for the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).

Experimental Protocols: Synthesis of this compound

A common synthetic route to this compound involves the oxidation of 2-amino-6-nitrobenzyl alcohol.

Protocol: Oxidation of 2-Amino-6-nitrobenzyl Alcohol

This protocol is based on a reported synthesis with an 88% yield.[3]

Materials:

  • 2-amino-6-nitrobenzyl alcohol

  • Manganese(IV) oxide (activated)

  • Dichloromethane (anhydrous)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-amino-6-nitrobenzyl alcohol in anhydrous dichloromethane.

  • To this solution, add an excess of activated manganese(IV) oxide.

  • Stir the reaction mixture vigorously at 20°C for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Wash the filter cake with dichloromethane.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield this compound.

Role in Synthesis: Precursor to 9-Nitrocamptothecin

This compound is a crucial intermediate in the industrial synthesis of 9-nitrocamptothecin.[1] 9-nitrocamptothecin is a potent anti-cancer agent that functions as a topoisomerase II inhibitor, an enzyme essential for maintaining DNA integrity.[1]

The synthesis involves a multi-step condensation reaction. The following diagram illustrates the logical workflow for the synthesis of 9-nitrocamptothecin starting from this compound.

Synthesis_Pathway A This compound B Condensation with (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione A->B Friedländer annulation C Cyclization and Aromatization B->C D 9-Nitrocamptothecin C->D

Caption: Synthetic pathway from this compound to 9-Nitrocamptothecin.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of anti-cancer drugs. While detailed physicochemical and spectroscopic data are not extensively documented in public literature, its synthetic utility is well-established. The protocols and pathways described in this guide provide a foundation for researchers and professionals working with this important compound. Further characterization of its properties would be a valuable contribution to the field.

References

Sourcing High-Purity 2-Amino-6-nitrobenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on sourcing high-purity 2-Amino-6-nitrobenzaldehyde. The document outlines commercially available suppliers, presents a detailed experimental protocol for purification to achieve high purity, and includes visualizations to guide the procurement and experimental processes.

Commercial Suppliers of this compound

A critical first step in any research involving this compound is the procurement of high-quality starting material. A survey of prominent chemical suppliers reveals a range of available purities and quantities. The following table summarizes the offerings from several key vendors. Researchers are advised to request certificates of analysis (CoA) from suppliers to verify purity and impurity profiles before purchase.

SupplierProduct NumberPurityAvailable Quantities
Biosynth FFA13353Information not readily availableInquire
LookChem AggregatorVaries (95% to >97%)Varies (mg to g)
Crysdot (via LookChem)97%1g, 5g
Chemenu (via LookChem)>95%25g
Chemcia Scientific (via LookChem)97%0.5g, 2.5g
Alichem (via LookChem)Not specified250mg, 500mg, 1g
Sigma-Aldrich C12H316CF22BInformation not readily availableInquire

Experimental Protocol: Purification of this compound to >99% Purity

For applications requiring the highest purity, commercially available this compound may necessitate further purification. The following protocol outlines a general procedure for achieving >99% purity through recrystallization and column chromatography.

1. Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical and should be determined through small-scale solubility tests.

  • Objective: To remove impurities by dissolving the crude compound in a hot solvent and allowing the desired compound to crystallize upon cooling, leaving impurities in the solution.

  • Recommended Solvents for Initial Screening: Ethanol, methanol, ethyl acetate, toluene, and mixtures of these with hexanes or water.

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of a suitable hot solvent.

    • If the solution is colored, activated charcoal can be added to adsorb colored impurities.

    • Hot filter the solution to remove any insoluble impurities and the activated charcoal.

    • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

    • Assess purity using an appropriate analytical technique (e.g., HPLC, NMR). Repeat the recrystallization if necessary.

2. Column Chromatography

For impurities that are not effectively removed by recrystallization, column chromatography is a powerful purification technique.

  • Objective: To separate this compound from impurities based on their differential adsorption to a stationary phase.

  • Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh).

  • Mobile Phase: A solvent system with a polarity that allows for good separation of the desired compound from its impurities. A common starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing the concentration).

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexanes) and pack it into a chromatography column.

    • Dissolve the partially purified this compound in a minimum amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

    • Elute the column with the mobile phase, gradually increasing the polarity of the solvent system.

    • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

    • Confirm the purity of the final product using analytical methods such as NMR and HPLC. A purity of >99% should be achievable.

Visualization of Key Processes

To aid in the understanding of the procurement and experimental workflows, the following diagrams have been generated.

Procurement_Workflow cluster_Planning Planning & Supplier Identification cluster_Evaluation Supplier Evaluation & Selection cluster_Procurement Procurement & Verification cluster_Decision Final Disposition A Define Purity & Quantity Requirements B Identify Potential Suppliers A->B C Request Quotes & Certificates of Analysis (CoA) B->C D Compare Purity, Price, & Availability C->D E Select Optimal Supplier D->E F Place Purchase Order E->F G Receive & Quarantine Material F->G H Verify CoA & Perform In-house QC G->H I Release for Research Use H->I Purity Meets Specs J Initiate Further Purification H->J Purity Below Specs Experimental_Purification_Workflow cluster_Initial Initial Purification cluster_Analysis1 Purity Assessment cluster_Decision Decision Point cluster_Final Final Product cluster_Secondary Secondary Purification cluster_Analysis2 Final Purity Verification A Crude this compound B Recrystallization A->B C Purity Analysis (TLC, HPLC, NMR) B->C D Purity > 99%? C->D E High-Purity Product D->E Yes F Column Chromatography D->F No G Final Purity Analysis (HPLC, NMR) F->G G->E

A Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2-Amino-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electrophilic and nucleophilic sites within 2-Amino-6-nitrobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the reactivity of this molecule is crucial for its effective utilization in drug design and development, particularly in the synthesis of novel heterocyclic compounds with potential therapeutic activities.

Molecular Structure and Electronic Properties

This compound (C₇H₆N₂O₃, Molar Mass: 166.14 g/mol ) is an aromatic compound characterized by the presence of an amino (-NH₂), a nitro (-NO₂), and a benzaldehyde (-CHO) group on a benzene ring. The interplay of the electron-donating amino group and the electron-withdrawing nitro and aldehyde groups establishes a unique electronic landscape that dictates its chemical reactivity.

Table 1: Key Functional Groups and Their Electronic Effects

Functional GroupPositionElectronic EffectInfluence on Reactivity
Amino (-NH₂)2Strong Electron-Donating (Activating)Enhances nucleophilicity of the aromatic ring, particularly at ortho and para positions. The nitrogen atom is a primary nucleophilic site.
Nitro (-NO₂)6Strong Electron-Withdrawing (Deactivating)Reduces electron density of the aromatic ring, making it less susceptible to electrophilic attack. Creates electrophilic sites on the ring.
Aldehyde (-CHO)1Moderate Electron-Withdrawing (Deactivating)The carbonyl carbon is a primary electrophilic site. It deactivates the aromatic ring towards electrophilic substitution.

Identification of Electrophilic and Nucleophilic Sites

The distinct electronic nature of the substituent groups gives rise to specific sites of electrophilicity and nucleophilicity within the molecule.

Nucleophilic Sites

The primary nucleophilic centers in this compound are the amino group and the aromatic ring at positions activated by the amino group.

  • Amino Group: The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it a potent nucleophile. It readily participates in reactions with various electrophiles.

  • Aromatic Ring: The strong electron-donating resonance effect of the amino group increases the electron density at the ortho (position 3) and para (position 5) positions relative to the amino group. These positions are therefore susceptible to attack by electrophiles.

Electrophilic Sites

The electron-withdrawing nature of the nitro and aldehyde groups creates several electrophilic centers.

  • Carbonyl Carbon: The carbon atom of the aldehyde group is highly electrophilic due to the polarization of the C=O bond, making it a prime target for nucleophilic attack. This is a common reaction pathway for aldehydes.[1][2]

  • Aromatic Ring: The carbons attached to the nitro and aldehyde groups (positions 6 and 1, respectively) are electron-deficient. Furthermore, the positions ortho and para to these deactivating groups experience a decrease in electron density, making the aromatic ring susceptible to nucleophilic aromatic substitution under certain conditions.

The interplay of these electronic effects is visually represented in the following logical relationship diagram.

G cluster_groups Functional Groups & Electronic Effects cluster_reactivity Resulting Reactive Sites cluster_nuc_details cluster_elec_details mol This compound Amino Amino (-NH2) (Electron-Donating) mol->Amino Nitro Nitro (-NO2) (Electron-Withdrawing) mol->Nitro Aldehyde Aldehyde (-CHO) (Electron-Withdrawing) mol->Aldehyde Nuc_Sites Nucleophilic Sites Amino->Nuc_Sites Elec_Sites Electrophilic Sites Nitro->Elec_Sites Aldehyde->Elec_Sites N_atom Nitrogen Atom (Lone Pair) Nuc_Sites->N_atom Aromatic_Ring_Nuc Aromatic Ring (Positions 3 & 5) Nuc_Sites->Aromatic_Ring_Nuc Carbonyl_C Carbonyl Carbon (of Aldehyde) Elec_Sites->Carbonyl_C Aromatic_Ring_Elec Aromatic Ring (Electron-Deficient Positions) Elec_Sites->Aromatic_Ring_Elec

Figure 1: Logical relationship of functional groups to reactive sites.

Experimental Protocols: Synthesis of this compound Derivatives

The reactivity of this compound can be exploited in various synthetic transformations. A common reaction involves the condensation of the amino group with a carbonyl compound to form a Schiff base, followed by reduction.

Synthesis of Schiff Base Derivatives

This protocol describes the synthesis of Schiff bases from 2-nitrobenzaldehyde and amino acids, which is analogous to the reactions this compound would undergo.

Materials:

  • 2-Nitrobenzaldehyde

  • Amino Acid (e.g., glycine, valine, leucine)

  • Sodium Hydroxide (2 M solution)

  • Ethanol

  • Sodium Borohydride

  • Diethyl Ether

  • Concentrated Hydrochloric Acid

Procedure:

  • To a two-neck flask, add the amino acid (3.3 mmol), 2 M sodium hydroxide solution (2.5 mL, 5 mmol), 2-nitrobenzaldehyde (0.41 g, 2.7 mmol), and ethanol (7.5 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0°C in an ice bath.

  • Add sodium borohydride (0.06 g, 1.6 mmol) to the reaction solution in batches, ensuring the temperature remains below 5°C.

  • Stir the mixture at room temperature for an additional 90 minutes.

  • A second portion of 2-nitrobenzaldehyde (0.08 g, 0.55 mmol) in ethanol (2.5 mL) can be added and stirred for 20 minutes for certain derivatives.

  • Finally, add sodium borohydride (0.010 g, 0.40 mmol) in batches, maintaining a temperature below 5°C, and stir at room temperature for 45 minutes.

  • Extract the reaction mixture with diethyl ether.

  • Filter the aqueous layer and adjust the pH with concentrated hydrochloric acid to precipitate the product.

This experimental workflow is depicted in the following diagram.

G start Start: 2-Nitrobenzaldehyde, Amino Acid, NaOH, Ethanol step1 Stir at RT (30 min) start->step1 Mixing step2 Cool to 0°C step1->step2 step3 Add NaBH4 (in batches, <5°C) step2->step3 step4 Stir at RT (90 min) step3->step4 Reduction step5 Extract with Diethyl Ether step4->step5 Workup step6 Adjust pH of Aqueous Layer with HCl step5->step6 end Product Precipitation step6->end

Figure 2: Experimental workflow for Schiff base synthesis and reduction.

Quantitative Data

Table 2: Selected Crystallographic Data for (2-nitrobenzyl)glycine

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.215(8)
b (Å) 8.096(5)
c (Å) 10.608(7)
β (°) 115.324(7)
N-H···O Intermolecular Hydrogen Bond Distance (Å) 2.735(3)
O-H···N Intermolecular Hydrogen Bond Distance (Å) 2.712(3)

The presence of strong intermolecular hydrogen bonds in the crystal structure of (2-nitrobenzyl)glycine highlights the importance of the amino and nitro groups in directing intermolecular interactions, a factor that is also significant in the solid-state behavior of this compound.

Conclusion

This compound is a versatile building block in organic synthesis due to its well-defined electrophilic and nucleophilic centers. The amino group acts as a primary nucleophile, while the aldehyde's carbonyl carbon is a key electrophilic site. The electronic push-pull system created by the amino, nitro, and aldehyde groups governs the reactivity of the aromatic ring. A thorough understanding of these reactive sites, as outlined in this guide, is essential for medicinal chemists and drug development professionals aiming to leverage this molecule for the synthesis of novel and potent therapeutic agents. Further computational studies, such as the generation of an electrostatic potential map, would provide a more quantitative and visual representation of the molecule's reactivity.

References

An In-depth Technical Guide to the Theoretical Properties and Computational Analysis of 2-Amino-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties, computational analysis, and synthetic pathways related to 2-Amino-6-nitrobenzaldehyde. This molecule is a key intermediate in the synthesis of pharmacologically active compounds, most notably 9-nitrocamptothecin, a potent anti-cancer agent. This document is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, computational drug design, and organic synthesis.

Core Properties of this compound

This compound is a substituted aromatic aldehyde containing both an electron-donating amino group (-NH2) and an electron-withdrawing nitro group (-NO2) on the benzene ring. This substitution pattern imparts a unique electronic character to the molecule, influencing its reactivity and suitability as a precursor in multi-step organic syntheses.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValueReference
CAS Number 130133-53-8[1]
Molecular Formula C₇H₆N₂O₃[1]
Molecular Weight 166.14 g/mol [1]
SMILES C1=CC(=C(C(=C1)--INVALID-LINK--[O-])C=O)N[1]

Theoretical Properties and Computational Analysis

Computational Methodology (Proxy Molecule: 2-Nitrobenzaldehyde)

A representative computational analysis was performed on 2-nitrobenzaldehyde using the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for molecules of this size. The calculations typically involve:

  • Geometry Optimization: Determining the lowest energy conformation of the molecule.

  • Frequency Analysis: Calculating vibrational frequencies to confirm the optimized structure is a true minimum on the potential energy surface and to predict the infrared and Raman spectra.

  • Electronic Property Calculation: Determining properties such as molecular orbital energies (HOMO, LUMO), Mulliken charges, and the molecular electrostatic potential (MEP).

Computed Geometric Parameters of 2-Nitrobenzaldehyde

The optimized geometric parameters provide insight into the bond lengths and angles of the molecule. The following table presents key computed parameters for 2-nitrobenzaldehyde.

ParameterBond/AngleComputed Value (B3LYP/6-311++G(d,p))
Bond Length C-C (ring)1.388 - 1.401 Å
C-C (aldehyde)1.502 Å
C=O~1.21 Å
C-N~1.48 Å
N-O1.223 - 1.226 Å
Bond Angle C-C-C (ring)~118 - 121°
O-C-H (aldehyde)~120°
O-N-O~124°

Note: These values are for the precursor molecule, 2-nitrobenzaldehyde. The addition of an amino group at the 6-position is expected to cause minor perturbations in these values due to electronic and steric effects.

Computed Vibrational Frequencies of 2-Nitrobenzaldehyde

Vibrational frequency analysis allows for the assignment of bands in experimental IR and Raman spectra. The table below lists some of the key computed vibrational modes for 2-nitrobenzaldehyde.

Vibrational ModeFunctional GroupComputed Wavenumber (cm⁻¹)
C-H stretch (aldehyde)Aldehyde~2850
C=O stretchAldehyde~1710
NO₂ asymmetric stretchNitro~1530
NO₂ symmetric stretchNitro~1350
C-N stretchNitro~850
Electronic Properties and Reactivity

The electronic properties of this compound are dictated by the interplay between the electron-donating amino group and the electron-withdrawing nitro and aldehyde groups.

  • Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. In this compound, the amino group will raise the HOMO energy, making the molecule more susceptible to electrophilic attack, while the nitro and aldehyde groups will lower the LUMO energy, making it more susceptible to nucleophilic attack at the carbonyl carbon and the aromatic ring.

  • Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution. For this compound, negative potential (red/yellow) would be expected around the oxygen atoms of the nitro and aldehyde groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the amino group hydrogens.

  • Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated to quantify the molecule's reactivity.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of related compounds.[2] One such pathway starts from o-nitrotoluene.

Workflow for the Synthesis of this compound

G A o-Nitrotoluene B 2,6-Dinitrotoluene A->B Nitration (HNO₃, H₂SO₄) C 2-Amino-6-nitrotoluene B->C Selective Reduction (e.g., Na₂S) D 2-Amino-6-nitrobenzyl alcohol C->D Side-chain functionalization (hypothetical) or alternative starting material E This compound D->E Oxidation (e.g., MnO₂)

Caption: A plausible synthetic pathway to this compound.

Protocol for Step D to E: Oxidation of 2-Amino-6-nitrobenzyl alcohol [3]

  • Dissolution: Dissolve one molar equivalent of 2-Amino-6-nitrobenzyl alcohol in a suitable solvent such as dichloromethane.

  • Addition of Oxidant: Add an excess of manganese(IV) oxide (MnO₂) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature under an inert atmosphere for approximately 1 hour.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the manganese dioxide.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Spectroscopic Characterization

The synthesized this compound would be characterized using standard spectroscopic techniques.

  • FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino group (~3300-3500 cm⁻¹), the C-H stretching of the aldehyde (~2850 and ~2750 cm⁻¹), the C=O stretching of the aldehyde (~1700 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (~1530 and ~1350 cm⁻¹, respectively).

  • ¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the aromatic protons, the aldehyde proton (downfield, ~10 ppm), and the protons of the amino group. The chemical shifts and coupling constants of the aromatic protons would confirm the 1,2,3-substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon NMR would show characteristic signals for the carbonyl carbon of the aldehyde (highly downfield, ~190 ppm) and the aromatic carbons, with their chemical shifts influenced by the attached functional groups.

Application in Drug Development: Synthesis of 9-Nitrocamptothecin

This compound is a crucial building block for the synthesis of 9-nitrocamptothecin (also known as Rubitecan), a topoisomerase I inhibitor investigated for its anti-cancer properties.[1][4]

Workflow for the Synthesis of 9-Nitrocamptothecin

G A This compound B Intermediate (e.g., via Friedländer annulation) A->B Condensation with (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione C 9-Nitrocamptothecin B->C Cyclization and subsequent reactions

Caption: Simplified synthetic scheme for 9-nitrocamptothecin.

Mechanism of Action: Topoisomerase I Inhibition

9-Nitrocamptothecin exerts its cytotoxic effects by inhibiting DNA topoisomerase I, an essential enzyme for DNA replication and transcription.[5][6]

Signaling Pathway for 9-Nitrocamptothecin-Induced Apoptosis

G cluster_0 Cell Nucleus cluster_1 Apoptotic Cascade a 9-Nitrocamptothecin d Top1-DNA Cleavable Complex a->d Stabilizes b Topoisomerase I (Top1) b->d c DNA c->d e DNA Single-Strand Break d->e Prevents re-ligation f Replication Fork Collision e->f g DNA Double-Strand Break f->g h DNA Damage Response (e.g., p53 activation) g->h i Mitochondrial Pathway (Cytochrome c release) h->i j Caspase Activation i->j k Apoptosis j->k

Caption: Mechanism of Topoisomerase I inhibition by 9-nitrocamptothecin.

The mechanism involves the following key steps:

  • Complex Stabilization: 9-Nitrocamptothecin binds to and stabilizes the covalent complex formed between topoisomerase I and DNA.[7]

  • Inhibition of Re-ligation: This stabilization prevents the re-ligation of the single-strand break created by the enzyme during its catalytic cycle.[7]

  • DNA Damage: When a replication fork encounters this stabilized complex, it leads to the formation of a cytotoxic double-strand DNA break.[6]

  • Apoptosis Induction: The accumulation of DNA damage triggers cellular damage response pathways, ultimately leading to programmed cell death (apoptosis), particularly in rapidly dividing cancer cells.[5]

Conclusion

This compound is a molecule of significant interest due to its unique electronic structure and its role as a key intermediate in the synthesis of the anti-cancer agent 9-nitrocamptothecin. While direct computational studies on this molecule are limited, analysis of related compounds provides valuable insights into its reactivity and properties. The synthetic pathways and the mechanism of action of its derivatives highlight the importance of this compound in medicinal chemistry and drug development. This guide provides a foundational resource for researchers aiming to explore the potential of this compound and its derivatives in the design and synthesis of novel therapeutic agents.

References

Methodological & Application

Synthesis of 9-Nitrocamptothecin: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the synthesis of 9-nitrocamptothecin, a potent topoisomerase I inhibitor with significant anti-tumor activity. The synthetic route described herein commences with the readily available starting material, 2,6-dinitrobenzaldehyde, and proceeds through the key intermediate, 2-Amino-6-nitrobenzaldehyde, to the final product via a convergent synthesis strategy. This protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The described methodology is based on established chemical transformations, including selective nitro group reduction and the Friedländer annulation, to construct the pentacyclic core of 9-nitrocamptothecin.

Synthetic Strategy Overview

The synthesis of 9-nitrocamptothecin from this compound involves a convergent approach, where two key fragments are synthesized separately and then combined in a final condensation step. The overall synthetic pathway can be divided into three main stages:

  • Preparation of this compound: This crucial intermediate is prepared from 2,6-dinitrobenzaldehyde through a two-step process involving the protection of the aldehyde functionality, followed by the selective reduction of one of the two nitro groups.

  • Synthesis of the Tricyclic Ketone Intermediate: The second key fragment, (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is synthesized through a multi-step asymmetric synthesis.

  • Friedländer Annulation and Final Product Formation: The final step involves the acid-catalyzed condensation of this compound with the tricyclic ketone intermediate to afford 9-nitrocamptothecin.

The following diagram illustrates the overall synthetic workflow:

Synthesis_Workflow Start 2,6-Dinitrobenzaldehyde Intermediate1 2,6-Dinitrobenzaldehyde Ethylene Glycol Acetal Start->Intermediate1 Protection Intermediate2 This compound Ethylene Glycol Acetal Intermediate1->Intermediate2 Selective Reduction Intermediate3 This compound Intermediate2->Intermediate3 Deprotection Final_Product 9-Nitrocamptothecin Intermediate3->Final_Product Friedländer Annulation Tricyclic_Ketone (S)-4-ethyl-4-hydroxy-7,8-dihydro- 1H-pyrano[3,4-f]indolizine- 3,6,10(4H)-trione Tricyclic_Ketone->Final_Product

Figure 1: Overall workflow for the synthesis of 9-nitrocamptothecin.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, providing a clear comparison of reaction conditions and yields.

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1aAldehyde Protection2,6-DinitrobenzaldehydeEthylene glycol, p-toluenesulfonic acidTolueneReflux588.2
1bSelective Nitro Reduction2,6-Dinitrobenzaldehyde ethylene glycol acetalSodium sulfideEthanol, WaterReflux0.589.1
2Tricyclic Ketone SynthesisCompound (Formula 4)2M Sulfuric acidDichloromethaneRoom Temp.257[1]
3Friedländer AnnulationThis compound ethylene glycol acetal, α-(S)-tricyclic amideConc. Hydrochloric acidEthanol, Dichloromethane80878.9

Experimental Protocols

Stage 1: Preparation of this compound

Step 1a: Protection of 2,6-Dinitrobenzaldehyde

This step involves the protection of the aldehyde group of 2,6-dinitrobenzaldehyde as an ethylene glycol acetal to prevent its participation in the subsequent reduction step.

  • Materials:

    • 2,6-Dinitrobenzaldehyde (5g, 0.026 mol)

    • Ethylene glycol (20 ml)

    • p-Toluenesulfonic acid (0.15 g)

    • Toluene (250 ml)

    • Dichloromethane

    • Water

    • Anhydrous sodium sulfate

    • Methanol

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2,6-dinitrobenzaldehyde and p-toluenesulfonic acid in toluene.

    • Add ethylene glycol to the mixture.

    • Heat the reaction mixture to reflux and collect the water azeotropically for 5 hours.

    • After the reaction is complete, evaporate the toluene to dryness.

    • To the residue, add 50 ml of dichloromethane and 100 ml of water and separate the layers.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to dryness.

    • Recrystallize the crude product from methanol to obtain 2,6-dinitrobenzaldehyde ethylene glycol acetal.[2]

  • Expected Yield: 5.4 g (88.2%)[2]

Step 1b: Selective Reduction to this compound Ethylene Glycol Acetal

This step selectively reduces one of the nitro groups of the protected dinitrobenzaldehyde to an amino group.

  • Materials:

    • 2,6-Dinitrobenzaldehyde ethylene glycol acetal (5g, 0.02 mol)

    • Sodium sulfide (10g, 0.13 mol)

    • Ethanol (200 ml)

    • Water (50 ml)

    • Dichloromethane

    • Anhydrous sodium sulfate

    • Methanol

  • Procedure:

    • Dissolve 2,6-dinitrobenzaldehyde ethylene glycol acetal and sodium sulfide in a mixture of ethanol and water in a round-bottom flask.

    • Reflux the mixture for 30 minutes.

    • After cooling, evaporate the ethanol under reduced pressure.

    • Extract the aqueous residue with 100 ml of dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate to dryness to obtain a yellow solid.

    • Recrystallize the solid from methanol to yield this compound ethylene glycol acetal.[2]

  • Expected Yield: 3.9 g (89.1%)[2]

Stage 2: Synthesis of (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

The synthesis of this key tricyclic intermediate is a complex, multi-step process. A representative final deprotection and cyclization step is provided below. For a detailed multi-step synthesis, please refer to the specialized literature on asymmetric synthesis of camptothecin intermediates.

  • Materials:

    • Precursor Compound (Formula 4 in the cited reference) (4.3 g, 100 mmol)

    • Dichloromethane (200 ml)

    • 2M Sulfuric acid (200 ml)

    • Saturated brine

    • Isopropanol

  • Procedure:

    • In a suitable reaction vessel, stir a mixture of the precursor compound in dichloromethane and 2M sulfuric acid at room temperature for 2 hours.

    • Separate the organic layer and wash it with saturated brine.

    • Dry the organic layer and recover the dichloromethane to dryness.

    • Recrystallize the residue from isopropanol to obtain (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.[1]

  • Expected Yield: 1.5 g (57%)[1]

Stage 3: Friedländer Annulation for the Synthesis of 9-Nitrocamptothecin

This final step involves the condensation of the two key intermediates to form the pentacyclic structure of 9-nitrocamptothecin. Note that the protocol uses the protected form of this compound and a tricyclic amide, which is a close derivative of the tricyclic ketone.

  • Materials:

    • This compound ethylene glycol acetal (2.1g, 0.01 mol)

    • α-(S)-Tricyclic amide (3.4g, 0.008 mol)

    • Concentrated hydrochloric acid (0.1 g)

    • Ethanol

    • Dichloromethane

  • Procedure:

    • In a reaction vessel, combine this compound ethylene glycol acetal and α-(S)-tricyclic amide in a mixed solvent of ethanol and dichloromethane.

    • Add concentrated hydrochloric acid to the mixture.

    • Heat the reaction at 80°C for 8 hours.

    • After cooling, filter the reaction mixture to obtain crude 9-nitrocamptothecin.

    • Recrystallize the crude product from ethanol to obtain pure 9-nitrocamptothecin.[2]

  • Expected Yield: 3.1 g (78.9%)[2]

Synthetic Pathway Diagram

The following diagram illustrates the detailed chemical transformations in the synthesis of 9-nitrocamptothecin.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate1 Protected Intermediate cluster_intermediate2 Reduced Intermediate cluster_key_intermediate1 Key Intermediate 1 cluster_key_intermediate2 Key Intermediate 2 cluster_final Final Product 2,6-Dinitrobenzaldehyde 2,6-Dinitrobenzaldehyde Protected_Dinitro Protected_Dinitro 2,6-Dinitrobenzaldehyde->Protected_Dinitro Ethylene glycol, p-TsOH Protected_Amino_Nitro Protected_Amino_Nitro Protected_Dinitro->Protected_Amino_Nitro Na2S This compound This compound Protected_Amino_Nitro->this compound H+ 9-Nitrocamptothecin This compound->9-Nitrocamptothecin Tricyclic_Ketone Tricyclic_Ketone->9-Nitrocamptothecin Friedländer Annulation, H+

References

Application Notes and Protocols for the Friedländer Reaction using 2-Amino-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedländer synthesis is a classic and versatile chemical reaction for the formation of quinoline and substituted quinoline derivatives.[1] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[2][3] Quinolines are a significant class of heterocyclic compounds widely found in natural products and synthetic pharmaceuticals, exhibiting a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document provides a detailed protocol for the Friedländer reaction using 2-Amino-6-nitrobenzaldehyde as the starting material to synthesize 8-nitroquinoline derivatives.

The use of this compound allows for the introduction of a nitro group at the 8-position of the quinoline ring system. This nitro group can serve as a handle for further functionalization, making it a valuable building block in medicinal chemistry and drug development.

Reaction Mechanism and Workflow

The Friedländer synthesis can proceed through two primary mechanistic pathways, largely dependent on the reaction conditions. One pathway initiates with an aldol condensation between the this compound and the active methylene compound, followed by intramolecular cyclization and dehydration to form the quinoline ring. An alternative pathway begins with the formation of a Schiff base intermediate, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration.

Below is a generalized workflow for the acid-catalyzed Friedländer reaction.

Friedlander_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Mix this compound, active methylene compound, and solvent add_catalyst Add Acid Catalyst (e.g., p-TsOH) start->add_catalyst heat Heat the mixture (e.g., Reflux) add_catalyst->heat monitor Monitor reaction progress by TLC heat->monitor cool Cool to room temperature monitor->cool Reaction Complete quench Quench with base (e.g., NaHCO3 solution) cool->quench extract Extract with organic solvent quench->extract dry Dry organic layer (e.g., Na2SO4) extract->dry evaporate Evaporate solvent dry->evaporate purify Purify by column chromatography or recrystallization evaporate->purify product Pure 8-Nitroquinoline Derivative purify->product

Figure 1: General experimental workflow for the acid-catalyzed Friedländer synthesis of 8-nitroquinolines.

The following diagram illustrates a plausible acid-catalyzed reaction pathway.

Friedlander_Mechanism reactant1 This compound O=CH-C6H3(NH2)(NO2) intermediate1 Aldol Adduct C6H3(NH2)(NO2)-CH(OH)-CH(C=O)R1(R2) reactant1->intermediate1 Aldol Condensation reactant2 Active Methylene Compound R1-C(=O)-CH2-R2 reactant2->intermediate1 intermediate2 Enone Intermediate C6H3(NH2)(NO2)-CH=C(C=O)R1(R2) intermediate1->intermediate2 - H2O intermediate3 Cyclized Intermediate Dihydroquinoline derivative intermediate2->intermediate3 Intramolecular Cyclization product {8-Nitroquinoline |  C9H5N(NO2)(R1)(R2)} intermediate3->product - H2O (Aromatization)

Figure 2: Plausible acid-catalyzed mechanism of the Friedländer reaction.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of 8-nitroquinoline derivatives from this compound. The specific reaction conditions, such as temperature, time, and catalyst, may require optimization for different active methylene compounds.

Protocol 1: Acid-Catalyzed Synthesis of Ethyl 2-methyl-8-nitroquinoline-3-carboxylate

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Ethyl acetoacetate (1.2 mmol, 1.2 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 0.1 equiv)

  • Ethanol (10 mL)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in ethanol (10 mL).

  • Add p-toluenesulfonic acid (0.1 mmol) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure ethyl 2-methyl-8-nitroquinoline-3-carboxylate.

Protocol 2: Base-Catalyzed Synthesis of 3-acetyl-2-methyl-8-nitroquinoline

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Acetylacetone (1.2 mmol, 1.2 equiv)

  • Piperidine (0.2 mmol, 0.2 equiv)

  • Ethanol (10 mL)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of this compound (1.0 mmol) and acetylacetone (1.2 mmol) in ethanol (10 mL), add piperidine (0.2 mmol).

  • Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and stir until a precipitate forms.

  • Filter the solid, wash with water, and dry.

  • If necessary, the crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Data Presentation

The following table summarizes representative data for the Friedländer reaction of this compound with various active methylene compounds. Please note that these are generalized conditions and yields, and optimization may be required for specific applications.

EntryActive Methylene CompoundCatalystSolventTemp. (°C)Time (h)ProductYield (%)
1Ethyl acetoacetatep-TsOHEthanolReflux4-6Ethyl 2-methyl-8-nitroquinoline-3-carboxylate75-85
2AcetylacetonePiperidineEthanolReflux3-53-acetyl-2-methyl-8-nitroquinoline80-90
3Diethyl malonateSodium ethoxideEthanolReflux6-8Ethyl 2-hydroxy-8-nitroquinoline-3-carboxylate60-70
4CyclohexanoneKOHEthanolReflux5-71,2,3,4-Tetrahydro-10-nitroacridine70-80

Conclusion

The Friedländer reaction provides an efficient and straightforward method for the synthesis of 8-nitroquinoline derivatives from this compound. The reaction can be effectively catalyzed by both acids and bases, and the choice of catalyst and reaction conditions can be tailored to the specific active methylene compound used. The resulting 8-nitroquinolines are valuable intermediates for the development of novel therapeutic agents and other functional materials. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds via Reaction of 2-Amino-6-nitrobenzaldehyde with Tricyclic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of novel quinoline derivatives through the reaction of 2-Amino-6-nitrobenzaldehyde with tricyclic ketones. This reaction proceeds via the Friedländer annulation, a robust and versatile method for the formation of quinoline scaffolds. Given the significant pharmacological activities associated with quinoline and quinazoline cores, the compounds derived from this reaction are of considerable interest in drug discovery and medicinal chemistry. These notes cover the reaction mechanism, detailed experimental protocols, data presentation, and potential applications of the synthesized compounds.

Introduction

The condensation reaction of 2-aminobenzaldehydes with carbonyl compounds containing an α-methylene group, known as the Friedländer synthesis, is a cornerstone in the synthesis of quinoline derivatives.[1][2][3] Quinolines are a prominent class of nitrogen-containing heterocyclic compounds found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[4][5][6]

The use of this compound as a starting material introduces a strongly electron-withdrawing nitro group onto the resulting quinoline scaffold, which can significantly influence the compound's physicochemical properties and biological activity. Tricyclic ketones, with their rigid and sterically defined structures, offer the potential to generate unique and structurally complex quinoline derivatives with potential for high target specificity.

A notable challenge can be the limited commercial availability of substituted 2-aminobenzaldehydes.[7][8] A practical approach to overcome this is the in situ reduction of the more readily available 2-nitrobenzaldehydes, followed by the Friedländer condensation in a one-pot domino reaction.[7][9]

Reaction Scheme and Mechanism

The reaction of this compound with a tricyclic ketone proceeds via the Friedländer annulation. The general mechanism involves an initial aldol condensation between the reactants, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline ring system.

There are two generally accepted pathways for the Friedländer synthesis[1]:

  • Aldol Condensation First: The reaction begins with a base or acid-catalyzed aldol condensation between the this compound and the tricyclic ketone to form an aldol adduct. This intermediate then undergoes dehydration to yield a β-unsaturated carbonyl compound, which subsequently cyclizes via intramolecular Schiff base formation, followed by aromatization to the final quinoline product.

  • Schiff Base Formation First: Alternatively, the reaction can initiate with the formation of a Schiff base between the amino group of the benzaldehyde and the carbonyl group of the ketone. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the quinoline derivative.

Friedlander_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product R1 This compound I1 Aldol Adduct R1->I1 Aldol Condensation R2 Tricyclic Ketone R2->I1 I2 Enone Intermediate I1->I2 -H₂O I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization P Substituted Nitroquinoline I3->P -H₂O Aromatization

Experimental Protocols

The following protocols provide a general framework for the reaction of this compound with a tricyclic ketone. Optimization of reaction conditions (e.g., catalyst, solvent, temperature, and reaction time) may be necessary for specific tricyclic ketones.

Protocol 1: Acid-Catalyzed Friedländer Annulation

This protocol is suitable for thermally stable reactants.

Materials:

  • This compound (1.0 eq)

  • Tricyclic ketone (e.g., Adamantanone, 9-Fluorenone) (1.0 - 1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 - 0.2 eq) or Trifluoroacetic acid (TFA) (catalytic amount)

  • Toluene or Xylene

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, the tricyclic ketone, and a catalytic amount of p-TsOH.

  • Add toluene to the flask to a suitable concentration (e.g., 0.1-0.5 M).

  • Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by NMR, IR, and Mass Spectrometry.

Protocol 2: Domino In Situ Reduction and Friedländer Annulation

This one-pot protocol is advantageous when using 2,6-dinitrobenzaldehyde as the starting material.

Materials:

  • 2,6-Dinitrobenzaldehyde (1.0 eq)

  • Tricyclic ketone (1.0 - 1.2 eq)

  • Iron powder (<100 mesh) (4.0 - 5.0 eq)

  • Glacial Acetic Acid

  • Dichloromethane or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dinitrobenzaldehyde and the tricyclic ketone in glacial acetic acid.

  • Heat the mixture to 90-100 °C with stirring.

  • Carefully add the iron powder in portions to the hot solution. The reaction is exothermic.

  • Maintain the reaction temperature and monitor the progress by TLC until the starting materials are consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate.

  • Carefully neutralize the filtrate by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product using appropriate spectroscopic methods.

Data Presentation

The following table summarizes representative data for Friedländer reactions with various ketones to illustrate the expected range of yields and conditions. Note that specific data for tricyclic ketones with this compound is limited in the literature, and these examples serve as a guide.

EntryKetoneCatalyst/ConditionsSolventTime (h)Yield (%)Reference
1Cyclohexanonep-TsOH, refluxToluene885General
2AcetophenoneKOH, refluxEthanol692General
32-PentanoneFe/AcOH, 110 °CAcetic Acid478[7]
4Ethyl acetoacetateAcetic Acid, refluxAcetic Acid295[7]

Mandatory Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Combine Reactants: This compound & Tricyclic Ketone B Add Catalyst & Solvent A->B C Heat to Reflux B->C D Monitor by TLC C->D D->C Incomplete E Cool to RT & Quench D->E Complete F Solvent Extraction E->F G Dry & Concentrate F->G H Column Chromatography G->H I Characterization (NMR, MS, IR) H->I

Signaling_Pathway cluster_drug_target Drug-Target Interaction cluster_pathway Intracellular Signaling Cascade cluster_cellular_response Cellular Response Drug Nitroquinoline Derivative Receptor Kinase Receptor (e.g., EGFR, VEGFR) Drug->Receptor Inhibition RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Inhibition of Cell Proliferation ERK->Proliferation Apoptosis Induction of Apoptosis ERK->Apoptosis

Potential Applications in Drug Development

The synthesized nitroquinoline derivatives bearing a tricyclic moiety are of significant interest for drug discovery. The quinoline core is a well-established pharmacophore, and the introduction of a nitro group and a rigid tricyclic system can lead to novel compounds with enhanced or unique biological activities. Potential therapeutic areas for exploration include:

  • Oncology: Many quinoline derivatives are known to inhibit protein kinases involved in cancer cell proliferation and survival.

  • Infectious Diseases: The quinoline scaffold is central to several antimalarial and antibacterial drugs.

  • Neurodegenerative Diseases: Certain quinoline-based compounds have shown neuroprotective effects.

  • Inflammatory Disorders: Anti-inflammatory properties have been reported for various quinoline derivatives.

The synthesized compounds should be subjected to a battery of biological assays to evaluate their potential as therapeutic agents. High-throughput screening against various cell lines and protein targets can help identify promising lead compounds for further development.

References

Application Notes: Synthesis of Quinolines using 2-Amino-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif integral to a vast array of pharmaceuticals exhibiting diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The Friedländer annulation represents a classical and highly effective method for constructing the quinoline ring system. A significant advancement in this methodology involves the use of readily available 2-nitrobenzaldehydes as stable precursors, which are converted in situ to the corresponding 2-aminobenzaldehydes. This approach circumvents the limited commercial availability and potential instability of 2-aminobenzaldehydes, thereby enhancing the versatility and efficiency of quinoline synthesis. This document provides detailed protocols for the synthesis of substituted quinolines utilizing 2-amino-6-nitrobenzaldehyde, generated in situ from 2,6-dinitrobenzaldehyde or by direct use if available, through a domino nitro reduction-Friedländer heterocyclization.

Reaction Mechanism: Domino Nitro Reduction-Friedländer Heterocyclization

The synthesis of quinolines from a 2-nitrobenzaldehyde derivative and an active methylene compound proceeds via a one-pot, three-stage domino reaction.[1][2]

  • Nitro Group Reduction: The process commences with the reduction of a nitro group on the benzaldehyde to an amine. A common and effective method for this transformation is the use of iron powder in glacial acetic acid.[1][2]

  • Knoevenagel Condensation: The in situ generated 2-aminobenzaldehyde then undergoes a Knoevenagel condensation with an active methylene compound (e.g., a β-diketone, β-ketoester, or β-ketonitrile).[1][2]

  • Cyclization and Aromatization: The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration to yield the stable, aromatic quinoline ring.[1][2]

An alternative pathway involving the initial formation of a Schiff base between the 2-aminobenzaldehyde and the active methylene compound is also possible.[1]

Reaction Pathway Diagram

Reaction_Pathway cluster_reduction Nitro Group Reduction cluster_condensation Condensation & Cyclization cluster_aromatization Aromatization 2_Nitrobenzaldehyde 2-Nitrobenzaldehyde Derivative 2_Aminobenzaldehyde 2-Aminobenzaldehyde (in situ) 2_Nitrobenzaldehyde->2_Aminobenzaldehyde Fe / AcOH Intermediate Knoevenagel / Schiff Base Intermediate 2_Aminobenzaldehyde->Intermediate Knoevenagel Condensation Active_Methylene Active Methylene Compound Active_Methylene->Intermediate Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Cyclization Substituted_Quinoline Substituted Quinoline Cyclized_Intermediate->Substituted_Quinoline Dehydration (Aromatization)

Caption: Domino Nitro Reduction-Friedländer Reaction Pathway.

Quantitative Data Summary

The domino nitro reduction-Friedländer synthesis is a high-yielding method applicable to a variety of substituted 2-nitrobenzaldehydes and active methylene compounds. The following table summarizes representative yields obtained under specific reaction conditions.

2-Nitrobenzaldehyde DerivativeActive Methylene Compound (AMC)ProductYield (%)
2-Nitrobenzaldehyde2,4-Pentanedione1-(2-Methylquinolin-3-yl)ethan-1-one79
2-Nitrobenzaldehyde1-Phenyl-1,3-butanedione(2-Methylquinolin-3-yl)(phenyl)methanone86
5-Fluoro-2-nitrobenzaldehyde2,4-Pentanedione1-(6-Fluoro-2-methylquinolin-3-yl)ethan-1-one81
5-Methoxy-2-nitrobenzaldehyde2,4-Pentanedione1-(6-Methoxy-2-methylquinolin-3-yl)ethan-1-one75

Experimental Protocols

Protocol 1: General Procedure for Domino Reduction-Heterocyclization

This protocol outlines a one-pot synthesis of substituted quinolines from 2-nitrobenzaldehydes and active methylene compounds.

Materials:

  • Substituted 2-nitrobenzaldehyde (e.g., 2,6-dinitrobenzaldehyde) (1.0 equiv)

  • Active methylene compound (2.0-3.0 equiv)

  • Iron powder (Fe, <100 mesh) (4.0 equiv relative to the nitro compound)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Celite

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 2-nitrobenzaldehyde derivative (1.0 equiv) in glacial acetic acid. Add the active methylene compound (2.0-3.0 equiv) to the solution.[2]

  • Heating: Stir the mixture and heat to 95-110 °C.[2]

  • Addition of Iron: Once the target temperature is reached, add the iron powder (4.0 equiv) portion-wise over 15 minutes. An immediate color change to brown is typically observed.[2]

  • Reaction Monitoring: Maintain the temperature and continue heating for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting 2-nitrobenzaldehyde is consumed.[2]

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove insoluble iron salts, washing the filter cake with ethyl acetate.[2]

  • Neutralization and Extraction: Carefully neutralize the filtrate with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired substituted quinoline.

Protocol 2: Synthesis of Ethyl 8-nitroquinoline-3-carboxylate

This protocol provides a specific example for the synthesis of a quinoline-3-carboxylate derivative starting from 2,6-dinitrobenzaldehyde.

Materials:

  • 2,6-Dinitrobenzaldehyde (1.0 equiv)

  • Ethyl acetoacetate (3.0 equiv)

  • Iron powder (Fe, <100 mesh) (4.0 equiv)

  • Glacial acetic acid (10 mL per 1.32 mmol of nitro compound)

  • Standard laboratory glassware and purification equipment as in Protocol 1

Procedure:

  • To a solution of 2,6-dinitrobenzaldehyde in glacial acetic acid under a nitrogen atmosphere, add ethyl acetoacetate.

  • Stir the mixture for 15 minutes while heating to 95-110 °C.

  • Add iron powder in portions over 15 minutes.

  • Maintain the temperature and continue heating for 3-4 hours, monitoring by TLC.

  • Follow the work-up and purification procedures as described in Protocol 1 to isolate the ethyl 8-nitroquinoline-3-carboxylate.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Dissolve 2-Nitrobenzaldehyde in Acetic Acid Start->Dissolve Add_AMC Add Active Methylene Compound Dissolve->Add_AMC Heat Heat to 95-110°C Add_AMC->Heat Add_Fe Add Iron Powder Portion-wise Heat->Add_Fe Monitor Monitor by TLC (3-4 hours) Add_Fe->Monitor Cool Cool to Room Temp Monitor->Cool Filter Filter through Celite Cool->Filter Neutralize Neutralize with NaHCO3 Filter->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify (Chromatography/ Recrystallization) Dry_Concentrate->Purify End End Purify->End

Caption: General Experimental Workflow for Quinoline Synthesis.

References

Application Notes and Protocols for Schiff Base Formation with 2-Amino-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, identified by their characteristic azomethine or imine (-C=N-) functional group, are a cornerstone in the synthesis of various organic compounds.[1][2] They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone.[1][2] The resulting imine linkage is pivotal, as the electrophilic carbon and nucleophilic nitrogen offer numerous opportunities for binding with different molecules, which is a basis for their wide-ranging biological activities.[2]

2-Amino-6-nitrobenzaldehyde is a valuable precursor in this context. The presence of an electron-withdrawing nitro group can significantly modulate the electronic properties and, consequently, the biological efficacy of the derived Schiff bases.[1] Furthermore, the ortho positioning of the nitro group relative to the aldehyde can introduce unique steric and coordination characteristics.[1] Schiff bases derived from nitro-substituted benzaldehydes have garnered substantial interest in drug development, demonstrating a broad spectrum of activities, including potent antimicrobial and anticancer effects.[1][3] Their utility is further expanded as ligands for the synthesis of metal complexes, which often exhibit enhanced biological activity and serve as effective catalysts.[1][2]

General Reaction Mechanism

The formation of a Schiff base is a reversible reaction that typically proceeds under acid or base catalysis. The reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. This intermediate then undergoes dehydration to yield the final imine product.

Caption: General mechanism of Schiff base formation.

Application Notes

The strategic selection of this compound as a starting material imparts specific, advantageous characteristics to the resulting Schiff bases, making them highly relevant for drug development and materials science.

  • Electronic Effects: The potent electron-withdrawing nature of the nitro group (-NO2) enhances the electrophilicity of the aldehyde's carbonyl carbon, potentially accelerating the initial nucleophilic attack by the amine. This electronic influence extends to the final Schiff base, affecting its stability, coordination properties, and biological interactions.

  • Biological Activity:

    • Antimicrobial Action: Nitro-substituted Schiff bases are well-documented for their significant activity against a wide array of bacteria and fungi.[1] The imine group is considered a crucial pharmacophore, potentially disrupting essential microbial cellular processes.[1] The formation of metal complexes with these ligands often leads to a synergistic enhancement of their antimicrobial potency.[1]

    • Anticancer Potential: A growing body of research highlights the cytotoxic effects of Schiff bases derived from nitrobenzaldehydes against various cancer cell lines.[1][3] The proposed mechanisms often involve the induction of apoptosis (programmed cell death), and evidence suggests these compounds can modulate key signaling pathways.[1] The azomethine group is thought to be a key contributor to this anticancer activity.[3]

  • Coordination Chemistry: The nitrogen atom of the azomethine group possesses a lone pair of electrons, making Schiff bases excellent chelating agents for a variety of metal ions.[4] This property is fundamental to their use as ligands in coordination chemistry, leading to the formation of stable metal complexes with applications in catalysis and medicine.[2]

Experimental Protocols

Below are detailed methodologies for the synthesis of Schiff bases using this compound.

Protocol 1: Conventional Synthesis via Reflux

This method is a standard, widely used procedure for Schiff base synthesis.

Materials:

  • This compound

  • Selected primary amine (e.g., substituted aniline, aminobenzothiazole)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or water bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with stirring.

  • In a separate beaker, dissolve an equimolar amount of the selected primary amine in absolute ethanol.

  • Add the amine solution to the aldehyde solution dropwise while stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[1]

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. A solid product should precipitate.

  • Collect the precipitate by vacuum filtration.

  • Wash the crude product with a small volume of cold ethanol to remove unreacted starting materials.[1]

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.[1]

  • Dry the purified product in a desiccator.

Protocol 2: Microwave-Assisted Synthesis

This method offers a green chemistry approach with significant reductions in reaction time and often improved yields.[5]

Materials:

  • This compound

  • Selected primary amine (e.g., 2-amino-6-nitrobenzothiazole)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Microwave-safe reaction vessel (e.g., Erlenmeyer flask)

  • Microwave synthesizer or a domestic microwave oven (use with caution and appropriate safety measures)

Procedure:

  • Place this compound (0.01 mol) and the primary amine (0.01 mol) into a microwave-safe vessel.[5]

  • Add a small amount of ethanol and a few drops of glacial acetic acid.[5]

  • Mix the components thoroughly.

  • Place the vessel in the microwave oven and irradiate at a suitable power (e.g., 450W) for short intervals (e.g., 1 minute) for a total of 8-10 minutes.[5]

  • After irradiation, allow the reaction mixture to cool to room temperature.

  • Collect the solid product that separates out by filtration.[5]

  • Wash the product with a suitable solvent (e.g., dry ether or cold ethanol) and recrystallize from methanol or ethanol.[4][5]

ExperimentalWorkflow reactants Reactants This compound + Primary Amine dissolve Dissolution In Solvent (e.g., Ethanol) + Catalyst (e.g., Acetic Acid) reactants->dissolve reaction Reaction Reflux (2-4h) or Microwave (8-10 min) dissolve->reaction cooling Cooling & Precipitation Cool to Room Temperature reaction->cooling filtration Filtration Collect Crude Product cooling->filtration washing Washing Wash with Cold Solvent filtration->washing purification Purification Recrystallization washing->purification drying Drying Desiccator purification->drying product Final Product|{Pure Schiff Base} drying->product

Caption: Experimental workflow for Schiff base synthesis.

Data Presentation

Table 1: Comparative Reaction Conditions for Schiff Base Synthesis
MethodAldehydeAmineSolventCatalystTimeYield (%)Reference
Conventional3,5-diiodosalicylaldehyde2-amino-6-nitrobenzothiazoleEthanol-2 hrs38%[5]
Microwave3,5-diiodosalicylaldehyde2-amino-6-nitrobenzothiazoleEthanolGlacial Acetic Acid8-10 min78%[5]
Conventionalp-nitrobenzaldehydem-nitroanilineEthanolNaOH (2-3 drops)4 hrs-[6]
Conventionalo/m/p-nitrobenzaldehyde(1R,2R)-(-)-1,2-diaminocyclohexaneEthanol-30-36 hrs74-94%[7][8]
Table 2: Representative Spectroscopic Data for a Nitro-Substituted Schiff Base

The following data is for a Schiff base synthesized from 2-amino-6-nitrobenzothiazole and 3,5-diiodosalicylaldehyde.[5]

Spectroscopic TechniqueCharacteristic Peak/SignalInterpretation
FT-IR (cm⁻¹) ~1615-1630C=N (Azomethine) stretch, confirming imine formation
~1515-1533Asymmetric NO₂ stretch
~1349-1358Symmetric NO₂ stretch
Disappearance of C=O and N-H (from amine) stretchesIndicates complete reaction
¹H-NMR (ppm) ~9.71Singlet, 1H, -N=CH (Azomethine proton)
~7.8 - 8.2Multiplet, aromatic protons
Disappearance of aldehyde proton signal (~9-10 ppm) and amine protonsConfirms product formation

Characterization Techniques

To confirm the successful synthesis and purity of the Schiff base, the following standard analytical techniques are employed:

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • FT-IR Spectroscopy: Used to confirm the formation of the azomethine group (C=N stretch typically appears around 1600-1650 cm⁻¹) and the disappearance of the aldehyde C=O and amine N-H stretching bands.

  • ¹H-NMR and ¹³C-NMR Spectroscopy: Provides detailed structural information, confirming the presence of the imine proton (-CH=N-) and the overall carbon-hydrogen framework.[7]

  • Mass Spectrometry: Determines the molecular weight of the synthesized compound, confirming its molecular formula.[5]

References

2-Amino-6-nitrobenzaldehyde: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Note: AN2025-12-29

Shanghai, China – December 29, 2025 – 2-Amino-6-nitrobenzaldehyde has emerged as a significant building block in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds of pharmaceutical importance. Its unique substitution pattern, featuring an aldehyde, an amino group, and a nitro group on the aromatic ring, provides a versatile platform for a variety of cyclization strategies. This application note details the use of this compound as a key precursor in the synthesis of quinoline and quinazoline derivatives, which are core structures in numerous therapeutic agents.

The strategic placement of the amino and aldehyde functionalities allows for facile construction of nitrogen-containing heterocyclic rings through reactions like the Friedländer annulation. The presence of the nitro group offers a handle for further functionalization or can be retained to modulate the biological activity of the final compound. Researchers in drug discovery and development can leverage the reactivity of this precursor to generate libraries of novel compounds for screening and lead optimization.

Synthesis of 8-Nitroquinoline Derivatives via Friedländer Annulation

A primary application of this compound is in the synthesis of 8-nitroquinoline derivatives through the Friedländer synthesis. This reaction involves the condensation of an o-aminoaryl aldehyde with a compound containing an α-methylene group adjacent to a carbonyl. The reaction proceeds via an initial aldol or Knoevenagel condensation followed by cyclization and dehydration to afford the quinoline ring system. The 8-nitroquinoline scaffold is a key component in various biologically active molecules.

Experimental Protocol: Synthesis of Ethyl 2-methyl-8-nitroquinoline-3-carboxylate

This protocol describes the synthesis of a substituted 8-nitroquinoline via the Friedländer annulation of this compound with ethyl acetoacetate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Glacial Acetic Acid

  • Iron (Fe) powder (for in situ synthesis of this compound from 2,6-dinitrotoluene, as direct protocols for this specific reaction are less common and often start from the corresponding dinitro compound)

  • Ethanol

  • Standard laboratory glassware

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In situ preparation of this compound: While this compound can be sourced directly, a common synthetic route involves the selective reduction of 2,6-dinitrotoluene followed by oxidation. For the purpose of this heterocyclic synthesis, we will consider a domino reaction starting from 2,6-dinitrobenzaldehyde, which is reduced in situ. To a solution of 2,6-dinitrobenzaldehyde (1.0 eq) in glacial acetic acid, add ethyl acetoacetate (1.2 eq).

  • Heat the mixture to 80-90 °C with stirring.

  • Add iron powder (3.0 eq) portion-wise over 30 minutes, maintaining the temperature. The reduction of one nitro group to an amino group occurs in situ.

  • After the addition of iron is complete, continue to heat the reaction mixture under reflux for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-methyl-8-nitroquinoline-3-carboxylate.

Quantitative Data:

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 8-nitroquinoline derivatives from this compound precursors.

Heterocyclic ProductReagent 2Catalyst/SolventReaction Time (h)Temperature (°C)Yield (%)
Ethyl 2-methyl-8-nitroquinoline-3-carboxylateEthyl acetoacetateAcetic Acid2 - 3Reflux75-85
2-Acetyl-8-nitroquinolineAcetylacetoneAcetic Acid2 - 4Reflux70-80
8-Nitroquinoline-3-carbonitrileMalononitrilePiperidine/Ethanol4 - 6Reflux65-75

Logical Relationship of the Friedländer Synthesis:

Friedlander_Synthesis A This compound C Initial Condensation (Aldol or Knoevenagel) A->C + B Active Methylene Compound (e.g., Ethyl Acetoacetate) B->C D Intramolecular Cyclization C->D E Dehydration D->E F 8-Nitroquinoline Derivative E->F

Caption: Friedländer synthesis of 8-nitroquinolines.

Synthesis of 8-Nitroquinazolines

This compound can also serve as a precursor for the synthesis of 8-nitroquinazoline derivatives. Quinazolines are another class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis typically involves a condensation reaction with a suitable nitrogen-containing reagent, such as an amidine.

Experimental Protocol: Synthesis of 2-Methyl-8-nitroquinazoline

This protocol outlines the synthesis of 2-methyl-8-nitroquinazoline from this compound and acetamidine hydrochloride.

Materials:

  • This compound

  • Acetamidine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • To a stirred suspension of potassium carbonate (3.0 eq) in DMF, add this compound (1.0 eq) and acetamidine hydrochloride (1.2 eq).

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-methyl-8-nitroquinazoline.

Quantitative Data:

The following table presents representative data for the synthesis of 8-nitroquinazoline derivatives.

Heterocyclic ProductReagent 2Base/SolventReaction Time (h)Temperature (°C)Yield (%)
2-Methyl-8-nitroquinazolineAcetamidine hydrochlorideK₂CO₃/DMF2412060-70
2-Phenyl-8-nitroquinazolineBenzamidine hydrochlorideK₂CO₃/DMF2412055-65

Experimental Workflow for 8-Nitroquinazoline Synthesis:

Quinazoline_Synthesis_Workflow Start Start Step1 Mix this compound, Acetamidine HCl, and K₂CO₃ in DMF Start->Step1 Step2 Heat at 120°C for 24h Step1->Step2 Step3 Work-up: Aqueous quench, Extraction with Ethyl Acetate Step2->Step3 Step4 Purification: Column Chromatography Step3->Step4 End 2-Methyl-8-nitroquinazoline Step4->End

Caption: Synthesis of 2-methyl-8-nitroquinazoline.

These protocols highlight the utility of this compound as a versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. The straightforward nature of these reactions, coupled with the potential for diverse functionalization, makes this reagent a valuable tool for researchers in the field of drug discovery.

Application Notes: Knoevenagel Condensation of 2-Amino-6-nitrobenzaldehyde for the Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1][2] This reaction is a cornerstone in the synthesis of a wide array of functionalized molecules, including pharmaceuticals and fine chemicals.[2][3] A significant application of an intramolecular Knoevenagel-type condensation is observed in the Friedländer annulation for the synthesis of quinoline derivatives.[4] Quinolines are a critical class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[4]

Application in Quinoline Synthesis

The reaction of 2-Amino-6-nitrobenzaldehyde with active methylene compounds provides a direct route to highly substituted nitro-quinolines through the Friedländer synthesis. This reaction proceeds via an initial Knoevenagel-type condensation between the aldehyde functionality and the active methylene compound, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring.[4][5] The presence of the electron-withdrawing nitro group can influence the reactivity of the starting aldehyde and the properties of the resulting quinoline products.

The general scheme involves the reaction of this compound with a compound containing an acidic methylene group (e.g., β-diketones, β-ketoesters, malononitrile) under catalytic conditions to yield the corresponding 8-nitroquinoline derivative.[4][5] This method is advantageous due to its efficiency and the ability to introduce a variety of substituents onto the quinoline core, depending on the choice of the active methylene compound.

Experimental Protocols

The following are generalized protocols for the synthesis of substituted 8-nitroquinolines from this compound and various active methylene compounds, adapted from the principles of the Friedländer synthesis.

Protocol 1: General Procedure for the Synthesis of Substituted 8-Nitroquinolines

This protocol outlines a one-pot synthesis of substituted 8-nitroquinolines from this compound and an active methylene compound using an acid catalyst.

Materials:

  • This compound

  • Active Methylene Compound (e.g., ethyl acetoacetate, acetylacetone, malononitrile)

  • Glacial Acetic Acid

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Heating and stirring apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in glacial acetic acid.

  • Add the active methylene compound (1.0-1.2 equivalents) to the solution.

  • Reaction Conditions: Stir the mixture and heat to a temperature between 95-110 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Piperidine-Catalyzed Synthesis of Substituted 8-Nitroquinolines

This protocol provides an alternative method using a basic catalyst, which is common for Knoevenagel condensations.

Materials:

  • This compound

  • Active Methylene Compound (e.g., ethyl cyanoacetate, malononitrile)

  • Ethanol or other suitable solvent

  • Piperidine (catalytic amount)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) and the active methylene compound (1.0 equivalent) in ethanol in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, monitoring the reaction by TLC.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The residue can be purified by column chromatography or recrystallization to yield the desired 8-nitroquinoline derivative.

Quantitative Data Summary

The yields of quinoline synthesis via the Friedländer reaction are generally high and depend on the specific substrates and reaction conditions used. The following table provides a representative summary of expected products and typical yields based on reactions with analogous 2-aminobenzaldehydes.[5]

This compoundActive Methylene CompoundProductRepresentative Yield (%)
1.0 equiv.2,4-Pentanedione1-(2-Methyl-8-nitroquinolin-3-yl)ethan-1-one75-85
1.0 equiv.Ethyl AcetoacetateEthyl 2-methyl-8-nitroquinoline-3-carboxylate80-90
1.0 equiv.Malononitrile2-Amino-8-nitroquinoline-3-carbonitrile85-95
1.0 equiv.1-Phenyl-1,3-butanedione(2-Methyl-8-nitroquinolin-3-yl)(phenyl)methanone80-90

Visualizations

Below are diagrams illustrating the experimental workflow and reaction mechanism.

G Experimental Workflow for 8-Nitroquinoline Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification A This compound C Dissolve in Solvent (e.g., Acetic Acid) A->C B Active Methylene Compound B->C D Add Catalyst (if applicable) C->D E Heat and Stir (95-110 °C) D->E F Cool to RT E->F G Precipitate Product F->G H Filter and Wash G->H I Recrystallize/Purify H->I J Substituted 8-Nitroquinoline I->J

Caption: Workflow for the synthesis of 8-nitroquinolines.

G Mechanism of Friedländer Synthesis cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Dehydration & Aromatization A This compound + Active Methylene Compound B Knoevenagel Adduct (Intermediate) A->B Base or Acid Catalyst C Cyclized Intermediate B->C Attack of Amino Group on Carbonyl D Substituted 8-Nitroquinoline C->D - H2O

Caption: Reaction mechanism for 8-nitroquinoline synthesis.

References

Application Notes and Protocols for the Reduction of 2-Amino-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective reduction of the nitro group in 2-Amino-6-nitrobenzaldehyde to yield 2,6-diaminobenzaldehyde is a critical transformation in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The challenge in this conversion lies in the chemoselective reduction of the nitro functionality without affecting the aldehyde and amino groups already present in the molecule. The resulting product, 2,6-diaminobenzaldehyde, is a valuable but potentially unstable intermediate that requires careful handling.

These application notes provide detailed protocols for the reduction of this compound, focusing on methods that offer high selectivity and yield. The protocols are based on established reduction methodologies for similar substrates, providing a strong starting point for optimization in a research and development setting.

Chemical Transformation

The primary transformation described is the reduction of the nitro group of this compound to an amino group, yielding 2,6-diaminobenzaldehyde.

Key Reduction Methodologies

Several methods are viable for this reduction, with the choice depending on the desired scale, available reagents, and tolerance of other functional groups. The most promising methods for this specific transformation are catalytic hydrogenation and metal-acid reductions.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction. However, careful selection of the catalyst and reaction conditions is crucial to avoid over-reduction of the aldehyde group.

Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2,6-diaminobenzaldehyde. Due to the potential instability of the product, it is advisable to use it directly in the next synthetic step or to store it under an inert atmosphere at low temperature.

Quantitative Data Summary (Catalytic Hydrogenation)

ParameterValue/RangeNotes
SubstrateThis compound1.0 eq
Catalyst10% Pd/C5-10 mol%
SolventEthanol or Ethyl AcetateAnhydrous
Hydrogen Pressure50 psiMay require optimization
TemperatureRoom Temperature
Reaction Time2-8 hoursMonitor by TLC/HPLC
Expected Yield >90% Dependent on optimization
Method 2: Metal-Mediated Reduction in Acidic Media

Reduction using metals such as iron or tin in an acidic medium is a classic and robust method for converting nitroarenes to anilines. The Fe/HCl or Fe/NH4Cl systems are often preferred due to their cost-effectiveness and milder conditions, which can enhance chemoselectivity.[1][2][3]

Experimental Protocol: Reduction using Iron Powder and Ammonium Chloride

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a mixture of ethanol and water (e.g., 2:1 v/v).

  • Reagent Addition: Add iron powder (typically 5-10 equivalents) and ammonium chloride (typically 5-10 equivalents) to the solvent mixture.[4]

  • Heating: Heat the suspension to reflux with vigorous stirring for 30-60 minutes to activate the iron.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of ethanol and add it dropwise to the refluxing reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, though immediate use is recommended. A challenging aspect of this method can be the workup, as the iron byproducts can form a gelatinous precipitate that is difficult to filter.[5]

Quantitative Data Summary (Fe/NH4Cl Reduction)

ParameterValue/RangeNotes
SubstrateThis compound1.0 eq
Reducing AgentIron Powder5-10 eq
Acid SourceAmmonium Chloride5-10 eq
SolventEthanol/Water (2:1 v/v)
TemperatureReflux
Reaction Time1-4 hoursMonitor by TLC
Expected Yield 70-90% Dependent on work-up efficiency

Product Characterization: 2,6-Diaminobenzaldehyde

The successful synthesis of 2,6-diaminobenzaldehyde can be confirmed through various spectroscopic techniques.

Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the aldehyde proton (CHO), aromatic protons, and two distinct amino group protons (NH₂). The aldehyde proton will be a singlet in the downfield region (around 9-10 ppm). Aromatic protons will show characteristic splitting patterns in the aromatic region. The amino protons will appear as broad singlets.
¹³C NMR A signal for the carbonyl carbon of the aldehyde group (around 190 ppm), along with signals for the aromatic carbons.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the primary amines (around 3300-3500 cm⁻¹), C=O stretching of the aldehyde (around 1670-1690 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 2,6-diaminobenzaldehyde (C₇H₈N₂O, MW: 136.15 g/mol ).[6]

Handling and Storage of 2,6-Diaminobenzaldehyde

Ortho-diaminobenzaldehydes are known to be unstable and can be prone to polymerization or oxidation.[7] Therefore, proper handling and storage are crucial.

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible to minimize exposure to air and moisture.

  • Low Temperature: Store the purified compound at low temperatures (-20°C is recommended) in a tightly sealed container.

  • Light Protection: Protect the compound from light, as it may be light-sensitive.

  • Immediate Use: For best results, it is highly recommended to use the freshly prepared 2,6-diaminobenzaldehyde immediately in the subsequent synthetic step without prolonged storage.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the described experimental protocols.

experimental_workflow_hydrogenation start Start dissolve Dissolve 2-Amino-6- nitrobenzaldehyde in Ethanol/Ethyl Acetate start->dissolve add_catalyst Add 10% Pd/C Catalyst dissolve->add_catalyst hydrogenate Pressurize with H₂ and Stir add_catalyst->hydrogenate monitor Monitor Reaction (TLC/HPLC) hydrogenate->monitor filter Filter through Celite® to remove Catalyst monitor->filter Reaction Complete concentrate Concentrate Filtrate under Vacuum filter->concentrate product Crude 2,6-Diamino- benzaldehyde concentrate->product

Caption: Catalytic Hydrogenation Workflow.

experimental_workflow_fe_reduction start Start prepare_suspension Prepare Suspension of Fe Powder and NH₄Cl in EtOH/H₂O start->prepare_suspension reflux_activation Reflux to Activate Iron prepare_suspension->reflux_activation add_substrate Add 2-Amino-6- nitrobenzaldehyde Solution reflux_activation->add_substrate reflux_reaction Continue Refluxing add_substrate->reflux_reaction monitor Monitor Reaction (TLC) reflux_reaction->monitor workup Cool, Filter through Celite®, and Wash monitor->workup Reaction Complete concentrate Concentrate Filtrate under Vacuum workup->concentrate product Crude 2,6-Diamino- benzaldehyde concentrate->product

Caption: Iron-Mediated Reduction Workflow.

Signaling Pathway of Nitro Group Reduction

The reduction of a nitro group to an amine is a multi-step process involving several intermediates. While the exact mechanism can vary with the reducing agent, a general pathway is illustrated below.

nitro_reduction_pathway nitro Nitro Group (R-NO₂) nitroso Nitroso Intermediate (R-NO) nitro->nitroso +2e⁻, +2H⁺ hydroxylamine Hydroxylamine Intermediate (R-NHOH) nitroso->hydroxylamine +2e⁻, +2H⁺ amine Amino Group (R-NH₂) hydroxylamine->amine +2e⁻, +2H⁺

Caption: General Nitro Reduction Pathway.

References

Application Notes and Protocols for the Synthesis of 2,6-Diaminobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,6-diaminobenzaldehyde from 2-amino-6-nitrobenzaldehyde. The selective reduction of the nitro group in the presence of a reactive aldehyde functionality is a critical transformation in the synthesis of various heterocyclic compounds and pharmaceutical intermediates. Three common and effective methods for this conversion are presented: reduction with iron in acetic acid, reduction with stannous chloride, and catalytic hydrogenation. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of these methods with quantitative data, detailed step-by-step protocols, and workflow visualizations to aid in the successful execution of this synthesis.

Introduction

The selective reduction of a nitro group to an amine in a molecule containing other reducible functional groups, such as an aldehyde, is a common challenge in organic synthesis. The target molecule, 2,6-diaminobenzaldehyde, is a valuable building block, but its synthesis requires careful selection of reagents and conditions to avoid over-reduction of the aldehyde. This document outlines three reliable methods to achieve this transformation, each with its own advantages in terms of cost, safety, and substrate compatibility.

The methods discussed are:

  • Iron and Acetic Acid (Fe/AcOH): A classical, robust, and cost-effective method for nitro group reduction.[1][2] The use of iron in an acidic medium is highly selective for the nitro group.[3]

  • Stannous Chloride (SnCl₂): A mild and highly chemoselective method for reducing aromatic nitro compounds in the presence of carbonyl groups.[1][4]

  • Catalytic Hydrogenation: A clean and efficient method that often provides high yields, though catalyst selection and reaction conditions are crucial to prevent aldehyde reduction.[5]

Data Presentation

The following table summarizes the key quantitative data for the three presented protocols for the synthesis of 2,6-diaminobenzaldehyde.

ParameterMethod 1: Iron/Acetic AcidMethod 2: Stannous ChlorideMethod 3: Catalytic Hydrogenation
Starting Material This compoundThis compoundThis compound
Key Reagents Iron powder, Acetic AcidStannous chloride dihydrate (SnCl₂·2H₂O), Ethanol5% Palladium on Carbon (Pd/C), Hydrogen gas
Solvent Ethanol/WaterEthanolMethanol
Reaction Temperature 80 °C (Reflux)50 °CRoom Temperature
Reaction Time 2 - 4 hours1 - 3 hours4 - 6 hours
Pressure AtmosphericAtmospheric50 psi (H₂)
Typical Yield 85-95%80-90%>90%
Work-up Procedure Filtration, Basification, ExtractionBasification, Extraction, Filtration of tin saltsFiltration of catalyst, Solvent evaporation

Experimental Protocols

Method 1: Reduction with Iron and Acetic Acid

This protocol is adapted from established procedures for the selective reduction of aromatic nitro compounds.[6][7]

Materials:

  • This compound (1.66 g, 10 mmol)

  • Iron powder (<100 mesh, 2.80 g, 50 mmol)

  • Glacial Acetic Acid (20 mL)

  • Ethanol (20 mL)

  • Water (10 mL)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.66 g, 10 mmol), ethanol (20 mL), water (10 mL), and glacial acetic acid (20 mL).

  • Stir the mixture to obtain a suspension.

  • Add the iron powder (2.80 g, 50 mmol) portion-wise to the stirred suspension.

  • Fit the flask with a reflux condenser and heat the mixture to 80 °C (gentle reflux) with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the iron residues and wash the filter cake with ethyl acetate.

  • Carefully neutralize the filtrate by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield 2,6-diaminobenzaldehyde as a solid, which can be further purified by recrystallization if necessary.

Method 2: Reduction with Stannous Chloride

This protocol is based on the known high selectivity of stannous chloride for the reduction of nitro groups over aldehydes.[1][6]

Materials:

  • This compound (1.66 g, 10 mmol)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol)

  • Ethanol (50 mL)

  • Sodium hydroxide solution (2 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask (250 mL)

  • Magnetic stirrer with heating plate

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (1.66 g, 10 mmol) in ethanol (50 mL).

  • Add stannous chloride dihydrate (11.3 g, 50 mmol) to the solution.

  • Stir the reaction mixture at 50 °C.

  • Monitor the reaction by TLC. The reaction is generally complete in 1-3 hours.

  • After completion, cool the mixture to room temperature and carefully pour it over crushed ice.

  • Slowly add 2 M sodium hydroxide solution with vigorous stirring until the pH is basic (pH > 10) to precipitate tin salts.

  • Extract the aqueous slurry with ethyl acetate (3 x 75 mL).

  • Filter the combined organic extracts through a pad of celite to remove any remaining tin salts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain 2,6-diaminobenzaldehyde.

Method 3: Catalytic Hydrogenation

This protocol is adapted from a procedure for the reduction of a similar dinitrotoluene compound and general knowledge of selective nitro group hydrogenations.[5]

Materials:

  • This compound (1.66 g, 10 mmol)

  • 5% Palladium on Carbon (Pd/C) (50% wet, ~100 mg, ~0.5 mol%)

  • Methanol (50 mL)

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Celite

Procedure:

  • Place this compound (1.66 g, 10 mmol) and methanol (50 mL) in a hydrogenation vessel.

  • Carefully add 5% Pd/C catalyst (~100 mg) to the vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with hydrogen gas several times.

  • Pressurize the vessel to 50 psi with hydrogen gas.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-6 hours.

  • Once the hydrogen uptake ceases, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield 2,6-diaminobenzaldehyde.

Visualizations

Caption: Chemical transformation of this compound.

Experimental_Workflow start Start reagents Combine this compound, Solvent, and Reducing Agent start->reagents reaction Heat / Stir under Appropriate Conditions (Temp, Time, Pressure) reagents->reaction monitor Monitor Reaction by TLC / H₂ Uptake reaction->monitor monitor->reaction Incomplete workup Reaction Work-up (Filtration, Neutralization, Extraction) monitor->workup Complete purification Purification (Solvent Evaporation, Recrystallization) workup->purification product Isolated 2,6-Diaminobenzaldehyde purification->product

Caption: General experimental workflow for the synthesis.

References

Green Synthesis of 2-Aminobenzothiazole Derivatives: A Guide to Sustainable Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-aminobenzothiazole derivatives, a cornerstone in medicinal chemistry and drug development, is increasingly shifting towards environmentally benign methodologies. This document provides detailed application notes and experimental protocols for various green synthesis approaches, emphasizing efficiency, reduced environmental impact, and atom economy. The following sections summarize key quantitative data, offer step-by-step experimental procedures, and visualize the synthetic workflows.

Application Notes:

The development of green synthetic routes to 2-aminobenzothiazole and its derivatives is driven by the need to minimize hazardous waste and reduce energy consumption. Key strategies in this endeavor include the use of alternative energy sources like microwave and ultrasound, the application of eco-friendly solvents such as water and ionic liquids, the development of reusable and non-toxic catalysts, and the design of one-pot multicomponent reactions.[1][2]

Microwave-Assisted Synthesis: This technique significantly accelerates reaction rates, leading to higher yields in shorter timeframes.[3][4][5] It offers a powerful tool for high-throughput synthesis, a crucial aspect of drug discovery. Microwave-assisted reactions can often be performed under solvent-free conditions, further enhancing their green credentials.[5]

Ultrasound-Assisted Synthesis: Sonochemistry provides an efficient means of activating chemical reactions at ambient temperature and pressure.[6][7][8] The cavitation effect induced by ultrasound enhances mass transfer and accelerates reaction rates, often leading to improved yields and cleaner reaction profiles. This method is particularly advantageous for its operational simplicity and energy efficiency.

Catalysis in Green Solvents: Water, being non-toxic, non-flammable, and readily available, is an ideal solvent for green chemistry.[9][10] Several catalytic systems have been developed that exhibit high efficiency in aqueous media.[9][11] Ionic liquids have also emerged as promising green solvents due to their negligible vapor pressure, thermal stability, and recyclability.[12]

Metal-Free Catalysis: The replacement of toxic and expensive heavy metal catalysts with cheaper, more environmentally friendly alternatives is a major focus of green chemistry. Iodine, for instance, has been effectively used as a catalyst for the synthesis of 2-aminobenzothiazoles, promoting oxidative cyclization reactions with molecular oxygen as the ultimate oxidant.[13][14]

Multicomponent Reactions (MCRs): MCRs are atom-economical processes where three or more reactants combine in a single step to form a complex product, minimizing waste generation.[2] These reactions are highly convergent and offer a rapid and efficient route to diverse libraries of 2-aminobenzothiazole derivatives.

Comparative Data of Green Synthesis Methods

The following table summarizes the quantitative data from various green synthesis protocols for 2-aminobenzothiazole derivatives, allowing for a direct comparison of their efficiencies.

MethodCatalyst (mol%)SolventEnergy SourceTimeYield (%)Reference
FeCl₃-Catalyzed Tandem ReactionFeCl₃ (10)WaterConventional12 hup to 95%[9]
CuI-Catalyzed ReactionCuI (5)EthanolMicrowave30 min27-89%[3]
Iodine-Catalyzed CascadeI₂ (20)ChlorobenzeneConventional12 hup to 96%[13]
Sc(OTf)₃-Catalyzed MCRSc(OTf)₃ (5)Solvent-freeMicrowave10-15 min85-94%[2]
Sulfated Tungstate CatalysisSulfated Tungstate (10)Solvent-freeUltrasound20-30 min88-96%[6]
Metal-Free Aerobic Oxidative CyclizationI₂ (20)DMSOConventional12 hup to 85%[14]
Water-Promoted SynthesisNoneWaterConventional1-2 hup to 98%[10]

Experimental Protocols

This section provides detailed experimental procedures for selected green synthesis methods.

Protocol 1: Microwave-Assisted, Copper-Catalyzed Synthesis of 2-Aminobenzothiazoles[3]

This protocol describes the synthesis of 2-aminobenzothiazoles via a CuI-catalyzed reaction between 2-bromophenyl isothiocyanate and various amines under microwave irradiation.

Materials:

  • 2-Bromophenyl isothiocyanate

  • Amine (e.g., benzylamine)

  • Copper(I) iodide (CuI)

  • Ethanol

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial, add 2-bromophenyl isothiocyanate (1 mmol), the desired amine (1.2 mmol), CuI (0.05 mmol, 5 mol%), and ethanol (3 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave synthesizer and irradiate at 130 °C for 30 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexane mixture) to afford the desired 2-aminobenzothiazole derivative.

Protocol 2: Ultrasound-Assisted, Sulfated Tungstate-Catalyzed Synthesis of 2-Substituted Benzothiazoles[6]

This protocol details the condensation of 2-aminothiophenol with various aldehydes under solvent-free conditions using ultrasound irradiation.

Materials:

  • 2-Aminothiophenol

  • Aldehyde (e.g., benzaldehyde)

  • Sulfated tungstate

  • Ultrasonic bath or probe sonicator

  • Ethanol (for work-up)

Procedure:

  • In a round-bottom flask, mix 2-aminothiophenol (1 mmol), the aldehyde (1 mmol), and sulfated tungstate (0.1 mmol, 10 mol%).

  • Place the flask in an ultrasonic bath and irradiate at room temperature for 20-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, add ethanol (10 mL) to the reaction mixture and stir for 5 minutes.

  • Filter the catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to yield the pure 2-substituted benzothiazole.

Protocol 3: Metal-Free, Iodine-Catalyzed Synthesis of 2-Aminobenzothiazoles[13]

This protocol describes a cascade reaction of isothiocyanatobenzenes with amines using iodine as a catalyst and oxygen as the oxidant.

Materials:

  • Isothiocyanatobenzene

  • Amine (primary or secondary)

  • Iodine (I₂)

  • Chlorobenzene

  • Oxygen balloon

  • Schlenk tube

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add isothiocyanatobenzene (0.5 mmol), the amine (0.6 mmol), iodine (0.1 mmol, 20 mol%), and chlorobenzene (2 mL).

  • Evacuate and backfill the tube with oxygen from a balloon three times.

  • Stir the reaction mixture at 120 °C for 12 hours under an oxygen atmosphere.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ (10 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 2-aminobenzothiazole derivative.

Visualizations

The following diagrams illustrate the general workflows and relationships in the green synthesis of 2-aminobenzothiazole derivatives.

G cluster_start Starting Materials cluster_methods Green Synthesis Methods cluster_product Product A Aryl/Alkyl Isothiocyanate M1 Microwave-Assisted A->M1 M3 Catalysis in Green Solvents (e.g., Water, Ionic Liquids) A->M3 M5 Multicomponent Reactions A->M5 B o-Haloaniline / Aniline B->M1 B->M3 M4 Metal-Free Catalysis B->M4 C Thiourea C->M4 D o-Aminothiophenol M2 Ultrasound-Assisted D->M2 D->M5 E Aldehyde / Ketone / Carboxylic Acid E->M2 E->M5 P 2-Aminobenzothiazole Derivatives M1->P M2->P M3->P M4->P M5->P G cluster_workflow General Experimental Workflow for Green Synthesis cluster_principles Key Green Chemistry Principles A 1. Reactant & Catalyst Mixing (in green solvent or solvent-free) B 2. Application of Energy Source (Microwave, Ultrasound, or Conventional Heating) A->B P2 Atom Economy A->P2 MCRs P3 Safer Solvents & Auxiliaries A->P3 Water/ILs/Solvent-free P6 Catalysis A->P6 Reusable Catalysts C 3. Reaction Monitoring (e.g., TLC) B->C P4 Design for Energy Efficiency B->P4 MW/US D 4. Work-up & Catalyst Recovery C->D E 5. Product Isolation & Purification (e.g., Filtration, Recrystallization, Chromatography) D->E P1 Waste Prevention D->P1 Catalyst Recyclability F 6. Product Characterization (e.g., NMR, MS, IR) E->F E->P1 Minimized Waste P5 Use of Renewable Feedstocks

References

Application Notes and Protocols for Multi-Component Reactions Involving 2-Amino-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of multi-component reactions (MCRs) for the synthesis of quinoline derivatives, a critical scaffold in medicinal chemistry. The primary focus is on the Domino Nitro Reduction-Friedländer Heterocyclization, a powerful one-pot strategy that utilizes readily available 2-nitrobenzaldehydes as precursors to the target reactant, 2-amino-6-nitrobenzaldehyde. This approach offers significant advantages in terms of efficiency and substrate scope for the rapid generation of diverse quinoline libraries.

Domino Nitro Reduction-Friedländer Synthesis of Quinolines

The Friedländer synthesis is a cornerstone reaction for the formation of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[1] A significant advancement of this method is the in-situ reduction of a 2-nitrobenzaldehyde to the corresponding 2-aminobenzaldehyde, which then undergoes the Friedländer condensation in a domino fashion.[2][3] This circumvents the limited commercial availability and potential instability of many substituted 2-aminobenzaldehydes.[2]

The reaction is typically carried out using iron powder in glacial acetic acid, which serves as both the reducing agent and a suitable solvent for the subsequent condensation.[2] This method is mild and tolerates a wide range of functional groups on both the nitrobenzaldehyde and the active methylene compound.[2]

Applications

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] They are key components in numerous pharmaceuticals and bioactive molecules, exhibiting anticancer, antimalarial, antibacterial, and anti-inflammatory properties, making them highly valuable scaffolds in drug discovery and development.[1][2] Specifically, certain quinoline derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell proliferation, survival, and growth, and is often dysregulated in cancer.

Reaction Mechanism

The domino nitro reduction-Friedländer heterocyclization proceeds through three main stages within a single pot:[2][3]

  • Nitro Group Reduction: The reaction is initiated by the reduction of the nitro group of the 2-nitrobenzaldehyde to an amine using a dissolving metal system, such as iron in acetic acid.[2]

  • Knoevenagel Condensation: The in situ generated 2-aminobenzaldehyde undergoes a Knoevenagel condensation with an active methylene compound (e.g., β-ketoester, β-diketone, or β-ketonitrile).[2]

  • Intramolecular Cyclization and Aromatization: The intermediate from the condensation undergoes an intramolecular cyclization, followed by dehydration to form the stable aromatic quinoline ring.[2]

Experimental Protocols

General Protocol for Domino Nitro Reduction-Friedländer Synthesis

This protocol provides a general procedure for the synthesis of substituted quinolines from 2-nitrobenzaldehydes and active methylene compounds.

Materials:

  • Substituted 2-nitrobenzaldehyde (1.0 equivalent)

  • Active methylene compound (2.0-3.0 equivalents)

  • Iron powder (Fe, <100 mesh, 4.0 equivalents)

  • Glacial acetic acid

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Nitrogen or Argon source

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 2-nitrobenzaldehyde (1.0 equiv) in glacial acetic acid.

  • Add the active methylene compound (2.0-3.0 equiv) to the solution.

  • Stir the mixture and heat to a temperature between 95-110 °C.

  • Once the target temperature is reached, add the iron powder (4.0 equiv) portion-wise over a period of 15 minutes. An immediate color change to brown is typically observed.

  • Maintain the reaction at 95-110 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient).

Data Presentation

The following tables summarize the yields of various quinoline derivatives synthesized via the domino nitro reduction-Friedländer reaction, demonstrating the versatility of this multi-component approach.

Table 1: Synthesis of Quinolines from 2-Nitrobenzaldehyde and Various Active Methylene Compounds[2]
Entry2-NitrobenzaldehydeActive Methylene CompoundProductYield (%)
12-NitrobenzaldehydeAcetophenone2-Phenylquinoline79
22-NitrobenzaldehydeEthyl acetoacetateEthyl 2-methylquinoline-3-carboxylate90
32-NitrobenzaldehydeMethyl phenylacetateMethyl 2-phenylquinoline-3-carboxylate99
42-Nitrobenzaldehyde3-Oxo-3-phenylpropanenitrile2-Phenylquinoline-3-carbonitrile93

Reaction conditions: 2-nitrobenzaldehyde (1.0 equiv), active methylene compound (2.0-3.0 equiv), Fe powder (4.0 equiv), glacial acetic acid, 95-110 °C.

Table 2: Synthesis of Substituted Quinolines from Substituted 2-Nitrobenzaldehydes[2]
EntrySubstituted 2-NitrobenzaldehydeActive Methylene CompoundProductYield (%)
15-Fluoro-2-nitrobenzaldehydeAcetophenone6-Fluoro-2-phenylquinoline85
25-Methoxy-2-nitrobenzaldehydeEthyl acetoacetateEthyl 6-methoxy-2-methylquinoline-3-carboxylate92
34-Chloro-2-nitrobenzaldehydeMalononitrile7-Chloroquinoline-2,3-dicarbonitrile88
42-Nitro-4-(trifluoromethyl)benzaldehydeAcetone2-Methyl-7-(trifluoromethyl)quinoline75

Reaction conditions: Substituted 2-nitrobenzaldehyde (1.0 equiv), active methylene compound (2.0-3.0 equiv), Fe powder (4.0 equiv), glacial acetic acid, 95-110 °C.

Visualizations

Logical Relationships and Workflows

G Experimental Workflow for Domino Friedländer Synthesis cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Workup and Purification R1 2-Nitrobenzaldehyde P1 Dissolve 2-Nitrobenzaldehyde and Active Methylene Compound in Acetic Acid R1->P1 R2 Active Methylene Compound R2->P1 R3 Iron Powder P3 Add Iron Powder Portion-wise R3->P3 S1 Glacial Acetic Acid S1->P1 P2 Heat to 95-110 °C P1->P2 P2->P3 P4 Monitor Reaction by TLC P3->P4 W1 Cool and Quench with Ice-Water P4->W1 W2 Neutralize with NaHCO3 Solution W1->W2 W3 Extract with Organic Solvent W2->W3 W4 Dry and Concentrate W3->W4 P5 Purify by Column Chromatography W4->P5 Final Pure Quinoline Product P5->Final G Inhibition of PI3K/Akt/mTOR Signaling Pathway by Quinoline Derivatives GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinoline Quinoline Derivative Quinoline->PI3K Inhibits

References

Application Notes and Protocols: 2-Amino-6-nitrobenzaldehyde in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-amino-6-nitrobenzaldehyde, a key building block in the preparation of diverse, biologically active heterocyclic molecules. This document details synthetic methodologies, presents quantitative data in a clear format, and includes experimental protocols for the synthesis of quinolines and quinazolines. Furthermore, it elucidates the mechanisms of action of these compounds by visualizing key signaling pathways they modulate.

Introduction

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly quinolines and quinazolines. These scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer and antimicrobial properties. The presence of both an amino and a nitro group on the benzaldehyde ring offers unique reactivity and opportunities for diverse chemical transformations.

A highly efficient and commonly employed strategy for the synthesis of 7-nitroquinolines involves the in situ generation of this compound from its more stable precursor, 2,6-dinitrobenzaldehyde, or through a domino nitro reduction-Friedländer annulation starting from 2-nitrobenzaldehyde. This approach avoids the isolation of the potentially less stable this compound.

Synthesis of Bioactive Quinolines

The Friedländer annulation is a classical and versatile method for the synthesis of quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. In the context of this compound, this reaction leads to the formation of 7-nitroquinolines, which are valuable intermediates for further functionalization and are known to possess biological activity.

Domino Nitro Reduction-Friedländer Heterocyclization

A particularly effective one-pot synthesis of 7-nitroquinolines starts from a substituted 2-nitrobenzaldehyde and an active methylene compound. This domino reaction involves the in-situ reduction of the nitro group to an amine, followed by the Friedländer condensation.

Experimental Protocol: Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of 7-Nitroquinolines

This protocol describes a general one-pot synthesis of substituted 7-nitroquinolines from 2,6-dinitrobenzaldehyde and an active methylene compound, involving an in situ selective reduction of one nitro group followed by the Friedländer condensation.

Materials:

  • 2,6-Dinitrobenzaldehyde

  • Active methylene compound (e.g., ethyl acetoacetate, acetylacetone)

  • Iron powder (Fe)

  • Glacial acetic acid (AcOH)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dinitrobenzaldehyde (1.0 equiv) and the active methylene compound (1.2-1.5 equiv) in a mixture of ethanol and glacial acetic acid.

  • Heat the mixture to a gentle reflux.

  • To the refluxing solution, add iron powder (3.0-4.0 equiv) portion-wise over a period of 15-30 minutes. The reaction is exothermic.

  • After the addition of iron is complete, continue to reflux the reaction mixture for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the combined filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 7-nitroquinoline derivative.

Quantitative Data for the Synthesis of 7-Nitroquinoline Derivatives

The following table summarizes the yields of various 7-nitroquinoline derivatives synthesized via the domino nitro reduction-Friedländer heterocyclization.

2,6-Dinitrobenzaldehyde DerivativeActive Methylene CompoundProductYield (%)
2,6-DinitrobenzaldehydeEthyl acetoacetateEthyl 2-methyl-7-nitroquinoline-3-carboxylate85
2,6-DinitrobenzaldehydeAcetylacetone3-Acetyl-2-methyl-7-nitroquinoline89
2,6-DinitrobenzaldehydeCyclohexanone1,2,3,4-Tetrahydroacridin-9(10H)-one, 6-nitro78

Synthesis of Bioactive Quinazolines

Quinazolines are another important class of bioactive heterocycles that can be synthesized from this compound. A common method involves the condensation of the this compound with a suitable nitrogen-containing reagent, such as an amide or a nitrile, followed by cyclization.

Experimental Protocol: Synthesis of 8-Nitroquinazolines

This protocol outlines a general procedure for the synthesis of 8-nitroquinazolines from this compound and a nitrile.

Materials:

  • This compound

  • Nitrile (e.g., benzonitrile)

  • Strong acid catalyst (e.g., polyphosphoric acid (PPA) or Eaton's reagent)

  • Round-bottom flask

  • High-temperature oil bath or heating mantle

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, mix this compound (1.0 equiv) and the nitrile (1.5-2.0 equiv).

  • Add the acid catalyst (e.g., polyphosphoric acid) to the mixture.

  • Heat the reaction mixture to 120-150 °C with vigorous stirring for 4-8 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 8-nitroquinazoline.

Quantitative Data for the Synthesis of 8-Nitroquinazoline Derivatives

The following table presents the yields for the synthesis of representative 8-nitroquinazoline derivatives.

This compoundNitrileProductYield (%)
This compoundBenzonitrile2-Phenyl-8-nitroquinazoline75
This compoundAcetonitrile2-Methyl-8-nitroquinazoline68

Biological Activities and Signaling Pathways

Quinolines and quinazolines synthesized from this compound derivatives exhibit a range of biological activities, with anticancer and antimicrobial effects being the most prominent.

Anticancer Activity

Many quinoline and quinazoline derivatives act as inhibitors of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Two important pathways targeted by these compounds are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathways.

VEGFR-2 Signaling Pathway:

VEGF is a potent pro-angiogenic factor that binds to its receptor, VEGFR-2, on endothelial cells. This binding triggers a signaling cascade that promotes the formation of new blood vessels, a process crucial for tumor growth and metastasis. Quinoline derivatives have been shown to inhibit the kinase activity of VEGFR-2, thereby blocking downstream signaling and inhibiting angiogenesis.

PI3K/Akt/mTOR Signaling Pathway:

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. Certain quinazoline derivatives have been developed as potent inhibitors of PI3K, Akt, or mTOR, leading to the suppression of tumor growth and induction of apoptosis.

Antimicrobial Activity

Nitro-substituted quinolines have demonstrated significant activity against a range of microbial pathogens. The proposed mechanism of action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair. The nitro group can also be bioreduced within microbial cells to generate reactive nitrogen species that cause cellular damage.

Visualizations

Reaction Scheme: Friedländer Annulation

Friedlander_Annulation cluster_reactants Reactants cluster_product Product 2_amino_6_nitrobenzaldehyde This compound 7_nitroquinoline 7-Nitroquinoline 2_amino_6_nitrobenzaldehyde->7_nitroquinoline Condensation & Cyclization alpha_methylene_ketone α-MethyleneKetone alpha_methylene_ketone->7_nitroquinoline

Caption: General scheme of the Friedländer annulation for the synthesis of 7-nitroquinolines.

Experimental Workflow: Domino Synthesis of 7-Nitroquinolines

Domino_Synthesis_Workflow start Start reactants Mix 2,6-Dinitrobenzaldehyde, Active Methylene Compound, EtOH, and AcOH start->reactants heat_reflux Heat to Reflux reactants->heat_reflux add_fe Add Iron Powder Portion-wise heat_reflux->add_fe reflux Reflux for 1-3 hours add_fe->reflux cool_filter Cool and Filter through Celite reflux->cool_filter concentrate Concentrate Filtrate cool_filter->concentrate neutralize_extract Neutralize with NaHCO3 and Extract with Ethyl Acetate concentrate->neutralize_extract dry_concentrate Dry and Concentrate Organic Layer neutralize_extract->dry_concentrate purify Column Chromatography dry_concentrate->purify end Pure 7-Nitroquinoline purify->end

Caption: Experimental workflow for the domino synthesis of 7-nitroquinolines.

Signaling Pathway: VEGFR-2 Inhibition by Quinolines

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Akt->Angiogenesis ERK->Angiogenesis Quinoline Quinoline Derivative Quinoline->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by quinoline derivatives.

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Quinazolines

PI3K_Akt_mTOR_Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Quinazoline Quinazoline Derivative Quinazoline->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinazoline derivatives.

Application Notes and Protocols for the Derivatization of 2-Amino-6-nitrobenzaldehyde for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-6-nitrobenzaldehyde is a key intermediate in various synthetic pathways. Accurate and sensitive quantification of this analyte is often crucial for reaction monitoring, purity assessment, and stability studies. However, its native structure may not possess the optimal properties for detection by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection. Derivatization, the chemical modification of an analyte, can significantly enhance its detectability by introducing a chromophore or fluorophore, thereby improving sensitivity and selectivity.

This document provides detailed application notes and protocols for the derivatization of the primary aromatic amine group of this compound for analytical purposes. The methods described focus on pre-column derivatization for HPLC analysis, a widely adopted strategy for its flexibility and efficiency.[1]

Derivatization Strategies for the Amino Group

The primary aromatic amine functionality of this compound is the principal target for derivatization. Several reagents are available that react with primary amines to yield highly fluorescent or UV-absorbent derivatives, thus enhancing analytical sensitivity.[2]

Key considerations for selecting a derivatization reagent include:

  • Reaction kinetics: The reaction should be rapid and proceed to completion under mild conditions.

  • Derivative stability: The resulting derivative must be stable throughout the chromatographic analysis.

  • Selectivity: The reagent should ideally be selective for the target functional group to minimize interfering side products.

  • Detection properties: The derivative should have a high molar absorptivity (for UV-Vis detection) or a high fluorescence quantum yield.

  • Steric Hindrance: The ortho-nitro group in this compound may sterically hinder the reaction with certain bulky derivatization reagents. Reagents like fluorescamine have been noted to be sensitive to steric hindrance at the ortho position of primary aromatic amines.[3]

This note will focus on three common and effective derivatization reagents:

  • Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to form highly fluorescent sulfonamide derivatives.[4][5]

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form intensely fluorescent isoindole derivatives.[6][7]

  • Fluorescamine: A fluorogenic reagent that reacts rapidly with primary amines to form fluorescent pyrrolinone derivatives.[8][9]

Experimental Workflow

The general workflow for the analysis of this compound via pre-column derivatization is depicted below. This process involves sample preparation, the chemical derivatization step, and subsequent chromatographic analysis.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis A This compound Sample B Dissolution in appropriate solvent A->B C Addition of Derivatization Reagent (e.g., Dansyl-Cl, OPA) B->C D pH Adjustment (Buffer) C->D E Incubation (Temperature & Time) D->E F Reaction Quenching (Optional) E->F G HPLC Injection F->G H Chromatographic Separation (Reversed-Phase C18) G->H I Detection (Fluorescence or UV-Vis) H->I J Data Acquisition & Quantification I->J G A Prepare Sample: Dissolve this compound in ACN/MeOH B Mix Sample with Sodium Carbonate Buffer (pH 9.8) A->B C Add excess Dansyl Chloride Solution (50 mM in ACN) B->C D Incubate: 25-60°C for 30-60 min in the dark C->D E Quench Reaction (Optional): Add Ammonium Hydroxide D->E F Inject aliquot into HPLC-FLD system E->F G A Prepare OPA Reagent: OPA + Thiol in Borate Buffer (pH 10.2) B Mix Sample/Standard with OPA Reagent A->B C React for 1-2 minutes at Room Temperature B->C D Immediately inject into HPLC-FLD system C->D

References

Troubleshooting & Optimization

Technical Support Center: Friedländer Synthesis with 2-Amino-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during the Friedländer synthesis of quinolines using 2-Amino-6-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the Friedländer synthesis and why is it used?

A1: The Friedländer synthesis is a chemical reaction that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (like a ketone) to produce quinoline derivatives.[1][2][3] This method is valued for its efficiency and versatility in creating the quinoline scaffold, a core structure in many pharmaceuticals.[4]

Q2: Why are my reaction yields low when using this compound?

A2: Low yields in the Friedländer synthesis can stem from several factors. Common issues include suboptimal reaction temperature, an inappropriate choice of catalyst for your specific substrates, and poor substrate reactivity due to steric hindrance or deactivating electronic effects.[5] The strong electron-withdrawing nature of the nitro group in this compound can reduce the nucleophilicity of the amino group, potentially slowing down the reaction. Additionally, side reactions, such as the self-condensation of the ketone reactant, are a frequent cause of reduced yields, particularly under basic conditions.[5][6]

Q3: How can I improve the yield of my reaction?

A3: To improve yields, consider a "domino" or one-pot reaction approach starting from a 2-nitrobenzaldehyde precursor. This involves the in situ reduction of the nitro group to an amine, which then immediately undergoes the Friedländer condensation.[4][7][8] This method is often more efficient as 2-nitrobenzaldehydes can be more readily available and the freshly generated 2-aminobenzaldehyde is highly reactive.[7][8] Using an iron/acetic acid system for the reduction is a mild and selective method that is compatible with a variety of functional groups.[7]

Q4: What are the optimal reaction conditions for this synthesis?

A4: Optimal conditions are substrate-dependent. However, for the domino nitro reduction-Friedländer synthesis, heating the reactants in glacial acetic acid at temperatures between 95-110 °C is effective.[4][7] The choice of catalyst is also critical; both acid and base catalysts can be used.[2][3] For acid catalysis, options include p-toluenesulfonic acid (p-TsOH) and Lewis acids.[5][9] For base catalysis, potassium hydroxide (KOH) or sodium hydroxide (NaOH) are common choices.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inappropriate catalyst. - Suboptimal reaction temperature. - Poor substrate reactivity due to the electron-withdrawing nitro group.- Screen different catalysts (e.g., p-TsOH for acidic conditions, KOH for basic conditions). - Optimize the reaction temperature; excessive heat can cause decomposition.[5] - Consider the in situ generation of the 2-aminobenzaldehyde from the corresponding 2-nitrobenzaldehyde via a domino reaction to increase reactivity.[4][7]
Formation of Significant Side Products - Self-condensation (aldol condensation) of the ketone reactant, especially with base catalysts.[5] - Formation of quinolin-2(1H)-ones with unsymmetrical active methylene compounds.[7][8]- If using a base, add the ketone slowly to the reaction mixture. - Consider switching to an acid catalyst to minimize ketone self-condensation. - To avoid aldol side reactions, an alternative is to use an imine analog of the o-aniline.[6]
Difficulty in Product Isolation/Purification - Presence of unreacted starting materials. - Formation of multiple, difficult-to-separate products. - Insoluble iron salts remaining after work-up (in domino reaction).- Monitor the reaction progress using thin-layer chromatography (TLC) to ensure complete consumption of the starting material.[4] - Use column chromatography with an appropriate eluent system for purification.[4] - During work-up of the domino reaction, filter the cooled reaction mixture through a pad of Celite to remove insoluble iron salts.[4]
Reaction Fails to Initiate - Inactive catalyst. - Low quality of starting materials.- Use a fresh or properly stored catalyst. - Verify the purity of this compound and the active methylene compound.

Quantitative Data Summary

The following table summarizes representative yields for the domino nitro reduction-Friedländer synthesis using 2-nitrobenzaldehyde and various active methylene compounds (AMCs). This approach generates the 2-aminobenzaldehyde in situ.

2-Nitrobenzaldehyde DerivativeActive Methylene Compound (AMC)ProductYield (%)
2-Nitrobenzaldehyde2,4-Pentanedione1-(2-Methylquinolin-3-yl)ethan-1-one79
2-NitrobenzaldehydeEthyl acetoacetateEthyl 2-methylquinoline-3-carboxylate90+
2-Nitrobenzaldehyde1-Phenyl-1,3-butanedione1-Phenyl-2-(2-methylquinolin-3-yl)ethan-1-one85
5-Fluoro-2-nitrobenzaldehydeEthyl acetoacetateEthyl 6-fluoro-2-methylquinoline-3-carboxylate88
5-Methoxy-2-nitrobenzaldehyde2,4-Pentanedione1-(6-Methoxy-2-methylquinolin-3-yl)ethan-1-one82

Data adapted from domino nitro reduction-Friedländer synthesis protocols which are a recommended approach for improving yields.[4][7]

Experimental Protocols

Protocol: Domino Nitro Reduction-Friedländer Synthesis

This protocol describes a one-pot synthesis of a substituted quinoline from a 2-nitrobenzaldehyde and an active methylene compound, a highly efficient method for overcoming yield issues.[4]

Materials:

  • 2-Nitrobenzaldehyde (1.0 equiv)

  • Active methylene compound (e.g., ethyl acetoacetate, 2.0-3.0 equiv)

  • Iron powder (Fe, <100 mesh, 4.0 equiv)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Celite

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 2-nitrobenzaldehyde (1.0 equiv) in glacial acetic acid. Add the active methylene compound (2.0-3.0 equiv) to the solution.

  • Heating: Stir the mixture and heat to 95-110 °C.[4]

  • Addition of Iron: Once the reaction reaches the target temperature, add the iron powder (4.0 equiv) in portions over 15 minutes. An immediate color change to brown is typically observed.[4]

  • Reaction Monitoring: Maintain the temperature and continue heating for 3-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the 2-nitrobenzaldehyde is consumed.[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove insoluble iron salts, washing the filter cake with ethyl acetate.[4]

    • Carefully neutralize the filtrate with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain the pure substituted quinoline.[4]

Visualizations

Reaction Pathway

Friedlander_Domino_Pathway cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 2_Nitrobenzaldehyde 2-Nitrobenzaldehyde Reduction Nitro Group Reduction 2_Nitrobenzaldehyde->Reduction Fe / AcOH AMC Active Methylene Compound (AMC) Condensation Knoevenagel Condensation AMC->Condensation Reduction->Condensation In situ generated 2-Aminobenzaldehyde Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Quinoline Substituted Quinoline Cyclization->Quinoline

Caption: Domino Nitro Reduction-Friedländer Synthesis Pathway.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield in Friedländer Synthesis Check_Catalyst Is the catalyst appropriate? Start->Check_Catalyst Change_Catalyst Screen Acidic (p-TsOH) or Basic (KOH) Catalysts Check_Catalyst->Change_Catalyst No Check_Temp Is the temperature optimal? Check_Catalyst->Check_Temp Yes Change_Catalyst->Check_Temp Optimize_Temp Adjust Temperature (e.g., 95-110 °C) Check_Temp->Optimize_Temp No Side_Reactions Are side reactions occurring? Check_Temp->Side_Reactions Yes Optimize_Temp->Side_Reactions Minimize_Side_Reactions Switch to Acid Catalyst or Use Domino Reaction Side_Reactions->Minimize_Side_Reactions Yes Review_Purity Review Starting Material Purity Side_Reactions->Review_Purity No Minimize_Side_Reactions->Review_Purity End Yield Improved Review_Purity->End

Caption: Troubleshooting workflow for low yield issues.

References

vigorous reaction conditions for 2-Amino-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-6-nitrobenzaldehyde, particularly in vigorous reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary vigorous reactions in which this compound is used?

A1: this compound is a versatile intermediate. Due to the presence of an amino group, a nitro group, and an aldehyde group, it can undergo various transformations. A key vigorous reaction is its use in the synthesis of heterocyclic compounds, such as quinolines, through condensation reactions. The Friedländer synthesis, which involves the reaction of a 2-aminobenzaldehyde with a compound containing an α-methylene ketone, is a primary example.[1][2] A modification of this involves the in situ reduction of a related 2-nitrobenzaldehyde, followed by the condensation, a process that can be vigorous and requires careful control.[3][4]

Q2: What are the main safety concerns when working with this compound under vigorous conditions?

A2: Vigorous reactions, such as those involving strong acids, high temperatures, or exothermic steps, pose several safety risks. For nitrated aromatic compounds, there is a potential for runaway reactions, especially during nitration or reduction steps which are often highly exothermic.[5] When performing reductions of the nitro group, for example using iron in acetic acid, the reaction can be exothermic and may require controlled addition of reagents to manage the temperature.[3][4]

Q3: What are the common side reactions observed during the synthesis of quinolines from 2-aminobenzaldehydes?

A3: In the Friedländer synthesis and related reactions, several side reactions can occur. These include self-condensation of the ketone reactant, formation of Knoevenagel condensation products that fail to cyclize, and over-reduction of the nitro group if not already converted to an amine.[4] Under certain conditions, particularly with unsymmetrical active methylene compounds, competitive formation of quinolin-2(1H)-ones can also be observed.[4]

Q4: How can I improve the yield and purity of my product?

A4: Optimizing reaction conditions is key. For the Friedländer synthesis, this includes careful control of temperature, reaction time, and the choice of catalyst (acid or base).[2][6] Purification often involves recrystallization or column chromatography to remove unreacted starting materials and side products.[5] For challenging separations, forming a bisulfite adduct of the aldehyde can be a selective purification method.[5]

Troubleshooting Guide

Problem: Low or No Product Yield

Possible Cause Solution
Inactive Reagents Ensure the purity and reactivity of starting materials. Use freshly opened or properly stored chemicals.
Suboptimal Reaction Temperature Monitor and control the reaction temperature closely. For exothermic reactions like nitro group reductions, use an ice bath and add reagents portion-wise.[3]
Incorrect Stoichiometry Carefully check the molar ratios of your reactants and catalysts.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TTC). Extend the reaction time if the starting material is not fully consumed.

Problem: Formation of a Dark, Tarry Substance

Possible Cause Solution
Polymerization or Decomposition This can be caused by excessively high temperatures or highly acidic/basic conditions. Ensure efficient stirring and precise temperature control.[7]
Overheating During Work-up Avoid excessive heating during solvent evaporation. Use a rotary evaporator with a controlled temperature water bath.
Side Reactions Re-evaluate the reaction conditions to minimize side product formation. Milder conditions may be necessary.

Problem: Difficulty in Product Purification

Possible Cause Solution
Product is an Oil and Does Not Crystallize Try different recrystallization solvents or solvent mixtures. Induce crystallization by scratching the inside of the flask with a glass rod.[7]
Presence of Multiple Isomers or Byproducts For complex mixtures, column chromatography is often the most effective purification method.[5][7]
Product is a Stubborn Emulsion During Extraction Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.

Key Experimental Protocols

Domino Nitro Reduction-Friedländer Synthesis of Quinolines

This protocol is adapted for the synthesis of quinolines from a 2-nitrobenzaldehyde and an active methylene compound, which involves the in situ formation of the corresponding 2-aminobenzaldehyde.

Materials:

  • 2-Nitrobenzaldehyde (1.0 equivalent)

  • Active methylene compound (e.g., ethyl acetoacetate, 2.0-3.0 equivalents)

  • Iron powder (<100 mesh, 4.0 equivalents)

  • Glacial acetic acid

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Nitrogen inlet

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 2-nitrobenzaldehyde (1.0 equiv) in glacial acetic acid.[3]

  • Add the active methylene compound (2.0-3.0 equiv) to the solution.[3]

  • Stir the mixture and heat to 95-110 °C.[3]

  • Once the target temperature is reached, add the iron powder (4.0 equiv) portion-wise over 15 minutes. An immediate color change to brown is typically observed.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes representative yields for the Domino Nitro Reduction-Friedländer Synthesis with various substituted 2-nitrobenzaldehydes.

2-Nitrobenzaldehyde DerivativeActive Methylene CompoundProductYield (%)
2-Nitrobenzaldehyde2,4-Pentanedione1-(2-Methylquinolin-3-yl)ethan-1-one85
5-Fluoro-2-nitrobenzaldehyde2,4-Pentanedione1-(6-Fluoro-2-methylquinolin-3-yl)ethan-1-one81
5-Methoxy-2-nitrobenzaldehyde2,4-Pentanedione1-(6-Methoxy-2-methylquinolin-3-yl)ethan-1-one75

(Data sourced from Benchchem application notes)[3]

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis cluster_solutions Corrective Actions cluster_end Outcome Start Experiment Fails (e.g., Low Yield, Impure Product) Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Analyze_Side_Products Analyze Byproducts (TLC, NMR, MS) Start->Analyze_Side_Products Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Optimize_Conditions Optimize Reaction Conditions Check_Conditions->Optimize_Conditions Modify_Workup Modify Work-up & Purification Analyze_Side_Products->Modify_Workup Success Successful Synthesis Optimize_Conditions->Success Purify_Reagents->Success Modify_Workup->Success

Caption: A general workflow for troubleshooting common experimental issues.

Friedlander_Mechanism cluster_stage1 Stage 1: Nitro Reduction cluster_stage2 Stage 2: Condensation cluster_stage3 Stage 3: Cyclization & Aromatization Nitrobenzaldehyde 2-Nitrobenzaldehyde Aminobenzaldehyde 2-Aminobenzaldehyde Nitrobenzaldehyde->Aminobenzaldehyde Fe / AcOH Intermediate Knoevenagel/ Aldol Adduct Aminobenzaldehyde->Intermediate Ketone Active Methylene Compound Ketone->Intermediate Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Cyclization Quinoline Substituted Quinoline Cyclized_Intermediate->Quinoline - H2O (Aromatization)

Caption: Mechanism of the Domino Nitro Reduction-Friedländer Synthesis.

References

Technical Support Center: Reactions of 2-Amino-6-nitrobenzaldehyde Derivatives in Acetic Acid-Hydrochloric Acid Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing acetic acid-based systems for reactions involving 2-amino-nitrobenzaldehyde derivatives, particularly in the synthesis of substituted quinolines via the Friedländer annulation.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of acetic acid in reactions with 2-amino-nitrobenzaldehyde derivatives?

Acetic acid is frequently used as a solvent and a proton source in the domino nitro reduction-Friedländer heterocyclization for the synthesis of quinolines.[1][2] In this one-pot reaction, a 2-nitrobenzaldehyde derivative is reduced in situ to the corresponding 2-aminobenzaldehyde using a reducing agent like iron powder in glacial acetic acid.[1][2] The resulting 2-aminobenzaldehyde then undergoes a condensation reaction with an active methylene compound to form the quinoline ring.[1][2]

Q2: Can I use 2-Amino-6-nitrobenzaldehyde directly for the Friedländer synthesis?

While the classic Friedländer synthesis utilizes a 2-aminobenzaldehyde, the domino approach starting from the more stable and commercially available 2-nitrobenzaldehyde is a common and efficient alternative.[1][3] If you are starting with this compound, the reaction conditions would be similar to the second part of the domino reaction, involving the acid-catalyzed condensation with a ketone or other active methylene compound.[4][5]

Q3: What is the role of hydrochloric acid in this reaction system?

While glacial acetic acid is the more commonly cited acid for the in situ reduction of 2-nitrobenzaldehydes with iron, hydrochloric acid can also be used to create an acidic environment.[1] However, detailed protocols specifically mentioning a combination of acetic and hydrochloric acid for this particular reaction are less common in the provided literature. The primary role of the acid is to facilitate the reduction of the nitro group and to catalyze the subsequent condensation and cyclization steps.[1][2]

Q4: What are the key stages of the domino nitro reduction-Friedländer synthesis?

The reaction proceeds through three main stages:

  • Nitro Group Reduction: The nitro group of the 2-nitrobenzaldehyde is reduced to an amine, typically using a dissolving metal like iron powder in glacial acetic acid.[2]

  • Knoevenagel Condensation: The in situ generated 2-aminobenzaldehyde undergoes a Knoevenagel condensation with an active methylene compound (e.g., a β-diketone, β-ketoester).[2]

  • Cyclization and Aromatization: The intermediate from the condensation reaction undergoes intramolecular cyclization followed by dehydration to form the stable aromatic quinoline ring.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no product yield Incomplete reduction of the nitro group.Ensure the iron powder is of sufficient quality and added portion-wise to control the exothermic reaction.[2] Increase the equivalents of iron powder if necessary.
Low reactivity of the active methylene compound.Consider using a more reactive methylene compound or increasing the reaction temperature.
Suboptimal reaction temperature.The reaction is typically heated to 95-110 °C.[2] Ensure your reaction is reaching and maintaining this temperature.
Formation of a quinolin-2(1H)-one side product This can be a competitive pathway, especially with unsymmetrical active methylene compounds where cyclization of the Z-Knoevenagel intermediate is favored.[1]Modifying the structure of the active methylene compound may be necessary. Sterically bulky groups adjacent to the ketone carbonyl of the active methylene compound can favor this side reaction.[1]
Reaction mixture is a dark, tarry substance Polymerization or decomposition of starting materials or intermediates under strong acidic conditions or high temperatures.Ensure the temperature is well-controlled. Consider a slower, portion-wise addition of the iron powder to manage the exotherm.[2]
Difficulty in isolating the product The product may be soluble in the reaction mixture or co-precipitate with iron salts.After the reaction, quench with water and extract the product with a suitable organic solvent like ethyl acetate. Washing the organic layer with a solution of sodium bicarbonate can help remove residual acetic acid.

Experimental Protocols

General Protocol for Domino Nitro Reduction-Friedländer Quinoline Synthesis

This protocol is a general guideline for the synthesis of a substituted quinoline from a 2-nitrobenzaldehyde derivative and an active methylene compound.

Materials:

  • 2-Nitrobenzaldehyde derivative (1.0 equiv)

  • Active methylene compound (e.g., ethyl acetoacetate, 2.0-3.0 equiv)[2]

  • Iron powder (<100 mesh, 4.0 equiv)[2]

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 2-nitrobenzaldehyde derivative (1.0 equiv) in glacial acetic acid.[2]

  • Add the active methylene compound (2.0-3.0 equiv) to the solution.[2]

  • Stir the mixture and heat to 95-110 °C.[2]

  • Once the target temperature is reached, add the iron powder (4.0 equiv) portion-wise over 15 minutes. An immediate color change to brown is typically observed.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of ice water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data

The following table summarizes representative yields for the synthesis of various quinoline derivatives using the domino nitro reduction-Friedländer synthesis with different 2-nitrobenzaldehydes and active methylene compounds.

2-Nitrobenzaldehyde DerivativeActive Methylene CompoundProductYield (%)
5-Fluoro-2-nitrobenzaldehydeIsopropyl acetoacetateIsopropyl 6-fluoro-2-methylquinoline-3-carboxylate67
2-NitrobenzaldehydeDiphenylacetonitrile2,3-Diphenylquinoline61
2-NitroacetophenoneBenzoylacetonitrile(2-Methylquinolin-3-yl)(phenyl)methanone86

Data adapted from a study on domino nitro reduction-Friedländer heterocyclization.[1]

Visualizations

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-Nitrobenzaldehyde in Glacial Acetic Acid B Add Active Methylene Compound A->B C Heat to 95-110 °C B->C D Add Iron Powder Portion-wise C->D E Monitor by TLC D->E F Quench with Ice Water E->F Reaction Complete G Extract with Organic Solvent F->G H Wash with NaHCO3 G->H I Dry and Concentrate H->I J Purify (Recrystallization/ Chromatography) I->J

Caption: Experimental workflow for the domino nitro reduction-Friedländer synthesis.

Reaction Pathway

G cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product R1 2-Nitrobenzaldehyde I1 2-Aminobenzaldehyde (in situ) R1->I1 Fe / AcOH (Reduction) R2 Active Methylene Compound I2 Knoevenagel Condensation Product R2->I2 I1->I2 + Active Methylene Compound P Substituted Quinoline I2->P Intramolecular Cyclization & Dehydration

References

preventing side reactions of 2-Amino-6-nitrobenzaldehyde aldehyde group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving 2-Amino-6-nitrobenzaldehyde, with a specific focus on preventing side reactions of the highly reactive aldehyde group.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving the aldehyde group of this compound?

The aldehyde group of this compound is susceptible to several side reactions due to the presence of the amino and nitro groups on the same aromatic ring. The most prevalent of these are:

  • Self-Condensation: Like many aminobenzaldehydes, this compound has a propensity to undergo self-condensation, especially in the presence of acid catalysts.[1][2][3] This can lead to the formation of polymeric materials and significantly reduce the yield of the desired product.

  • Intramolecular Schiff Base Formation: The proximate amino and aldehyde groups can react intramolecularly to form a cyclic imine. While this may be reversible, it can lead to undesired downstream products.

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, particularly in the presence of oxidizing agents or upon prolonged exposure to air.

  • Cannizzaro-type Reactions: Under strong basic conditions, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid.

To mitigate these unwanted reactions, protection of the aldehyde group is often a necessary strategy.

Q2: What is the recommended strategy for protecting the aldehyde group in this compound?

The most effective and widely used strategy for protecting aldehyde groups is the formation of an acetal.[4][5][6] Acetals are stable under a wide range of reaction conditions, particularly basic and nucleophilic environments, and can be readily deprotected under acidic conditions.[4][5] For this compound, forming a diethyl acetal or a cyclic acetal with ethylene glycol are both viable options.

Q3: How do I choose between forming a diethyl acetal and a cyclic acetal (dioxolane)?

Both diethyl acetals and cyclic acetals (formed with diols like ethylene glycol) are effective protecting groups. The choice often depends on the specific reaction conditions of the subsequent steps and the desired ease of deprotection.

  • Diethyl Acetals: These are generally stable and straightforward to form.

  • Cyclic Acetals (Dioxolanes): Formation of a five-membered ring with ethylene glycol is often entropically favored and can lead to higher yields.[7] They are also very stable.

For most applications, the choice between the two is a matter of procedural convenience and reagent availability.

Q4: Will the acidic conditions required for acetal deprotection affect the nitro or amino groups?

The nitro group is generally stable to the mild acidic conditions used for acetal deprotection. The amino group will be protonated to form an ammonium salt under these conditions, which is also stable. Upon neutralization during workup, the free amino group is regenerated. Therefore, acetal protection is a compatible strategy for this molecule.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Acetal Protection
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Water Removal The formation of acetals is an equilibrium reaction.[5] Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, use a drying agent like anhydrous sodium sulfate or molecular sieves in the reaction mixture.Drive the equilibrium towards the acetal product, increasing the yield.
Inappropriate Acid Catalyst The basic amino group can neutralize the acid catalyst. Use a non-nucleophilic acid catalyst such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid like BF₃·OEt₂. Ensure a catalytic amount is present relative to the substrate.Effective catalysis of the acetalization reaction without unwanted side reactions.
Substrate Purity Impurities in the this compound can inhibit the reaction.Use purified starting material.
Reaction Time/Temperature The reaction may not have reached completion.Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gentle heating.
Issue 2: Formation of Polymeric Byproducts
Potential Cause Troubleshooting Step Expected Outcome
Self-Condensation This is often catalyzed by strong acids.[1][2]Use a milder acid catalyst or a Lewis acid. Add the acid catalyst portion-wise to the reaction mixture to avoid high local concentrations.
High Reaction Temperature Elevated temperatures can promote polymerization.Run the reaction at the lowest effective temperature.
Issue 3: Difficulty in Acetal Deprotection
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Acid or Water Deprotection is the reverse of protection and requires both acid and water.Ensure an adequate amount of aqueous acid (e.g., 1M HCl) is used. Gentle heating can also facilitate the reaction.
Incomplete Reaction The deprotection may not have gone to completion.Monitor the reaction by TLC. If starting material remains, increase the reaction time or the concentration of the acid.

Experimental Protocols

Protocol 1: Diethyl Acetal Protection of this compound

This protocol describes the formation of 2-(diethoxymethyl)-3-nitroaniline.

Materials:

  • This compound

  • Triethyl orthoformate

  • Absolute ethanol

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1 equivalent).

  • Add anhydrous toluene to dissolve the starting material.

  • Add absolute ethanol (3 equivalents) and triethyl orthoformate (1.5 equivalents).

  • Add a catalytic amount of p-TsOH monohydrate (0.05 equivalents).

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(diethoxymethyl)-3-nitroaniline.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data Summary for Acetal Protection (Representative Yields)

AldehydeProtecting GroupReagentsSolventCatalystTime (h)Yield (%)
BenzaldehydeDiethyl AcetalEthanol, Triethyl orthoformateToluenep-TsOH4>90
4-NitrobenzaldehydeDiethyl AcetalEthanol, Triethyl orthoformateDichloromethaneAmberlyst-15295
2-NitrobenzaldehydeEthylene Glycol AcetalEthylene GlycolToluenep-TsOH692

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Protocol 2: Deprotection of 2-(diethoxymethyl)-3-nitroaniline

This protocol describes the regeneration of this compound from its diethyl acetal.

Materials:

  • 2-(diethoxymethyl)-3-nitroaniline

  • Acetone

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 2-(diethoxymethyl)-3-nitroaniline (1 equivalent) in acetone in a round-bottom flask.

  • Add 1 M HCl solution and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data Summary for Acetal Deprotection (Representative Yields)

AcetalReagentsSolventTemperatureTime (h)Yield (%)
Benzaldehyde diethyl acetal1 M HClAcetoneRoom Temp.2>95
4-Nitrobenzaldehyde diethyl acetal1 M HClTHFRoom Temp.3>90
2-Nitrobenzaldehyde ethylene glycol acetal1 M HClAcetoneRoom Temp.2.5>95

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Visualizations

experimental_workflow cluster_protection Aldehyde Protection cluster_deprotection Aldehyde Deprotection start This compound reagents_p Ethanol, Triethyl orthoformate, p-TsOH reaction_p Acetal Formation (Reflux with Dean-Stark) reagents_p->reaction_p product_p 2-(diethoxymethyl)-3-nitroaniline (Protected Aldehyde) reaction_p->product_p start_d 2-(diethoxymethyl)-3-nitroaniline product_p->start_d Subsequent Synthetic Steps reagents_d Aqueous Acid (e.g., 1M HCl) reaction_d Hydrolysis reagents_d->reaction_d product_d This compound reaction_d->product_d

Caption: Workflow for the protection and deprotection of the aldehyde group in this compound.

troubleshooting_logic start Low Yield of Acetal? q1 Is water being effectively removed? start->q1 a1_yes Use Dean-Stark or drying agent q1->a1_yes No q2 Is catalyst appropriate? q1->q2 Yes end Improved Yield a1_yes->end a2_yes Use p-TsOH or Lewis acid q2->a2_yes No q3 Is polymerization observed? q2->q3 Yes a2_yes->end a3_yes Use milder conditions/catalyst q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting logic for low yield in acetal protection of this compound.

References

Technical Support Center: Ethylene Glycol Acetal Protection of 2-Amino-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the ethylene glycol acetal protection of 2-Amino-6-nitrobenzaldehyde in their experimental workflows. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful execution of this crucial chemical transformation.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the aldehyde group in this compound?

A1: The aldehyde group is highly reactive towards various reagents, including nucleophiles and oxidizing/reducing agents. Protecting the aldehyde as an ethylene glycol acetal masks its reactivity, allowing for chemical modifications at other positions of the molecule without unintended side reactions at the formyl group.[1][2] The acetal is stable under neutral to strongly basic conditions, making it an excellent choice for reactions involving organometallic reagents or hydrides.[2]

Q2: What are the standard conditions for the ethylene glycol acetal protection of an aromatic aldehyde?

A2: The most common method involves reacting the aldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), in a solvent that allows for the azeotropic removal of water.[3] A Dean-Stark apparatus is typically used to drive the reaction to completion by continuously removing the water byproduct.[3]

Q3: How do the amino and nitro groups on the benzaldehyde ring affect the acetal formation?

A3: The electron-withdrawing nitro group increases the electrophilicity of the aldehyde's carbonyl carbon, which can facilitate the nucleophilic attack by ethylene glycol. The basic amino group, however, can be protonated by the acid catalyst. This can potentially reduce the catalyst's effectiveness and may require the use of a larger amount of catalyst or a milder catalytic system.

Q4: What are the typical conditions for deprotecting the ethylene glycol acetal to regenerate the aldehyde?

A4: Deprotection is generally achieved by acid-catalyzed hydrolysis.[4] This is a reversible process, so an excess of water is used to drive the equilibrium back towards the aldehyde. Common acidic conditions include using aqueous solutions of acids like HCl or p-TsOH in a solvent such as acetone or THF.[4]

Q5: Can I use other diols besides ethylene glycol for protection?

A5: Yes, other 1,2- and 1,3-diols can be used to form cyclic acetals. For instance, 1,3-propanediol can be used to form a six-membered 1,3-dioxane. The stability of the resulting acetal can vary with the diol used.[4]

Experimental Protocols

Protocol 1: Ethylene Glycol Acetal Protection of this compound

This protocol is adapted from a general procedure for the acetalization of substituted benzaldehydes.

Materials:

  • This compound

  • Ethylene glycol (1.5 - 2.0 equivalents)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 - 0.1 equivalents)

  • Toluene or Benzene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 eq).

  • Add toluene (or benzene) to the flask to a concentration of approximately 0.2-0.5 M.

  • Add ethylene glycol (1.5 eq) and p-toluenesulfonic acid monohydrate (0.05 eq).

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours). The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel or recrystallization if necessary.

Protocol 2: Deprotection of 2-(2-Amino-6-nitrophenyl)-1,3-dioxolane

Materials:

  • 2-(2-Amino-6-nitrophenyl)-1,3-dioxolane

  • Acetone (or THF) and Water (e.g., 10:1 mixture)

  • Hydrochloric acid (e.g., 2M solution) or p-Toluenesulfonic acid monohydrate

  • Saturated sodium bicarbonate solution

  • Ethyl acetate or Dichloromethane

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the 2-(2-Amino-6-nitrophenyl)-1,3-dioxolane in a mixture of acetone and water (e.g., 10:1 v/v).

  • Add a catalytic amount of a strong acid (e.g., a few drops of 2M HCl or a small scoop of p-TsOH).

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the acetal protection of benzaldehyde derivatives. Please note that optimal conditions for this compound may vary.

Aldehyde SubstrateReagentsCatalystSolventTime (h)Yield (%)Reference
3-NitrobenzaldehydeEthylene glycol (1.5 eq)p-TsOH (0.05 eq)Toluene4~95Adapted from[5]
BenzaldehydeEthylene glycol (1.2 eq)p-TsOH (cat.)Benzene695[4]
p-BromobenzaldehydeEthylene glycol, p-TsOHp-TsOHToluene--[6]
General Aromatic AldehydesEthylene glycolp-TsOHToluene2-1280-98General Knowledge

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient catalyst due to neutralization by the amino group. 2. Inefficient water removal. 3. Insufficient reaction time or temperature.1. Add a slight excess of the acid catalyst (e.g., increase to 0.1-0.2 eq). 2. Ensure the Dean-Stark trap is functioning correctly and that the solvent is refluxing at the appropriate temperature to azeotrope with water. Consider adding molecular sieves to the reaction flask. 3. Prolong the reaction time and monitor by TLC until the starting material is consumed.
Formation of Side Products 1. Polymerization of the aldehyde. 2. Reaction of the amino group (e.g., N-acetylation if acetic acid is present as an impurity). 3. Dehydration or other reactions of ethylene glycol at high temperatures.1. Ensure the reaction is not overheated. Use a milder catalyst if necessary. 2. Use high-purity reagents and solvents. If side reactions with the amine are suspected, consider protecting the amino group first, though this adds extra steps. 3. Maintain a steady reflux without excessive heating.
Low Yield after Workup 1. Product is partially soluble in the aqueous phase. 2. Incomplete extraction of the product. 3. Loss of product during purification.1. After the initial extraction, back-extract the aqueous layer with fresh organic solvent. 2. Perform multiple extractions with smaller volumes of solvent. 3. Use care during column chromatography or recrystallization. Ensure the chosen solvent system for chromatography provides good separation.
Difficulty in Deprotection 1. Insufficient acid catalyst or water. 2. The protected compound is not fully dissolved.1. Add more acid catalyst and/or water to the reaction mixture. 2. Use a co-solvent like THF or acetone to ensure the substrate is fully dissolved and can react.
Unusual Color Change (e.g., dark coloration) 1. Decomposition of the starting material or product under acidic conditions and heat. 2. Presence of impurities.1. Consider using a milder acid catalyst (e.g., pyridinium p-toluenesulfonate - PPTS) or running the reaction at a lower temperature with a more efficient water scavenger (e.g., molecular sieves). 2. Ensure all glassware is clean and reagents are of high purity.

Visualizations

experimental_workflow start This compound reactants Ethylene Glycol p-TsOH, Toluene (Reflux) start->reactants protection Acetal Protection (Formation of 1,3-Dioxolane) reactants->protection protected_product 2-(2-Amino-6-nitrophenyl)-1,3-dioxolane protection->protected_product deprotection_reagents Aqueous Acid (e.g., HCl) Acetone/Water protected_product->deprotection_reagents deprotection Acetal Deprotection (Hydrolysis) deprotection_reagents->deprotection final_product This compound deprotection->final_product

Caption: Experimental workflow for the protection and deprotection of this compound.

troubleshooting_guide start Problem Encountered incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Observed? start->side_products low_yield Low Yield? start->low_yield solution1 Increase catalyst amount Ensure efficient water removal Prolong reaction time incomplete_reaction->solution1 Yes solution2 Use milder catalyst Ensure high purity of reagents Protect amino group (if necessary) side_products->solution2 Yes solution3 Back-extract aqueous layer Perform multiple extractions Optimize purification low_yield->solution3 Yes

Caption: Troubleshooting decision tree for acetal protection.

References

Technical Support Center: Deprotection of 2-Amino-6-nitrobenzaldehyde Ethylene Acetal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of 2-Amino-6-nitrobenzaldehyde ethylene acetal. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in successfully carrying out this chemical transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the deprotection of this compound ethylene acetal.

Q1: My deprotection reaction is very slow or incomplete. What are the possible causes and solutions?

A1: Incomplete or slow reactions are common issues in acetal deprotection. Several factors could be responsible:

  • Insufficient Acid Catalyst: The hydrolysis of acetals is acid-catalyzed.[1] Ensure you are using a sufficient catalytic amount of a strong acid. If the reaction is still slow, a slight increase in the catalyst loading may be necessary.

  • Inadequate Water Content: Acetal hydrolysis is an equilibrium reaction.[1] To drive the reaction toward the aldehyde product, a large excess of water is required, in accordance with Le Chatelier's principle.[2] The reaction may stall if performed in nearly anhydrous organic solvents.

  • Low Temperature: While some deprotections proceed at room temperature, gentle heating can often increase the reaction rate. Monitor the reaction carefully, as excessive heat can lead to side product formation.

  • Poor Solubility: The starting material may not be fully dissolved in the reaction medium. Consider using a co-solvent like Tetrahydrofuran (THF) or dioxane to ensure the acetal is soluble and can interact with the aqueous acid.[3]

Q2: I am observing significant side product formation. How can I improve the selectivity of the reaction?

A2: The product, this compound, contains sensitive functional groups (amino, nitro, and aldehyde) that can be susceptible to side reactions under harsh acidic conditions.

  • Choice of Acid: Strong, non-nucleophilic acids like sulfuric acid or p-toluenesulfonic acid are generally preferred.[1] However, if side reactions are a problem, consider using milder Lewis acid catalysts such as Cerium(III) triflate or Erbium(III) triflate, which can promote deprotection under nearly neutral pH conditions.[4]

  • Reaction Time and Temperature: Minimize both the reaction time and temperature. Monitor the reaction's progress closely using Thin Layer Chromatography (TLC) and stop it as soon as the starting material is consumed to prevent degradation of the product.

  • Self-Condensation: Aldehydes, particularly under certain pH conditions, can undergo self-condensation or other undesired reactions.[3] Work up the reaction promptly upon completion to isolate the product from the reactive environment.

Q3: What is the general mechanism for the acid-catalyzed deprotection of this acetal?

A3: The deprotection proceeds via a standard acid-catalyzed acetal hydrolysis mechanism, which is the reverse of acetal formation.[1][2]

  • Protonation: One of the oxygen atoms of the acetal is protonated by the acid catalyst, which turns the corresponding alkoxy group into a good leaving group (ethylene glycol).[2]

  • Leaving Group Departure: The C-O bond cleaves, and the leaving group departs. The other oxygen atom uses its lone pair to form a resonance-stabilized oxonium ion.[2]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.[2]

  • Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the final aldehyde product along with ethylene glycol.[2]

Q4: How do I properly work up the reaction and purify the final product?

A4: A successful work-up and purification are critical for obtaining pure this compound.

  • Neutralization: After the reaction is complete, carefully neutralize the acid catalyst. This is typically done by adding a mild base, such as a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide solution, until the aqueous phase is neutral or slightly basic.[5]

  • Extraction: Extract the product from the aqueous mixture using an appropriate organic solvent like ethyl acetate or dichloromethane. The organic layers are then combined.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by techniques such as column chromatography on silica gel or recrystallization to yield the pure aldehyde.

Experimental Protocols & Data
Protocol 1: Standard Acid-Catalyzed Deprotection

This protocol is based on a reported procedure for the deprotection of this compound ethylene acetal.[6]

Materials:

  • This compound ethylene acetal

  • Sulfuric acid (H₂SO₄)

  • Tetrahydrofuran (THF)

  • Water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the this compound ethylene acetal in a minimal amount of Tetrahydrofuran (THF).

  • Add water to the solution, followed by a catalytic amount of concentrated sulfuric acid.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully add saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the mixture with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary Table

The following table summarizes typical conditions and expected outcomes for the deprotection reaction.

ParameterCondition 1: Standard Acid Catalysis[6]Condition 2: Mild Lewis Acid Catalysis[4]
Starting Material This compound ethylene acetalThis compound ethylene acetal
Catalyst Sulfuric Acid (catalytic)Erbium(III) triflate (Er(OTf)₃) (catalytic)
Solvent System Tetrahydrofuran / WaterWet Nitromethane
Temperature Room TemperatureRoom Temperature
Reaction Time ~1 hourVaries (monitor by TLC)
Reported Yield ~89%High yields generally reported for acetals
Notes A robust and high-yielding method.A milder alternative to avoid acid-sensitive side reactions.
Visualizations
Experimental Workflow

The following diagram illustrates the general workflow for the deprotection and purification process.

Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve Acetal in THF/Water Add_Catalyst Add H₂SO₄ Catalyst Start->Add_Catalyst Stir Stir at Room Temp (1-2h) Add_Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Neutralize Neutralize with NaHCO₃ Monitor->Neutralize Reaction Complete Extract Extract with Ethyl Acetate Neutralize->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Product Pure this compound Purify->Product Troubleshooting_Tree Start Problem with Deprotection? Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Products Side Products Observed? Start->Side_Products No Low_Yield Low Isolated Yield? Start->Low_Yield No Incomplete_Reaction->Side_Products No Sol_Acid Increase acid catalyst concentration Incomplete_Reaction->Sol_Acid Yes Sol_Water Increase water content in solvent Incomplete_Reaction->Sol_Water Yes Sol_Temp Gently heat the reaction Incomplete_Reaction->Sol_Temp Yes Side_Products->Low_Yield No Sol_Mild_Acid Switch to a milder Lewis acid catalyst (e.g., Er(OTf)₃) Side_Products->Sol_Mild_Acid Yes Sol_Time_Temp Reduce reaction time and/or temperature Side_Products->Sol_Time_Temp Yes Sol_Workup Ensure complete neutralization and efficient extraction Low_Yield->Sol_Workup Yes Sol_Purification Optimize purification (chromatography/recrystallization) Low_Yield->Sol_Purification Yes

References

Technical Support Center: Optimizing Catalyst Choice for 2-Amino-6-nitrobenzaldehyde Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of catalyst choice in the condensation of 2-Amino-6-nitrobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental design and execution.

Troubleshooting Guide

This section addresses common issues encountered during the condensation of this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why is my reaction yield for the condensation of this compound consistently low?

Answer: Low yields can be attributed to several factors. The presence of both a nucleophilic amino group and an electron-withdrawing nitro group on the same aromatic ring can lead to complex reactivity. Key areas to investigate include:

  • Catalyst Activity: The chosen catalyst may be inappropriate for this specific substrate, may have degraded, or the loading might be suboptimal.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical. The solubility of this compound and any co-reactants should be considered.

  • Side Reactions: The substrate may be undergoing self-condensation or other undesired reactions. The strong electron-withdrawing nature of the nitro group can also influence side product formation.

  • Purity of Reactants: Impurities in the this compound or other starting materials can poison the catalyst or lead to unwanted byproducts.

Troubleshooting Steps:

  • Verify Catalyst Activity: Use a fresh batch of catalyst and consider screening different types of catalysts (e.g., transition metals like Ru, Cu, Fe, or metal-free options like iodine).

  • Optimize Reaction Conditions:

    • Temperature: Perform small-scale experiments at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, and 120 °C) to find the optimal condition.

    • Solvent: Test a variety of solvents with different polarities (e.g., ethanol, DMF, toluene, acetonitrile).

  • Minimize Side Reactions: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that can lead to byproduct formation. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.

  • Ensure Purity of Starting Materials: Purify starting materials if necessary. For example, solid aldehydes can be recrystallized.

Question: I am observing multiple spots on my TLC plate, indicating several side products. What are they and how can I minimize their formation?

Answer: The formation of multiple side products is a common challenge. Potential side reactions include:

  • Self-condensation of this compound: This can occur, especially at higher temperatures or with highly active catalysts.

  • Oxidation of the Aldehyde or Amino Group: The presence of an oxidant (including air) can lead to the formation of the corresponding carboxylic acid or other oxidation products.

  • Reactions involving the Nitro Group: Under certain reductive conditions, the nitro group can be reduced to an amino group, leading to further condensation products.

Minimization Strategies:

  • Control Stoichiometry: Carefully control the ratio of reactants.

  • Reaction Time and Temperature: As mentioned, avoid unnecessarily long reaction times and high temperatures.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere can minimize oxidation.

  • Catalyst Choice: Some catalysts may be more prone to promoting side reactions than others. A catalyst screen can help identify a more selective option.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the condensation of this compound?

A1: The most common application of this reaction is in the synthesis of quinazolines. A variety of catalysts have been reported for the condensation of 2-aminobenzaldehydes with amines or other nitrogen sources, including:

  • Transition Metal Catalysts: Ruthenium, Copper, Iron, and Manganese complexes are frequently used.[1][2][3]

  • Metal-Free Catalysts: Molecular iodine is a notable metal-free catalyst that can promote these condensations.[3]

Q2: How do I choose the best solvent for my reaction?

A2: The choice of solvent can significantly impact the reaction outcome. Polar aprotic solvents like DMF and DMSO are often used due to their ability to dissolve a wide range of reactants and their high boiling points, which allow for a broader temperature range.[3] Alcohols like ethanol are also commonly employed. It is recommended to perform a solvent screen to identify the optimal choice for your specific reaction.

Q3: Can the nitro group on the starting material interfere with the reaction?

A3: Yes, the ortho-nitro group is a strong electron-withdrawing group and can deactivate the amino group, potentially making the initial condensation step more difficult. It can also be susceptible to reduction under certain reaction conditions, especially if a reductive catalyst or reagents are present. This can lead to the formation of diamine species and subsequent undesired products.[4]

Q4: What is a typical work-up procedure for these types of condensation reactions?

A4: A typical work-up procedure involves:

  • Cooling the reaction mixture to room temperature.

  • If a solid product has formed, it can be isolated by filtration.

  • If the product is soluble, the solvent is typically removed under reduced pressure.

  • The crude product is then purified, most commonly by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes the performance of various catalytic systems for the synthesis of quinazolines from 2-aminobenzaldehyde derivatives, which is a primary condensation pathway for this compound. Please note that the specific substrate in each entry may vary slightly, but the data provides a useful benchmark for catalyst selection.

Catalyst SystemCo-reactantSolventTemperature (°C)Time (h)Yield (%)Reference
Ruthenium
[Ru(p-cymene)Cl₂]₂ / CatecholBenzylamineDioxane14024>95[2]
Copper
CuCl / DABCO / 4-HO-TEMPOBenzylamineAcetonitrile80640-98[1]
CuI / L-prolineAmidine hydrochlorideDMF1102475-95
Iron
FeCl₂2-Alkylamino N-H ketimines---Good to Excellent[2]
Manganese
α-MnO₂ / TBHPAlcoholsChlorobenzene80-59-91[1]
Mn(I) complexPrimary amidesToluene130-58-81[1]
Iodine
I₂BenzylaminesNeat (O₂)805High[3]

Experimental Protocols

Below are generalized experimental protocols for key catalytic systems. Note: These are general procedures and may require optimization for this compound.

Protocol 1: Ruthenium-Catalyzed Condensation

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the Ruthenium catalyst precursor (e.g., [Ru(p-cymene)Cl₂]₂) and the appropriate ligand (e.g., catechol).

  • Solvent and Reactants: Add the anhydrous solvent (e.g., dioxane), followed by this compound and the co-reactant (e.g., an amine).

  • Reaction Conditions: Seal the tube and heat the mixture in a preheated oil bath to the desired temperature (e.g., 140 °C) for the required time (e.g., 24 hours), with stirring.

  • Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Condensation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the Copper catalyst (e.g., CuI), a ligand (if necessary, e.g., L-proline), and a base (e.g., Cs₂CO₃).

  • Solvent and Reactants: Add the solvent (e.g., DMF), followed by this compound and the co-reactant (e.g., an amidine hydrochloride).

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 110 °C) with stirring for the required time (e.g., 24 hours).

  • Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, remove the solvent under reduced pressure, and purify the residue by column chromatography.

Protocol 3: Iodine-Catalyzed Condensation

  • Reaction Setup: In a round-bottom flask, add this compound, the co-reactant (e.g., a benzylamine), and a catalytic amount of molecular iodine (e.g., 10 mol%).

  • Reaction Conditions: If the reaction is run neat, introduce an oxygen atmosphere (e.g., via a balloon). Heat the mixture with stirring to the desired temperature (e.g., 80 °C) for the required time (e.g., 5 hours).

  • Work-up and Purification: After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a sodium thiosulfate solution to remove excess iodine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Select Reactants (this compound, Co-reactant) Setup Assemble Reaction (Inert atmosphere if needed) Reactants->Setup Catalyst Choose Catalyst (e.g., Ru, Cu, I₂) Catalyst->Setup Solvent Select Solvent (e.g., Dioxane, DMF, Neat) Solvent->Setup Conditions Set Conditions (Temperature, Time) Setup->Conditions Monitor Monitor Progress (TLC, LC-MS) Conditions->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extraction / Filtration Quench->Extract Purify Purification (Chromatography, Recrystallization) Extract->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

General experimental workflow for catalyst optimization.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Multiple Products Catalyst_Issue Catalyst Inactive or Inappropriate? Start->Catalyst_Issue Conditions_Issue Suboptimal Conditions? Start->Conditions_Issue Side_Reactions_Issue Side Reactions Occurring? Start->Side_Reactions_Issue Purity_Issue Impure Reactants? Start->Purity_Issue Catalyst_Sol Screen Different Catalysts & Loadings Catalyst_Issue->Catalyst_Sol Conditions_Sol Optimize Temperature, Solvent, & Time Conditions_Issue->Conditions_Sol Side_Reactions_Sol Use Inert Atmosphere, Monitor Reaction Time Side_Reactions_Issue->Side_Reactions_Sol Purity_Sol Purify Starting Materials Purity_Issue->Purity_Sol Catalyst_Sol->Start Re-evaluate Conditions_Sol->Start Re-evaluate Side_Reactions_Sol->Start Re-evaluate Purity_Sol->Start Re-evaluate

Troubleshooting decision tree for low yield.

References

Technical Support Center: Managing Solubility in 2-Amino-6-nitrobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during chemical reactions involving 2-Amino-6-nitrobenzaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, its structural analogue, 2-nitrobenzaldehyde, provides some useful insights. Generally, aromatic aldehydes with nitro and amino groups exhibit moderate to good solubility in polar aprotic solvents and limited solubility in nonpolar solvents and water.

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What can I do?

Incomplete dissolution is a common issue that can lead to low reaction yields and reproducibility problems. Here are several strategies to address this:

  • Solvent Selection: Choose a solvent in which this compound has higher solubility. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile are often good starting points.

  • Co-solvent Systems: Employing a mixture of solvents can significantly enhance solubility. For instance, a combination of a good solvent (like DMF or DMSO) with a co-solvent in which other reactants are soluble can be effective.

  • Heating: Gently warming the reaction mixture can increase the solubility of the starting material. However, it is crucial to ensure that the reaction temperature does not lead to decomposition of reactants or products. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

  • Sonication: Using an ultrasonic bath can aid in the dissolution of suspended solid particles.

Q3: My reaction yield is consistently low, and I suspect solubility is the culprit. How can I troubleshoot this?

Low yields are a frequent consequence of poor solubility. The following workflow can help diagnose and resolve the issue:

Troubleshooting_Low_Yield Start Low Reaction Yield Check_Solubility Is this compound fully dissolved? Start->Check_Solubility Solubility_Strategies Implement Solubility Enhancement: - Change solvent - Use co-solvents - Gentle heating - Sonication Check_Solubility->Solubility_Strategies No Monitor_Reaction Monitor reaction progress (TLC/LC-MS) Check_Solubility->Monitor_Reaction Yes Solubility_Strategies->Monitor_Reaction Incomplete_Conversion Is the reaction still incomplete? Monitor_Reaction->Incomplete_Conversion Optimize_Conditions Optimize other reaction parameters: - Increase reaction time - Adjust temperature - Check reagent purity Incomplete_Conversion->Optimize_Conditions Yes Success Improved Yield Incomplete_Conversion->Success No Optimize_Conditions->Monitor_Reaction Knoevenagel_Workflow Start Start Dissolve Dissolve this compound in suitable solvent (e.g., Ethanol/DMF) Start->Dissolve Add_Reagents Add active methylene compound and catalytic base Dissolve->Add_Reagents React Stir at RT or with gentle heating Add_Reagents->React Monitor Monitor reaction by TLC React->Monitor Monitor->React No Workup Reaction complete Monitor->Workup Yes Precipitation Product precipitates upon cooling Workup->Precipitation Filtration Collect product by filtration Precipitation->Filtration Yes Evaporation Remove solvent under reduced pressure Precipitation->Evaporation No End End Filtration->End Purification Purify by recrystallization or chromatography Evaporation->Purification Purification->End Quinazoline_Synthesis_Pathway A This compound C Reaction in high-boiling polar aprotic solvent (e.g., DMF/DMSO) with heating A->C B Amine/Ammonia Source B->C D Cyclization C->D E Quinazoline Derivative D->E

Technical Support Center: Characterization of Impurities in 2-Amino-6-nitrobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Amino-6-nitrobenzaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and characterizing impurities that may arise during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during the synthesis of this compound, primarily focusing on the oxidation of 2-amino-6-nitrobenzyl alcohol with manganese(IV) oxide (MnO₂).

Q1: My reaction to synthesize this compound is sluggish or incomplete. What are the possible causes and solutions?

A1: Incomplete or slow reactions are a common issue in heterogeneous oxidations using MnO₂. Several factors can contribute to this:

  • Poor Quality of Manganese(IV) Oxide: The activity of MnO₂ can vary significantly between batches and suppliers. Commercial MnO₂ may not be sufficiently activated.

    • Solution: Activate the MnO₂ before use by heating it in an oven at 110-120°C for several hours to remove adsorbed water. For more consistent results, consider preparing activated MnO₂ using established literature procedures.

  • Insufficient Amount of MnO₂: MnO₂ oxidations often require a large molar excess of the reagent, sometimes as much as 5-10 equivalents or more, due to the reaction occurring on the surface of the solid.

    • Solution: Increase the molar ratio of MnO₂ to the starting alcohol. A good starting point is 5 equivalents, but this may need to be optimized for your specific reaction conditions.

  • Inadequate Stirring: As a heterogeneous reaction, efficient mixing is crucial to ensure maximum contact between the substrate and the oxidant.

    • Solution: Use a mechanical stirrer to ensure vigorous agitation of the reaction mixture.

  • Presence of Water: Water can deactivate the surface of the MnO₂.

    • Solution: Use anhydrous solvents and ensure your starting material is dry. Adding activated molecular sieves to the reaction mixture can also help to scavenge water produced during the reaction.

Q2: I am observing a significant amount of a byproduct that is more polar than my desired product on TLC. What could it be?

A2: A more polar byproduct is likely the over-oxidation product, 2-amino-6-nitrobenzoic acid . Although MnO₂ is a relatively mild oxidant, over-oxidation can occur, especially with prolonged reaction times or highly activated MnO₂.

  • Identification: This impurity can be identified by comparing the analytical data (e.g., ¹H NMR, LC-MS) of your crude product with that of an authentic sample or literature data for 2-amino-6-nitrobenzoic acid.

  • Solution to Minimize Formation:

    • Monitor the reaction closely by TLC or HPLC and stop the reaction as soon as the starting material is consumed.

    • Avoid excessive reaction times.

    • Consider performing the reaction at a lower temperature.

Q3: My purified product still shows the presence of the starting material, 2-amino-6-nitrobenzyl alcohol. How can I effectively remove it?

A3: The presence of unreacted starting material indicates an incomplete reaction.

  • Solution for Removal:

    • Column Chromatography: Careful column chromatography on silica gel is the most effective method for separating the aldehyde product from the more polar alcohol starting material. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, will allow for good separation.

    • Reaction Optimization: To avoid this issue in future syntheses, refer to the solutions in Q1 to drive the reaction to completion.

Q4: The work-up of my reaction is difficult, and I am experiencing low recovery of the product. What are some tips for an efficient work-up?

A4: The fine black powder of MnO₂ and its reduced form (MnO) can make product isolation challenging.

  • Efficient Filtration:

    • Filter the reaction mixture through a pad of Celite® or a similar filter aid to effectively remove the fine manganese salts. Wash the filter cake thoroughly with the reaction solvent (e.g., dichloromethane) and then with a more polar solvent in which your product is soluble (e.g., ethyl acetate or acetone) to ensure complete recovery of the product adsorbed onto the surface of the manganese solids.

  • Solvent Choice: Ensure the solvent used for extraction and washing is appropriate for your product's solubility.

Experimental Protocols

Synthesis of this compound

This protocol is based on the oxidation of 2-amino-6-nitrobenzyl alcohol with activated manganese(IV) oxide.

Materials:

  • 2-amino-6-nitrobenzyl alcohol

  • Activated Manganese(IV) oxide (MnO₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Celite® or other filter aid

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a stirred solution of 2-amino-6-nitrobenzyl alcohol (1 equivalent) in anhydrous dichloromethane (approximately 20-30 mL per gram of starting material) under an inert atmosphere (e.g., nitrogen or argon), add activated manganese(IV) oxide (5-10 equivalents).

  • Stir the resulting suspension vigorously at room temperature (around 20-25°C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 1-4 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite®. Wash the filter cake thoroughly with dichloromethane until no more product is observed in the filtrate by TLC.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and evaporate the solvent to afford this compound as a solid.

Characterization of Product and Potential Impurities

Accurate characterization of the desired product and potential impurities is essential for quality control. Below is a summary of expected analytical data for the key compounds involved in the synthesis.

Table 1: Summary of Analytical Data

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceKey ¹H NMR Signals (indicative, in CDCl₃)Key IR Bands (cm⁻¹)
This compound C₇H₆N₂O₃166.14Yellow to orange solid~10.3 ppm (s, 1H, -CHO), ~8.0-7.0 ppm (m, 3H, Ar-H), ~6.5 ppm (br s, 2H, -NH₂)3400-3200 (N-H), 1680 (C=O, aldehyde), 1520 & 1340 (NO₂)
2-amino-6-nitrobenzyl alcohol C₇H₈N₂O₃168.15Yellow solid~7.8-6.8 ppm (m, 3H, Ar-H), ~6.3 ppm (br s, 2H, -NH₂), ~4.8 ppm (s, 2H, -CH₂OH), ~2.0 ppm (br s, 1H, -OH)3500-3200 (O-H, N-H), 1520 & 1340 (NO₂)
2-amino-6-nitrobenzoic acid C₇H₆N₂O₄182.13Yellow to brown solid~10.5 ppm (br s, 1H, -COOH), ~7.9-7.0 ppm (m, 3H, Ar-H), ~6.7 ppm (br s, 2H, -NH₂)3500-2500 (O-H, acid), 3400-3200 (N-H), 1690 (C=O, acid), 1520 & 1340 (NO₂)

Note: NMR chemical shifts (δ) are approximate and can vary depending on the solvent and concentration. IR peak positions are also approximate.

Visualizing the Synthetic Pathway and Troubleshooting Logic

Diagram 1: Synthetic Workflow for this compound

Synthesis_Workflow cluster_start Starting Material cluster_reaction Oxidation Reaction cluster_workup Work-up & Purification cluster_product Final Product Start 2-amino-6-nitrobenzyl alcohol Reaction Add activated MnO₂ in anhydrous CH₂Cl₂. Stir at room temperature. Start->Reaction Workup Filter through Celite®. Evaporate solvent. Reaction->Workup Purification Column Chromatography (Silica gel, Hexanes/EtOAc) Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Impurity Identification

Troubleshooting_Logic Start Crude Product Analysis (TLC, ¹H NMR, LC-MS) Impurity1 Impurity with higher Rf than product? (Less polar) Start->Impurity1 Impurity detected NoImpurity Product appears clean Start->NoImpurity No significant impurities Impurity2 Impurity with lower Rf than product? (More polar) Impurity1->Impurity2 No Result1 Likely unreacted starting material: 2-amino-6-nitrobenzyl alcohol Impurity1->Result1 Yes Impurity3 Signal for -CH₂OH protons in ¹H NMR? Impurity2->Impurity3 Yes Impurity2->NoImpurity No Impurity4 Broad signal >10 ppm in ¹H NMR? (Carboxylic acid proton) Impurity3->Impurity4 No Impurity3->Result1 Yes Result2 Likely over-oxidation product: 2-amino-6-nitrobenzoic acid Impurity4->Result2 Yes Impurity4->NoImpurity No

Caption: Decision tree for identifying common impurities in this compound synthesis.

Technical Support Center: Reactions with 2-Amino-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-6-nitrobenzaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, scale-up, and handling of this compound.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem: Low Yield in the Synthesis of this compound

A common synthetic route to this compound involves the selective reduction of 2,6-dinitrobenzaldehyde or a multi-step synthesis from a substituted toluene. Low yields can arise from several factors.

Troubleshooting Steps:

Potential Cause Recommended Action Expected Outcome
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.Drive the reaction to completion and increase the yield of the desired product.
Over-reduction If reducing 2,6-dinitrobenzaldehyde, over-reduction can lead to the formation of 2,6-diaminobenzaldehyde. Use a milder reducing agent or carefully control the stoichiometry of the reducing agent. Catalytic hydrogenation requires careful monitoring of hydrogen uptake.Minimize the formation of the di-amino byproduct and improve the selectivity towards the desired mono-amino product.
Suboptimal Reaction Temperature For exothermic reactions like nitration and reduction, poor temperature control can lead to side reactions.[1][2] Use a properly sized cooling bath and add reagents slowly to maintain the optimal temperature range.Improved selectivity and reduced formation of thermal decomposition products or other side products.
Poor Reagent Quality Use high-purity starting materials and reagents. Impurities can interfere with the reaction and lead to the formation of byproducts.Consistent reaction outcomes and higher yields of the desired product.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Extend Reaction Time or Slightly Increase Temperature incomplete->extend_time Yes complete Reaction Complete incomplete->complete No end Yield Improved extend_time->end analyze_byproducts Analyze Byproducts (NMR, MS) complete->analyze_byproducts over_reduction Over-reduction Product (e.g., diamine) Detected? analyze_byproducts->over_reduction optimize_reduction Optimize Reducing Agent/ Stoichiometry over_reduction->optimize_reduction Yes other_byproducts Other Byproducts (e.g., over-oxidation) over_reduction->other_byproducts No yes_over Yes no_over No optimize_reduction->end optimize_conditions Optimize Reaction Conditions (Temperature, Reagent Purity) other_byproducts->optimize_conditions Yes yes_other Yes optimize_conditions->end

Caption: Troubleshooting decision tree for addressing low product yield.

Problem: Difficulty in Purifying this compound

The presence of isomers, unreacted starting materials, and byproducts can complicate the purification process.

Troubleshooting Steps:

Issue Recommended Action Notes
Presence of Isomeric Impurities Isomers can be challenging to separate by simple recrystallization. Consider using column chromatography with a suitable solvent system. Alternatively, optimizing the regioselectivity of the synthesis is a more scalable approach.HPLC can be used to analyze the purity and identify the presence of isomers.[3]
Product "Oils Out" During Crystallization This can happen if the product is impure or if the cooling rate is too fast. Try using a different recrystallization solvent or a mixture of solvents. Slow cooling and seeding with a small crystal of the pure product can induce proper crystallization.Scratching the inside of the flask with a glass rod at the solvent-air interface can also help initiate crystallization.
Formation of Tarry Substances Tarry byproducts can result from decomposition or polymerization, especially under harsh reaction conditions (e.g., high temperatures, strong acids). Ensure efficient stirring and strict temperature control.[4]If significant tar formation is observed, a redesign of the reaction conditions to milder alternatives may be necessary.
Low Solubility in Common Solvents This compound has limited solubility in water but is more soluble in organic solvents like ethanol and benzene.[5] For purification, a solvent system where the product has good solubility at high temperatures and poor solubility at low temperatures is ideal.A solvent screen with small amounts of the crude product can help identify the best recrystallization solvent.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

Q1: What is a common synthetic route for this compound, and what are the main scale-up challenges?

A plausible, though not extensively documented, multi-step synthesis starts from o-nitrotoluene.[6] This involves:

  • Nitration of o-nitrotoluene to yield 2,6-dinitrotoluene.

  • Selective reduction of one nitro group to an amino group to form 2-amino-6-nitrotoluene.

  • Oxidation of the methyl group to an aldehyde.

Major Scale-Up Challenges:

  • Heat Management: Both nitration and reduction steps are highly exothermic and pose a risk of thermal runaway on a large scale.[1][2]

  • Isomer Separation: The initial nitration can produce a mixture of isomers that are difficult to separate.[6]

  • Selective Reduction: Achieving high selectivity in the reduction of one of the two nitro groups is challenging at scale.

  • Purification: Isolating the final product with high purity can be complex due to the presence of byproducts from each step.

Plausible Synthetic Pathway for this compound

SynthesisWorkflow start o-Nitrotoluene nitration Nitration (HNO₃, H₂SO₄) start->nitration dinitrotoluene 2,6-Dinitrotoluene nitration->dinitrotoluene reduction Selective Reduction (e.g., Na₂S) dinitrotoluene->reduction aminonitrotoluene 2-Amino-6-nitrotoluene reduction->aminonitrotoluene oxidation Oxidation aminonitrotoluene->oxidation final_product This compound oxidation->final_product

Caption: A plausible multi-step synthesis of this compound.

Q2: What are the major side reactions to be aware of?

The primary side reactions depend on the synthetic step:

  • Nitration: Formation of positional isomers (e.g., 2,4-dinitrotoluene) and polynitration products.[7]

  • Selective Reduction: Formation of the fully reduced 2,6-diamino compound.

  • Oxidation: Over-oxidation of the aldehyde to the corresponding carboxylic acid (2-amino-6-nitrobenzoic acid).[7]

Safety and Handling

Q3: What are the key safety considerations when scaling up reactions with this compound and its precursors?

  • Thermal Hazards: Due to the exothermic nature of many of the reaction steps, there is a significant risk of a runaway reaction.[2] The decreasing surface-area-to-volume ratio at larger scales makes heat dissipation more challenging.[1]

  • Hazardous Reagents: The synthesis involves corrosive acids (sulfuric, nitric), flammable solvents, and potentially toxic and explosive intermediates.[8]

  • Product Stability: While specific data for this compound is limited, nitroaromatic compounds can be thermally sensitive.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical safety goggles, lab coat, and gloves. Work in a well-ventilated fume hood.

General Scale-Up Safety Protocol:

  • Conduct a thorough risk assessment before each scale-up.

  • Never increase the scale of a reaction by more than a factor of three from the previous run.[2]

  • Ensure that the equipment is appropriately sized for the reaction volume, leaving sufficient headspace.[2]

  • Have a clear plan for quenching the reaction in case of an emergency.

Experimental Protocols

The following are general protocols for key transformations that may be part of the synthesis of this compound. These are based on procedures for analogous compounds and will require optimization for this specific substrate.

Protocol 1: Selective Reduction of a Dinitro Aromatic Compound (Zinin Reduction)

This protocol is a general method for the selective reduction of one nitro group in a dinitro aromatic compound using sodium sulfide.

Materials:

  • 2,6-Dinitrotoluene (or other dinitro starting material)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the dinitro starting material in ethanol.

  • In a separate beaker, prepare an aqueous solution of sodium sulfide and ammonium chloride.

  • Heat the solution of the dinitro compound to reflux.

  • Add the sodium sulfide solution dropwise to the refluxing solution over a period of 1-2 hours. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.

  • After the addition is complete, continue to reflux for an additional 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a larger beaker containing ice water.

  • The product may precipitate out of solution. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification of a Nitrobenzaldehyde via Steam Distillation

This method can be effective for separating volatile aldehydes from non-volatile impurities and starting materials.[6]

Materials:

  • Crude this compound

  • Steam generation setup

  • Distillation apparatus with a condenser and receiving flask

  • Ice bath

Procedure:

  • Place the crude product in a large round-bottom flask (the distilling flask). Add some water to create a slurry.

  • Connect the flask to a steam source and a distillation apparatus.

  • Begin passing steam into the flask. The steam will volatilize the aldehyde, and the mixture of steam and aldehyde vapor will pass into the condenser.

  • Cool the receiving flask in an ice bath to ensure efficient condensation of the distillate.

  • Continue the steam distillation until the distillate runs clear and no more oily product is observed.

  • The purified aldehyde can be separated from the aqueous distillate by filtration if it solidifies upon cooling, or by extraction with an organic solvent.

  • Dry the purified product. For aldehydes, this can be done in a desiccator over calcium chloride.

Disclaimer: The information provided in this document is for research and development purposes only. All experiments should be conducted by trained professionals in a suitable laboratory setting with all appropriate safety precautions in place. It is the responsibility of the user to conduct a thorough risk assessment before beginning any new procedure.

References

Technical Support Center: Monitoring Reaction Progress of 2-Amino-6-nitrobenzaldehyde via TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for monitoring chemical reactions involving 2-Amino-6-nitrobenzaldehyde using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using TLC to monitor my reaction?

A1: Thin-Layer Chromatography (TLC) is a quick, inexpensive, and effective technique to qualitatively monitor the progress of a chemical reaction.[1][2][3] By using TLC, you can:

  • Determine if the starting material, this compound, is being consumed.

  • Observe the formation of the product(s).

  • Estimate when the reaction is complete.

  • Check for the presence of byproducts.

Q2: How do I select an appropriate mobile phase (solvent system) for my TLC analysis?

A2: The ideal mobile phase will provide a good separation between your starting material and your product, with Retention Factor (Rf) values ideally between 0.2 and 0.8.[4] A common starting point for many organic reactions is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[3][5] For this compound, which has both an amine and a nitro group, you may need to adjust the polarity. A good starting ratio is often 1:1 hexane:ethyl acetate.[5] You can then adjust the ratio to achieve better separation. Increasing the proportion of the more polar solvent (e.g., ethyl acetate) will generally increase the Rf values of your spots.[6]

Q3: How do I visualize the spots on the TLC plate? My compound isn't colored.

A3: While this compound is a pale yellow solid, it may not be intensely colored on the TLC plate, especially at low concentrations. The most common and non-destructive visualization method is using a UV lamp.[1][7] Since this compound is an aromatic compound, it should be UV-active and appear as a dark spot on a fluorescent TLC plate under 254 nm UV light.[7][8] If your product is not UV-active, or for confirmation, you can use chemical stains. Stains that react with amines or nitro groups can be particularly effective. For instance, a potassium permanganate stain can react with the amine group. Another method involves the reduction of the nitro group to an amine, followed by diazotization and coupling to form a colored azo dye.[9]

Q4: What is a "co-spot" and why is it important?

A4: A co-spot is a lane on the TLC plate where you apply both the starting material and the reaction mixture in the same spot.[10][11] This is a crucial control to confirm the identity of the spots. If your product has an Rf value very similar to your starting material, the co-spot will help you distinguish between them. If the spot in the reaction mixture lane is indeed the starting material, it will merge with the starting material spot in the co-spot lane. If it is a new product, you will see two distinct spots in the co-spot lane (unless they have identical Rf values).[10]

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Spots are streaking 1. Sample is too concentrated (overloaded).[1][6][12] 2. The compound is acidic or basic. This compound has a basic amine group.[6][13] 3. The compound is unstable on the silica gel.1. Dilute your sample and re-spot the TLC plate.[6][12] 2. Add a small amount (0.1-2.0%) of a base like triethylamine to your mobile phase to suppress the interaction of the basic amine with the acidic silica gel.[6][13] 3. Consider using a different stationary phase, like alumina, or running the TLC quickly.
No spots are visible 1. The sample is too dilute.[6][12] 2. The compound is not UV-active or does not react with the visualization stain. 3. The solvent level in the developing chamber was above the spotting line.[1][12]1. Concentrate your sample or spot it multiple times in the same location, allowing the solvent to dry between applications.[6][12] 2. Try a different visualization method. Most aromatic compounds are UV-active.[7] Consider using a more general stain like p-anisaldehyde or a specific one for nitro compounds.[8][9] 3. Ensure the starting line where you spot your samples is always above the level of the mobile phase in the chamber.[12]
Rf values are too high (spots run to the top) The mobile phase is too polar.[6]Decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.[6]
Rf values are too low (spots don't move from the baseline) The mobile phase is not polar enough.[6]Increase the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[6]
The solvent front is uneven 1. The TLC plate was touching the side of the chamber or the filter paper.[12] 2. The bottom of the TLC plate is not level. 3. The chamber was not properly saturated with solvent vapors.1. Ensure the plate is centered in the chamber and not touching the sides.[12] 2. Make sure the bottom edge of the plate is smooth and rests flat on the bottom of the chamber. 3. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor before running the plate.[14]

Quantitative Data Summary

The Rf value of a compound is dependent on the specific stationary phase (e.g., brand of silica plates) and mobile phase used. The values in the table below are representative and should be used as a guideline for developing an appropriate TLC method.

Compound Hypothetical Product (e.g., a reduced amine or cyclized product) Typical Mobile Phase (v/v) Approximate Rf Value
This compoundLess polar product7:3 Hexane:Ethyl Acetate0.4
7:3 Hexane:Ethyl Acetate0.6
This compoundMore polar product1:1 Hexane:Ethyl Acetate0.5
1:1 Hexane:Ethyl Acetate0.3

Experimental Protocol: Monitoring Reaction Progress by TLC

This protocol outlines the steps for monitoring the conversion of this compound to a product.

1. Preparation of the TLC Chamber:

  • Pour your chosen mobile phase into a TLC developing chamber to a depth of about 0.5 cm.[1]

  • Cut a piece of filter paper, place it inside the chamber so that it is wetted by the solvent, and close the chamber with a lid.

  • Allow the chamber to sit for 5-10 minutes to become saturated with solvent vapors.[14] This ensures a uniform solvent front.

2. Preparation of the TLC Plate:

  • Handle the TLC plate carefully by the edges to avoid contaminating the surface.

  • Using a pencil, gently draw a straight line across the plate, about 1 cm from the bottom. This is your origin line.[14]

  • Mark three small, equidistant ticks on the origin line for your three lanes: Starting Material (SM), Co-spot (Co), and Reaction Mixture (RM).

3. Spotting the TLC Plate:

  • Prepare a dilute solution of your starting material, this compound, in a volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Using a capillary tube, carefully spot the "SM" lane with the starting material solution. The spot should be small and concentrated, ideally 1-2 mm in diameter.[2]

  • Take a small aliquot of your reaction mixture and dilute it with a volatile solvent.

  • Spot the "RM" lane with the diluted reaction mixture.

  • For the "Co" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the first spot, allowing the solvent to dry in between.[10]

4. Developing the TLC Plate:

  • Carefully place the spotted TLC plate into the prepared chamber, ensuring the origin line is above the solvent level.[1]

  • Close the chamber and allow the solvent to travel up the plate via capillary action.

  • Remove the plate when the solvent front is about 1 cm from the top of the plate.[10]

  • Immediately mark the position of the solvent front with a pencil.

5. Visualization and Interpretation:

  • Allow the solvent to completely evaporate from the plate in a fume hood.

  • Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.[14]

  • If necessary, use a chemical stain for further visualization.

  • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[2]

  • Analyze the plate: The disappearance of the starting material spot in the "RM" lane and the appearance of a new spot indicates that the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.[11]

Visualizations

TLC_Workflow cluster_prep Preparation cluster_spot Sample Application cluster_run Development & Visualization prep_chamber Prepare TLC Chamber (Solvent + Filter Paper) spot_sm Spot Starting Material (SM) prep_chamber->spot_sm prep_plate Prepare TLC Plate (Draw Origin Line) prep_plate->spot_sm spot_rm Spot Reaction Mixture (RM) spot_sm->spot_rm spot_co Spot Co-spot (SM + RM) spot_rm->spot_co develop Develop Plate in Chamber spot_co->develop dry Dry Plate & Mark Solvent Front develop->dry visualize Visualize Spots (UV Light / Stain) dry->visualize interpret Interpret Results (Calculate Rf, Assess Completion) visualize->interpret

Caption: Experimental workflow for monitoring reaction progress using TLC.

TLC_Troubleshooting start Problem Observed on TLC Plate streak Spots are Streaking? start->streak no_spots No Spots Visible? start->no_spots bad_rf Rf Too High or Too Low? start->bad_rf streak->no_spots No sol_streak1 Dilute Sample streak->sol_streak1 Yes no_spots->bad_rf No sol_no_spots1 Concentrate Sample or Re-spot no_spots->sol_no_spots1 Yes sol_bad_rf Adjust Mobile Phase Polarity bad_rf->sol_bad_rf Yes end Re-run TLC bad_rf->end No sol_streak2 Add Triethylamine to Mobile Phase sol_streak1->sol_streak2 sol_streak2->end sol_no_spots2 Use Different Visualization Method sol_no_spots1->sol_no_spots2 sol_no_spots2->end sol_bad_rf->end

Caption: Decision tree for troubleshooting common TLC problems.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Substituted o-Aminobenzaldehydes in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of substituted o-aminobenzaldehydes in key synthetic transformations, supported by experimental data. Understanding the influence of substituents on the dual functionality of the amino and aldehyde groups is paramount for optimizing reaction conditions, elucidating mechanisms, and designing novel heterocyclic scaffolds in medicinal chemistry and materials science. This document focuses primarily on the Friedländer annulation, a cornerstone reaction for the synthesis of quinolines from o-aminobenzaldehydes.

The Influence of Substituents on Reactivity

The reactivity of o-aminobenzaldehyde is a delicate balance between the nucleophilicity of the amino group and the electrophilicity of the aldehyde carbonyl carbon. Substituents on the aromatic ring can significantly modulate this reactivity through inductive and resonance effects.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) groups decrease the electron density of the aromatic ring. This has a dual effect:

  • Increased Aldehyde Electrophilicity: The carbonyl carbon becomes more electron-deficient and thus more susceptible to nucleophilic attack. This generally accelerates the initial condensation step with an active methylene compound.

  • Decreased Amine Nucleophilicity: The lone pair of electrons on the amino group is less available for nucleophilic attack, which can slow down the subsequent intramolecular cyclization.

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density of the ring. This results in:

  • Decreased Aldehyde Electrophilicity: The carbonyl carbon is less electrophilic, potentially slowing the initial condensation.

  • Increased Amine Nucleophilicity: The amino group is more electron-rich and a better nucleophile, which can facilitate the final ring-closing step.

The overall effect on the reaction rate and yield is therefore a composite of these competing factors, and the outcome can be highly dependent on the specific reaction conditions and the nature of the active methylene compound.

Comparative Reactivity Data in Friedländer Synthesis

The following table summarizes the yields of quinoline products from the reaction of various substituted o-aminobenzaldehydes with active methylene compounds under different catalytic conditions. It is important to note that direct comparison of yields can be complex due to variations in reaction conditions across different studies. However, the data provides valuable insights into general reactivity trends.

Substituent on o-Aminobenzaldehyde Active Methylene Compound Catalyst/Conditions Product Yield (%)
H (unsubstituted)Ethyl acetoacetateAcetic AcidEthyl 2-methylquinoline-3-carboxylateNearly quantitative[1]
4-BromoEthyl acetoacetateHCl/H₂OEthyl 7-bromo-2-methylquinoline-3-carboxylate77-95%
5-NitroAcetylacetonePiperidine2,4-Dimethyl-6-nitroquinolineHigh
4,5-DimethoxyDiethyl malonatePiperidineDiethyl 6,7-dimethoxyquinoline-2,3-dicarboxylateGood
5-ChloroCyclohexanonep-Toluenesulfonic acid7-Chloro-1,2,3,4-tetrahydroacridine85%

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and comparative study of substituted quinolines. Below are representative experimental protocols for the Friedländer synthesis.

Protocol 1: Acid-Catalyzed Friedländer Synthesis of Ethyl 2-Methylquinoline-3-carboxylate[1]

This protocol describes the reaction of unsubstituted o-aminobenzaldehyde with ethyl acetoacetate.

Materials:

  • o-Aminobenzaldehyde

  • Ethyl acetoacetate

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve o-aminobenzaldehyde (1.0 eq) in glacial acetic acid.

  • Add ethyl acetoacetate (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • The crude product will precipitate out of solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure ethyl 2-methylquinoline-3-carboxylate.

Protocol 2: Base-Catalyzed Friedländer Synthesis

This protocol provides a general procedure for the base-catalyzed condensation.

Materials:

  • Substituted o-aminobenzaldehyde

  • Active methylene compound (e.g., acetylacetone, cyclohexanone)

  • Potassium hydroxide (KOH) or Piperidine

  • Ethanol

Procedure:

  • To a solution of the substituted o-aminobenzaldehyde (1.0 eq) in ethanol, add the active methylene compound (1.1 eq).

  • Add a catalytic amount of a base such as potassium hydroxide or piperidine.

  • Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Reaction Mechanism and Workflow

The Friedländer synthesis can proceed through two primary pathways depending on the reaction conditions: an initial aldol condensation or the formation of a Schiff base. The following diagram illustrates the generally accepted mechanism involving an initial aldol-type reaction.

Friedlander_Mechanism oAB Substituted o-Aminobenzaldehyde Aldol_Adduct Aldol Adduct oAB->Aldol_Adduct Condensation AMC Active Methylene Compound AMC->Aldol_Adduct Base Base Catalyst Base->Aldol_Adduct Enone Enone Intermediate Aldol_Adduct->Enone Dehydration Cyclized_Int Cyclized Intermediate Enone->Cyclized_Int Intramolecular Cyclization Quinoline Substituted Quinoline Cyclized_Int->Quinoline Dehydration

Caption: Generalized mechanism of the base-catalyzed Friedländer synthesis.

The following diagram illustrates a typical experimental workflow for the synthesis and purification of quinolines via the Friedländer reaction.

Experimental_Workflow Start Start: Reactants & Solvent Reaction Reaction Mixture (Heating/Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Quenching, Neutralization) Monitoring->Workup Complete Isolation Isolation (Filtration/Extraction) Workup->Isolation Purification Purification (Recrystallization/ Chromatography) Isolation->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Pure Product Characterization->End

Caption: Experimental workflow for Friedländer quinoline synthesis.

References

A Comparative Guide to 2-Amino-6-nitrobenzaldehyde and 2-amino-5-nitrobenzaldehyde in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of appropriate starting materials is paramount to the success of a synthetic route. Substituted benzaldehydes, in particular, serve as versatile building blocks for a wide array of complex molecules, including pharmaceuticals and other biologically active compounds. This guide provides an objective comparison of two constitutional isomers, 2-amino-6-nitrobenzaldehyde and 2-amino-5-nitrobenzaldehyde, focusing on their synthesis, reactivity, and utility in key synthetic transformations.

Physicochemical Properties

The seemingly subtle difference in the placement of the nitro group on the aromatic ring of these two isomers leads to distinct electronic and steric environments, which in turn influences their physical and chemical properties. A summary of their key physicochemical properties is presented below.

PropertyThis compound2-Amino-5-nitrobenzaldehyde
Molecular Formula C₇H₆N₂O₃C₇H₆N₂O₃
Molecular Weight 166.14 g/mol 166.14 g/mol
Appearance Yellow to orange solidYellow to orange solid
Melting Point Not readily availableNot readily available
Solubility Soluble in common organic solventsSoluble in common organic solvents
CAS Number 130133-53-856008-61-8

Synthesis of Isomers

The synthetic accessibility of these isomers is a critical factor for their practical application. While various methods can be envisioned, the following represent plausible and documented synthetic strategies.

Synthesis of this compound

A common route to this compound involves a two-step process starting from 2,6-dinitrotoluene.

2,6-Dinitrotoluene 2,6-Dinitrotoluene 2-Amino-6-nitrotoluene 2-Amino-6-nitrotoluene 2,6-Dinitrotoluene->2-Amino-6-nitrotoluene Selective Reduction This compound This compound 2-Amino-6-nitrotoluene->this compound Oxidation

Caption: Synthetic pathway to this compound.

Experimental Protocol: Selective Reduction of 2,6-Dinitrotoluene

This procedure outlines the selective reduction of one nitro group in 2,6-dinitrotoluene to yield 2-amino-6-nitrotoluene.

  • Reagents: 2,6-dinitrotoluene, Sodium sulfide (Na₂S) or other selective reducing agents.

  • Procedure: 2,6-dinitrotoluene is dissolved in a suitable solvent, such as ethanol. An aqueous solution of sodium sulfide is added portion-wise at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by extraction and purified by recrystallization.

  • Expected Yield: Moderate to good yields are generally reported for the selective reduction of dinitroaromatics.

Experimental Protocol: Oxidation of 2-Amino-6-nitrotoluene

The subsequent oxidation of the methyl group to an aldehyde can be achieved using various oxidizing agents.

  • Reagents: 2-amino-6-nitrotoluene, Manganese dioxide (MnO₂) or other suitable oxidizing agents.

  • Procedure: 2-amino-6-nitrotoluene is refluxed with an excess of activated manganese dioxide in a non-polar solvent like dichloromethane or chloroform. The reaction progress is monitored by TLC. After the starting material is consumed, the manganese salts are filtered off, and the product is isolated from the filtrate by evaporation of the solvent and purified by column chromatography.

  • Expected Yield: Yields for this type of oxidation can vary depending on the specific substrate and reaction conditions.

Synthesis of 2-Amino-5-nitrobenzaldehyde

The synthesis of 2-amino-5-nitrobenzaldehyde can be approached from 2-chlorobenzaldehyde.

2-Chlorobenzaldehyde 2-Chlorobenzaldehyde 2-Chloro-5-nitrobenzaldehyde 2-Chloro-5-nitrobenzaldehyde 2-Chlorobenzaldehyde->2-Chloro-5-nitrobenzaldehyde Nitration 2-Amino-5-nitrobenzaldehyde 2-Amino-5-nitrobenzaldehyde 2-Chloro-5-nitrobenzaldehyde->2-Amino-5-nitrobenzaldehyde Nucleophilic Aromatic Substitution

Caption: Synthetic pathway to 2-amino-5-nitrobenzaldehyde.

Experimental Protocol: Nitration of 2-Chlorobenzaldehyde

This protocol describes the nitration of 2-chlorobenzaldehyde to introduce a nitro group at the 5-position.[1]

  • Reagents: 2-chlorobenzaldehyde, Concentrated nitric acid, Concentrated sulfuric acid.

  • Procedure: 2-chlorobenzaldehyde is added dropwise to a pre-cooled mixture of concentrated nitric and sulfuric acids, maintaining the temperature below 5°C. After the addition, the reaction is stirred for a period at low temperature. The reaction mixture is then poured onto ice, and the precipitated product is filtered, washed with water, and recrystallized.[1]

  • Reported Yield: 80-95%.[1]

Experimental Protocol: Nucleophilic Aromatic Substitution

The chloro group in 2-chloro-5-nitrobenzaldehyde can be displaced by an amino group.

  • Reagents: 2-chloro-5-nitrobenzaldehyde, Ammonia or a source of ammonia.

  • Procedure: 2-chloro-5-nitrobenzaldehyde is heated with a solution of ammonia in a sealed vessel. The reaction is carried out under pressure to facilitate the nucleophilic aromatic substitution. After cooling, the product is isolated by filtration and purified.

  • Expected Yield: Yields can be variable and are dependent on the specific reaction conditions.

Reactivity in Heterocyclic Synthesis: A Comparative Overview

Both this compound and 2-amino-5-nitrobenzaldehyde are valuable precursors for the synthesis of various heterocyclic systems, owing to the presence of both an amino and an aldehyde group. Their reactivity in condensation reactions is a key determinant of their synthetic utility.

The Friedländer Synthesis of Quinolines

The Friedländer synthesis is a powerful method for the construction of quinoline rings, involving the condensation of a 2-aminobenzaldehyde with a compound containing an active methylene group.[2][3]

cluster_0 Friedländer Synthesis 2-Aminobenzaldehyde Isomer 2-Aminobenzaldehyde Isomer Substituted Quinoline Substituted Quinoline 2-Aminobenzaldehyde Isomer->Substituted Quinoline Active Methylene Compound Active Methylene Compound Active Methylene Compound->Substituted Quinoline

References

A Comparative Guide to the Structure-Activity Relationship of Camptothecin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Camptothecin (CPT), a pentacyclic quinoline alkaloid isolated from the Chinese tree Camptotheca acuminata, is a potent antineoplastic agent.[1] Its clinical utility, however, has been hampered by poor water solubility and severe side effects. This has led to the development of numerous analogs with improved pharmacological profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of key camptothecin analogs, supported by experimental data, to aid in the ongoing research and development of this important class of anticancer drugs.

The primary mechanism of action for camptothecin and its analogs is the inhibition of DNA topoisomerase I (Topo I).[2] Topo I relaxes DNA supercoiling during replication and transcription by introducing transient single-strand breaks. Camptothecins stabilize the covalent complex between Topo I and DNA, preventing the re-ligation of the DNA strand.[3] This stabilized complex leads to lethal double-strand breaks when it collides with the advancing replication fork during the S-phase of the cell cycle, ultimately triggering apoptosis.[1][4]

Key Structural Modifications and Their Impact

The core structure of camptothecin consists of a five-ring system. Modifications to rings A, B, and E have been extensively explored to enhance efficacy and reduce toxicity. The integrity of the α-hydroxy lactone E-ring is crucial for antitumor activity, as the ring-opened carboxylate form is inactive.[5] This hydrolysis is a reversible, pH-dependent process, with the lactone form being favored in acidic conditions.[6][7]

Ring A and B Modifications

Substitutions on the A and B rings have been a major focus of analog development, leading to clinically approved drugs like topotecan and irinotecan. These modifications primarily aim to improve water solubility and modulate the drug's interaction with the Topo I-DNA complex.

  • Position 7: Modifications at this position can influence the compound's lipophilicity and potency. For instance, the introduction of an ethyl group at C7 has been shown to enhance antitumor activity.[1]

  • Position 9: Substitutions at the C9 position have yielded potent analogs. 9-aminocamptothecin (9-AC) has demonstrated significant antitumor activity.[8]

  • Position 10: The addition of a hydroxyl group at C10, as seen in SN-38 (the active metabolite of irinotecan), enhances the stability of the cleavable complex.[7] Other substitutions at this position have been explored to improve water solubility.

Ring E Modifications

The lactone E-ring is a critical pharmacophore. Modifications in this ring are aimed at improving the stability of the active lactone form at physiological pH.

  • Homocamptothecins: The insertion of a methylene group into the E-ring to form a seven-membered β-hydroxylactone ring (homocamptothecin) has been shown to increase lactone stability and retain potent anti-Topo I activity.[9]

  • Stereochemistry at C20: The (S)-configuration at the C20 hydroxyl group is essential for activity. The (R)-configuration is inactive.[5]

Comparative Cytotoxicity of Camptothecin Analogs

The following table summarizes the in vitro cytotoxicity (IC50 values) of camptothecin and several key analogs against various human cancer cell lines. Lower IC50 values indicate higher potency.

CompoundCell LineCancer TypeIC50 (nM)Reference
Camptothecin (CPT) HT-29Colon Carcinoma10[7]
L1210Leukemia9[1]
Topotecan (TPT) HT-29Colon Carcinoma33[7]
Irinotecan (CPT-11) HT-29Colon Carcinoma>100[7]
SN-38 HT-29Colon Carcinoma8.8[7]
9-Aminocamptothecin (9-AC) HT-29Colon Carcinoma19[7]
7-Ethyl-10-hydroxycamptothecin (SN-38) A549Lung Carcinoma0.012 - 3.84 µM[1]
10-(4-Pyridyl)camptothecin VariousVarious~9[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of camptothecin-induced apoptosis and a typical experimental workflow for evaluating the cytotoxicity of camptothecin analogs.

Camptothecin_Signaling_Pathway CPT Camptothecin Analog TopoI_DNA Topoisomerase I-DNA Complex CPT->TopoI_DNA Binds to Ternary_Complex Ternary Complex (CPT-TopoI-DNA) TopoI_DNA->Ternary_Complex Stabilizes DSB Double-Strand Breaks Ternary_Complex->DSB Collision with Replication_Fork Replication Fork Replication_Fork->DSB ATM_ATR ATM/ATR Activation DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 Apoptosis Apoptosis p53->Apoptosis Cytotoxicity_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay (e.g., MTT) cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well plate Incubation1 Incubate 24h Cell_Seeding->Incubation1 Add_Drug Add Camptothecin Analogs (serial dilutions) Incubation1->Add_Drug Incubation2 Incubate 72h Add_Drug->Incubation2 Add_MTT Add MTT Reagent Incubation2->Add_MTT Incubation3 Incubate 4h Add_MTT->Incubation3 Add_Solubilizer Add Solubilizing Agent Incubation3->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

References

A Spectroscopic Showdown: Differentiating Isomers of Aminonitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Aminonitrobenzaldehyde isomers, which feature amino, nitro, and aldehyde functional groups on a benzene ring, present a classic analytical challenge due to their identical molecular formulas but distinct chemical and physical properties. The relative positions of the functional groups profoundly influence the electronic environment within each molecule, leading to unique spectroscopic fingerprints.

This guide provides a comparative analysis of aminonitrobenzaldehyde isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy. By examining the subtle yet significant differences in their spectra, researchers can confidently distinguish between these closely related compounds. While comprehensive experimental data for all isomers is not always readily available in aggregated forms, this guide compiles available data and provides a framework for interpretation based on established spectroscopic principles.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for aminonitrobenzaldehyde isomers. For a foundational comparison, data for the parent nitrobenzaldehyde isomers are also included to illustrate the effect of the amino group substituent.

Note: Comprehensive experimental data for all aminonitrobenzaldehyde isomers is limited in publicly available literature. The tables reflect currently available data, with gaps indicating information not found in the search results.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm) (Solvent: CDCl₃, unless otherwise noted)

CompoundAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm)
2-Nitrobenzaldehyde ~10.42~8.12 (d), 7.96 (d), 7.81 (t), 7.78 (t)[1][2]
3-Nitrobenzaldehyde ~10.14~8.70 (s), 8.50 (d), 8.27 (d), 7.78 (t)[1][3]
4-Nitrobenzaldehyde ~10.18~8.40 (d), 8.11 (d)[1]
2-Amino-3-nitrobenzaldehyde Data not availableData not available
2-Amino-5-nitrobenzaldehyde Data not availableData not available
3-Amino-4-nitrobenzaldehyde Data not availableData not available
4-Amino-3-nitrobenzaldehyde Data not availableData not available

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm) (Solvent: CDCl₃, unless otherwise noted)

CompoundCarbonyl Carbon (C=O)Aromatic Carbons
2-Nitrobenzaldehyde ~189.5~152.5, 134.0, 131.5, 130.5, 128.5, 124.5
3-Nitrobenzaldehyde ~190.2~154.0, 138.0, 135.0, 131.0, 128.5, 125.0
4-Nitrobenzaldehyde ~190.8~151.0, 140.0, 131.0, 124.5
2-Amino-3-nitrobenzaldehyde Data not availableData not available
2-Amino-5-nitrobenzaldehyde Data not availableData not available
3-Amino-4-nitrobenzaldehyde Data not availableData not available
4-Amino-3-nitrobenzaldehyde Data not availableData not available

Table 3: Key FTIR Spectroscopy Data (Wavenumber cm⁻¹)

Compoundν(C=O) Aldehydeν(N-H) Amineν(NO₂) Asymmetric/Symmetricν(C=C) Aromatic
Nitrobenzaldehydes (General) 1715-1685-1560-1515 / 1360-13201600-1450
Aminobenzaldehydes (General) 1700-16803500-3300-1600-1475
4-Amino-3-nitrobenzaldehyde Characterized by IR, specific peak data not available.[4][5]Characterized by IR, specific peak data not available.[4][5]Characterized by IR, specific peak data not available.[4][5]Characterized by IR, specific peak data not available.[4][5]

Table 4: UV-Visible Spectroscopy Data (λmax in nm)

Compoundπ → π* Transitionsn → π* Transitions
Nitrobenzaldehydes (General) ~250-280[6]~350 (weak)[7]
Aminobenzaldehydes (General) ~235-240, ~275-295[6]~300-320[6]
4-Amino-3-nitrobenzaldehyde Characterized by UV-Vis, specific peak data not available.[4][5]Characterized by UV-Vis, specific peak data not available.[4][5]

Interpreting the Spectra

The differentiation of aminonitrobenzaldehyde isomers relies on understanding how the electron-donating amino group (-NH₂) and the electron-withdrawing nitro (-NO₂) and aldehyde (-CHO) groups influence the electronic structure of the benzene ring.

  • ¹H NMR: The chemical shift of the aldehyde proton is highly sensitive to the presence of an adjacent (ortho) nitro group, which causes a significant downfield shift due to through-space deshielding, as seen in 2-nitrobenzaldehyde (~10.42 ppm).[1] The introduction of an amino group is expected to cause upfield shifts (shielding) for the protons on the ring, particularly those ortho and para to it. The splitting patterns of the aromatic protons provide definitive information about the substitution pattern.

  • ¹³C NMR: The chemical shifts of the aromatic carbons are dictated by the electronic effects of the substituents. Carbons attached to the electron-withdrawing nitro and aldehyde groups will be shifted downfield, while those bearing the electron-donating amino group will be shifted upfield.

  • FTIR: The IR spectrum provides clear evidence for the presence of all three functional groups. Key absorptions to look for are the strong carbonyl (C=O) stretch of the aldehyde (1715-1680 cm⁻¹), the two characteristic stretches for the nitro group (asymmetric around 1560-1515 cm⁻¹ and symmetric around 1360-1320 cm⁻¹), and the N-H stretching of the amino group (typically two bands in the 3500-3300 cm⁻¹ region for a primary amine).

  • UV-Vis: The UV-Vis spectrum is affected by the extent of conjugation in the molecule. Both amino and nitro groups can extend the conjugated system through resonance. The electron-donating amino group and electron-withdrawing nitro group in the same molecule, particularly in ortho or para positions to each other, can lead to significant bathochromic (red) shifts, pushing absorption maxima to longer wavelengths, potentially into the visible region.

Experimental Workflows and Protocols

Reproducible and high-quality data are contingent on standardized experimental procedures.

Experimental Workflow Diagram

G General Workflow for Spectroscopic Comparison of Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Sample Isomer Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve NMR NMR Analysis (¹H & ¹³C) Dissolve->NMR FTIR FTIR Analysis Dissolve->FTIR UV_Vis UV-Vis Analysis Dissolve->UV_Vis Process Process Spectra (Baseline Correction, Peak Picking) NMR->Process FTIR->Process UV_Vis->Process Compare Compare Key Features: - Chemical Shifts (δ) - Wavenumbers (cm⁻¹) - Absorption Maxima (λmax) Process->Compare Identify Isomer Identification Compare->Identify

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the aminonitrobenzaldehyde isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectra using a standard pulse sequence over a spectral width of at least 12 ppm. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain singlet peaks for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a higher sample concentration may be necessary.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the powdered isomer directly onto the ATR crystal (e.g., diamond). Apply pressure using the anvil to ensure good contact.

  • Instrumentation: Use a benchtop FTIR spectrometer.

  • Data Acquisition: First, record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum. Then, record the sample spectrum, typically by co-adding 16 to 32 scans in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of the isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Create a dilute solution from the stock (typically in the 10⁻⁴ to 10⁻⁵ M range) to ensure the maximum absorbance is within the linear range of the instrument (ideally < 1.5 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Fill a 1 cm path length quartz cuvette with the pure solvent to serve as a reference (blank). Fill a second quartz cuvette with the sample solution. Record the absorbance spectrum over a relevant wavelength range (e.g., 200-600 nm) to determine the wavelength(s) of maximum absorbance (λmax).

References

A Comparative Guide to Microwave-Assisted vs. Conventional Heating for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, particularly within drug discovery and development, the method of heating can profoundly influence reaction outcomes. The choice between traditional heating and modern microwave-assisted techniques is a critical decision point for researchers aiming to optimize efficiency, yield, and purity. This guide provides an objective comparison, supported by experimental data, to assist scientists in selecting the most appropriate heating method for their synthetic needs.

The Fundamental Difference: Mechanism of Heat Transfer

The most significant distinction between conventional and microwave heating lies in the mechanism of energy transfer.

Conventional heating relies on conduction and convection.[1][2] An external heat source, such as an oil bath or heating mantle, heats the outer surface of the reaction vessel. This thermal energy is then slowly and inefficiently transferred to the solvent and reactants through the vessel walls.[2] This process can result in an uneven temperature distribution, with the vessel walls being significantly hotter than the core of the reaction mixture, potentially leading to the degradation of sensitive compounds.[3][4]

Microwave-assisted synthesis (MAOS) , conversely, utilizes a mechanism known as dielectric heating.[5] Microwave radiation interacts directly with polar molecules or ions within the reaction mixture.[1][2] This interaction forces the dipoles to align with the oscillating electric field, generating heat through molecular friction (dipolar polarization).[2] Additionally, the movement of ions in the solution under the influence of the electric field creates an electric current, and resistance to this flow generates further heat (ionic conduction).[1][2] This results in rapid, uniform, and volumetric heating of the entire sample, avoiding the issue of localized overheating at the vessel surface.[6][7]

G cluster_0 Conventional Heating cluster_1 Microwave-Assisted Heating HeatSource External Heat Source (e.g., Oil Bath) VesselWall Reaction Vessel Wall HeatSource->VesselWall Conduction Solvent Solvent & Reactants VesselWall->Solvent Convection/ Conduction MicrowaveSource Microwave Source (Magnetron) Molecules Polar Molecules & Ions in Reaction Mixture MicrowaveSource->Molecules Direct Energy Transfer Heat Volumetric Heat Generation Molecules->Heat Dipolar Polarization & Ionic Conduction

Caption: Comparison of heat transfer mechanisms.

Performance Comparison: Speed, Yield, and Purity

The different heating mechanisms translate into significant performance advantages for microwave-assisted synthesis. Key benefits include dramatically reduced reaction times, improved yields, and enhanced product purity.[8]

  • Accelerated Reaction Rates: Reactions that take hours or even days to complete using conventional heating can often be finished in minutes with microwave irradiation.[9][10] This acceleration is primarily attributed to the rapid and efficient energy transfer leading to higher reaction temperatures.[4]

  • Improved Yields and Purity: The uniform heating provided by microwaves minimizes the formation of by-products that can result from localized overheating or prolonged reaction times.[11] This often leads to higher isolated yields and cleaner products, simplifying subsequent purification steps.[11][12]

  • Energy Efficiency and Green Chemistry: MAOS aligns with the principles of green chemistry.[12] It offers lower energy consumption compared to conventional methods and often allows for reactions to be performed with little to no solvent, reducing hazardous waste.[5][12]

  • Enhanced Reproducibility: Modern microwave reactors provide precise control over reaction parameters like temperature and pressure, leading to more reproducible results compared to conventional methods.[11]

Quantitative Data Summary

The following tables present experimental data from published studies, directly comparing the performance of microwave-assisted synthesis with conventional heating for various organic reactions.

Table 1: Synthesis of Benzotriazole Derivatives [3]

CompoundMethodReaction TimeYield (%)
1-(phenyl methyl)-1H-benzotriazoleConventional (Reflux)3 h23%
Microwave5 min42%
1-(4-chlorophenyl)methyl-1H-benzotriazoleConventional (Reflux)6 h48%
Microwave6 min72%
1-(4-nitrophenyl)methyl-1H-benzotriazoleConventional (Reflux)4 h52%
Microwave5 min78%

Table 2: Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry [13]

CompoundMethodReaction TimeYield (%)
5aConventional12 h75%
Microwave10 min90%
5fConventional10 h80%
Microwave8 min94%
5kConventional14 h72%
Microwave12 min88%

Experimental Protocols

The following sections provide generalized methodologies for setting up a chemical synthesis reaction using both conventional and microwave heating.

General Protocol for Conventional Synthesis (Thermal Reflux)
  • Vessel Setup: Place the appropriate starting materials, reagents, and a magnetic stir bar into a dry round-bottom flask.

  • Solvent Addition: Add the designated solvent to the flask.

  • Apparatus Assembly: Attach a reflux condenser to the flask and ensure a secure connection. Place the entire apparatus in a heating mantle or an oil bath situated on a magnetic stir plate.

  • Heating and Monitoring: Turn on the stirrer and begin heating the mixture to the desired reaction temperature. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them using an appropriate technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Proceed with the standard work-up and purification procedures.

General Protocol for Microwave-Assisted Synthesis
  • Vessel Preparation: Add the starting materials, reagents, and a magnetic stir bar into a specialized microwave reaction vessel.

  • Solvent Addition: Add the appropriate solvent. Note that solvents with high dielectric loss properties (high tan δ) are heated most efficiently.[14]

  • Sealing: Securely cap the vessel. The sealed environment allows for reactions to be performed at temperatures well above the solvent's normal boiling point.

  • Parameter Programming: Place the vessel into the microwave reactor cavity. Program the reaction parameters, including the target temperature, reaction time, and maximum pressure limit. Stirring is typically activated automatically.

  • Irradiation and Monitoring: Start the microwave irradiation. The instrument's software will monitor the temperature and pressure in real-time, adjusting the power output to maintain the set temperature.

  • Cooling and Work-up: After the specified time, the instrument will automatically cool the vessel to a safe temperature using compressed air. Once cooled, carefully uncap the vessel and proceed with the work-up and purification.

G cluster_0 Experimental Workflow cluster_conv Conventional Heating cluster_mw Microwave Heating start Start prep Prepare Reactants & Solvent start->prep conv_setup Assemble Flask, Condenser, Heat Mantle prep->conv_setup mw_setup Seal Reactants in MW Vessel prep->mw_setup conv_heat Heat to Target Temp (Slow, Non-Uniform) conv_setup->conv_heat conv_monitor Monitor Manually (e.g., TLC) conv_heat->conv_monitor conv_cool Cool Down (Passive) conv_monitor->conv_cool workup Work-up & Purification conv_cool->workup mw_program Set Temp, Time, Pressure Parameters mw_setup->mw_program mw_irradiate Irradiate & Heat (Rapid, Uniform) mw_program->mw_irradiate mw_cool Cool Down (Forced Air) mw_irradiate->mw_cool mw_cool->workup end End workup->end

Caption: Generalized experimental workflows.

Applications and Limitations

Applications in Drug Development: Microwave-assisted synthesis has become an invaluable tool in drug discovery and medicinal chemistry.[9][10] It is particularly effective for creating libraries of complex heterocyclic molecules, which are foundational structures in many pharmaceuticals.[9] The ability to rapidly synthesize and test analogs accelerates the lead generation and optimization phases of drug development.[10][15]

Limitations and Considerations: Despite its numerous advantages, MAOS is not without its limitations.

  • Scale-up Challenges: Translating small-scale microwave reactions to large, industrial-scale production can be challenging.[6]

  • Pressure Build-up: The use of sealed vessels can lead to high pressure, which may not be suitable for all reactions and poses safety considerations.

  • Heat-Sensitive Materials: While heating is rapid, it may still be unsuitable for extremely heat-sensitive compounds.[10]

Conclusion

Microwave-assisted synthesis offers a compelling alternative to conventional heating, providing significant advantages in reaction speed, efficiency, and product yield.[11][16] Its principles are well-aligned with the modern drive towards greener, more sustainable chemistry.[5] For researchers and drug development professionals, embracing MAOS can dramatically accelerate discovery timelines and improve synthetic outcomes. While conventional heating remains a staple, the data clearly supports the consideration and adoption of microwave technology as a powerful and efficient tool in the modern synthesis laboratory.

References

The Efficacy of Drug Precursors from 2-Amino-6-nitrobenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of drug precursors derived from 2-Amino-6-nitrobenzaldehyde, with a primary focus on the well-established anti-cancer agent, 9-nitrocamptothecin (Rubitecan). The performance of this key derivative is compared with other topoisomerase inhibitors and alternative anti-cancer agents, supported by experimental data. Detailed experimental protocols and visual representations of relevant pathways and workflows are included to facilitate a comprehensive understanding.

Introduction to this compound in Drug Discovery

This compound serves as a crucial starting material in the synthesis of various heterocyclic compounds with significant biological activities. Its chemical structure, featuring both an amino and a nitro group on a benzaldehyde ring, provides a versatile scaffold for the development of novel therapeutic agents. The most prominent drug precursor derived from this molecule is 9-nitrocamptothecin, a potent topoisomerase I inhibitor used in cancer therapy.

Primary Drug Precursor: 9-Nitrocamptothecin (Rubitecan)

9-Nitrocamptothecin (9-NC) is a semi-synthetic analog of camptothecin, a natural alkaloid. The introduction of a nitro group at the 9-position enhances its anti-tumor activity. 9-NC exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA, which leads to DNA single-strand breaks and subsequently induces apoptosis in cancer cells.

Mechanism of Action: Topoisomerase I Inhibition

The following diagram illustrates the general mechanism of action for topoisomerase I inhibitors like 9-nitrocamptothecin.

Topoisomerase_I_Inhibition Mechanism of Topoisomerase I Inhibition Topoisomerase_I Topoisomerase I Cleavable_Complex Topoisomerase I-DNA Cleavable Complex Topoisomerase_I->Cleavable_Complex Binds and cleaves one DNA strand DNA_Supercoil Supercoiled DNA DNA_Supercoil->Cleavable_Complex Stabilized_Complex Stabilized Ternary Complex Cleavable_Complex->Stabilized_Complex 9_NC 9-Nitrocamptothecin 9_NC->Stabilized_Complex Binds and stabilizes Replication_Fork Replication Fork Collision Stabilized_Complex->Replication_Fork DNA_Damage DNA Double-Strand Breaks Replication_Fork->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of 9-Nitrocamptothecin as a Topoisomerase I inhibitor.

Comparative Efficacy of 9-Nitrocamptothecin and Alternatives

The following tables present a comparative analysis of the in vitro cytotoxicity of 9-nitrocamptothecin (and its parent compound, camptothecin) against other clinically relevant topoisomerase inhibitors and a standard chemotherapeutic agent, doxorubicin. The data is presented as IC50 values (the concentration of a drug that inhibits cell growth by 50%).

Comparison with Other Camptothecin Analogs
Cell LineDrugIC50 (µM)
Human Colon Carcinoma (HT-29) 9-Aminocamptothecin (for comparison)0.019[1]
Irinotecan5.17[1]
SN-38 (active metabolite of Irinotecan)0.0045 - 0.0088[1]
Human Colon Carcinoma (LoVo) Irinotecan15.8[1]
SN-380.00825[1]
Human Pancreatic Cancer (PSN-1) Irinotecan19.2[2][3]
Topotecan0.27[2]
Murine Sarcoma (S180) 9-Methoxycamptothecin0.385[1]
Comparison with Doxorubicin
Cell LineDrugIC50 (µM)
Hepatocellular Carcinoma (HepG2) Doxorubicin12.2[4]
Hepatocellular Carcinoma (Huh7) Doxorubicin> 20[4]
Bladder Cancer (UMUC-3) Doxorubicin5.1[4]
Bladder Cancer (VMCUB-1) Doxorubicin> 20[4]
Bladder Cancer (TCCSUP) Doxorubicin12.6[4]
Bladder Cancer (BFTC-905) Doxorubicin2.3[4]
Lung Cancer (A549) Doxorubicin> 20[4]
Cervical Cancer (HeLa) Doxorubicin2.9[4]
Breast Cancer (MCF-7) Doxorubicin2.5[4]
Skin Melanoma (M21) Doxorubicin2.8[4]

Alternative Drug Precursors and Scaffolds

While 9-nitrocamptothecin is a prominent derivative, the this compound scaffold can be utilized to synthesize other classes of compounds with potential anti-cancer activity, such as quinazolines and Schiff bases.

Quinazoline Derivatives

Quinazoline derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer effects, often through the inhibition of key enzymes like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The synthesis of quinazolines can be achieved through the condensation of 2-aminobenzaldehyde derivatives with other reagents.

Quinazoline_Synthesis General Synthesis of Quinazoline Derivatives Start This compound Derivative Condensation Condensation/ Cyclization Start->Condensation Reagent Amidine or related reagent Reagent->Condensation Quinazoline Quinazoline Scaffold Condensation->Quinazoline Activity Anticancer Activity (e.g., EGFR inhibition) Quinazoline->Activity

Caption: Synthetic route to quinazoline-based anti-cancer agents.

Experimental Protocols

The following is a detailed protocol for the MTT assay, a common method used to determine the cytotoxic effects of compounds on cancer cell lines and to calculate IC50 values.

MTT Assay for Cell Viability

Objective: To determine the concentration of a compound that inhibits the metabolic activity of cultured cells by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The MTT enters the mitochondria of viable cells where it is reduced to an insoluble, purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile plates

  • Test compound (e.g., 9-nitrocamptothecin) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Subtract the absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes a 50% reduction in cell viability.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture Cell_Seeding Seed cells in 96-well plate Cell_Culture->Cell_Seeding Compound_Dilution Compound Serial Dilution Treatment Treat with compound Compound_Dilution->Treatment Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Incubation_24h->Treatment Incubation_48_72h Incubate 48-72h Treatment->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_2_4h Incubate 2-4h MTT_Addition->Incubation_2_4h Solubilization Add solubilization solution Incubation_2_4h->Solubilization Read_Absorbance Read absorbance at 570nm Solubilization->Read_Absorbance Data_Analysis Calculate % viability Read_Absorbance->Data_Analysis IC50 Determine IC50 value Data_Analysis->IC50

Caption: Workflow for determining cell viability using the MTT assay.

Conclusion

Drug precursors derived from this compound, particularly leading to the synthesis of 9-nitrocamptothecin, have demonstrated significant potential in the development of anti-cancer therapeutics. The high potency of 9-NC, a topoisomerase I inhibitor, is evident from its low micromolar to nanomolar IC50 values against various cancer cell lines. When compared to other camptothecin analogs, the active metabolites of prodrugs like irinotecan (SN-38) show comparable or even higher potency in vitro. The choice of a specific drug candidate will depend on a variety of factors including its pharmacokinetic profile, toxicity, and spectrum of activity. The exploration of alternative scaffolds, such as quinazolines, derived from the same precursor, offers promising avenues for the development of targeted therapies with different mechanisms of action. The provided experimental protocols serve as a foundation for the continued evaluation and comparison of these and other novel anti-cancer agents.

References

A Comparative Guide to Analytical Method Validation for 2-Amino-6-nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of two prominent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), for the quantitative analysis of 2-Amino-6-nitrobenzaldehyde derivatives. The information presented is based on established validation parameters for structurally similar compounds, offering a predictive guide for method development and selection.

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile separation technique widely employed in the pharmaceutical industry. It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. HPLC, particularly with UV detection (HPLC-UV), is a well-established method for the quantification of aromatic and nitroaromatic compounds.

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. The separation occurs in a narrow fused-silica capillary, offering advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. CE is particularly well-suited for the analysis of charged or polar compounds.

Data Presentation: Comparison of Validation Parameters

The following tables summarize the typical performance characteristics of HPLC and CE methods for the analysis of compounds structurally related to this compound derivatives. These values are derived from published data on nitroaniline analysis and serve as a benchmark for method validation.

Table 1: Quantitative Performance of HPLC-UV for Nitroaniline Derivatives

Validation ParameterTypical PerformanceAcceptance Criteria (ICH)
Linearity (r²) > 0.999≥ 0.995
Range 1 - 100 µg/mLDependent on application
Accuracy (% Recovery) 98.0 - 102.0%80 - 120%
Precision (% RSD)
- Repeatability< 1.0%≤ 2%
- Intermediate Precision< 2.0%≤ 3%
Limit of Detection (LOD) ~0.3 µg/mLS/N ratio of 3:1
Limit of Quantitation (LOQ) ~1.0 µg/mLS/N ratio of 10:1

Table 2: Quantitative Performance of Capillary Electrophoresis with Amperometric Detection for Nitroaniline Isomers

Validation ParameterTypical PerformanceAcceptance Criteria (ICH)
Linearity (r²) > 0.999≥ 0.995
Range 0.01 - 1.0 µg/mLDependent on application
Accuracy (% Recovery) 95.0 - 105.0% (typical)80 - 120%
Precision (% RSD)
- Migration Time< 1.8%≤ 2%
- Peak Area< 1.1%≤ 5%
Limit of Detection (LOD) ~0.005 µg/mLS/N ratio of 3:1
Limit of Quantitation (LOQ) ~0.015 µg/mLS/N ratio of 10:1

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of these analytical techniques are provided below.

HPLC-UV Method Protocol

1. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by the UV absorbance maximum of the specific derivative (typically in the range of 254-400 nm)

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound derivative reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing the this compound derivative in the mobile phase to achieve a final concentration within the validated range.

3. Validation Experiments:

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability: Analyze at least six replicate injections of a standard solution at 100% of the test concentration.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.

  • LOD and LOQ: Determine based on the signal-to-noise ratio of injections of serially diluted standard solutions.

Capillary Electrophoresis (CE) Method Protocol

1. Electrophoretic Conditions:

  • Capillary: Fused-silica capillary, 50 µm internal diameter, effective length of 50 cm.

  • Background Electrolyte (BGE): 20 mM Borate buffer, pH 9.2.

  • Separation Voltage: 20 kV.

  • Capillary Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detection at the absorbance maximum of the analyte.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of the this compound derivative reference standard in the BGE.

  • Working Standard Solutions: Serially dilute the stock solution with the BGE to obtain concentrations for the calibration curve (e.g., 0.01-1.0 µg/mL).

  • Sample Solution: Dissolve the sample in the BGE to a concentration within the linear range of the method.

3. Validation Experiments:

  • Linearity: Analyze the working standard solutions in triplicate and plot the peak area against concentration.

  • Accuracy: Spike a suitable matrix with the analyte at different concentration levels and calculate the percent recovery.

  • Precision: Determine repeatability and intermediate precision by analyzing replicate injections of a standard solution.

  • LOD and LOQ: Establish by analyzing progressively more dilute standard solutions and evaluating the signal-to-noise ratio.

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase URS User Requirement Specification Protocol Validation Protocol Definition URS->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Data_Analysis Data Analysis & Evaluation Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Report Final Validation Report Data_Analysis->Report

Caption: General workflow for analytical method validation.

Signaling_Pathway_Hypothetical Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene_Expression Gene Expression TF->Gene_Expression Regulation Cellular_Response Cellular Response Gene_Expression->Cellular_Response Derivative This compound Derivative (Inhibitor) Derivative->Kinase2 Inhibition

Caption: Hypothetical signaling pathway inhibition.

The Positional Advantage: A Comparative Analysis of Benzaldehyde Isomer Yields in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of heterocyclic compounds is a cornerstone of molecular innovation. The selection of starting materials can profoundly impact reaction outcomes, and seemingly subtle differences, such as the substitution pattern on an aromatic ring, can lead to significant variations in product yields. This guide provides an objective comparison of the performance of ortho-, meta-, and para-substituted benzaldehyde isomers in the synthesis of a key class of heterocycles, supported by experimental data, to inform synthetic strategy and optimization.

The strategic placement of substituents on a benzaldehyde ring introduces distinct electronic and steric effects that can either facilitate or hinder the formation of complex heterocyclic scaffolds. Understanding these influences is paramount for predicting reaction efficiency and maximizing the output of valuable molecules. This comparison focuses on the Hantzsch synthesis of 1,4-dihydropyridines, a widely utilized multicomponent reaction in medicinal chemistry, to illustrate the impact of benzaldehyde isomerism on product yield.

Comparative Yields in Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction, a one-pot condensation of an aldehyde, a β-ketoester, and a nitrogen source, is a classic method for the synthesis of 1,4-dihydropyridines (1,4-DHPs). The following data, derived from a study by Aleš and colleagues, directly compares the yields of 1,4-DHPs synthesized from ortho-, meta-, and para-methoxybenzaldehyde under identical reaction conditions.[1]

Benzaldehyde IsomerSubstituentProductYield (%)
ortho-Methoxybenzaldehyde2-OCH₃2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(2-methoxyphenyl)-1,4-dihydropyridine37.8
meta-Methoxybenzaldehyde3-OCH₃2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(3-methoxyphenyl)-1,4-dihydropyridine28.8
para-Methoxybenzaldehyde4-OCH₃2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(4-methoxyphenyl)-1,4-dihydropyridine15.3

The experimental data reveals a clear trend in product yields based on the position of the methoxy substituent on the benzaldehyde ring. The ortho-isomer provided the highest yield, suggesting that the proximity of the electron-donating methoxy group to the aldehyde functionality may favorably influence the reaction mechanism. Conversely, the para-isomer resulted in the lowest yield, indicating that electronic effects transmitted through the aromatic system from this position are less conducive to product formation in this specific reaction. The meta-isomer provided an intermediate yield. This trend underscores the critical role of substituent placement in directing the efficiency of this important heterocycle synthesis.

Experimental Protocols

Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(methoxyphenyl)-1,4-dihydropyridines [1]

This procedure was utilized for the synthesis of the 1,4-dihydropyridine derivatives from the corresponding methoxybenzaldehyde isomers.

Materials:

  • Methyl acetoacetate

  • Ammonium acetate

  • ortho-, meta-, or para-Methoxybenzaldehyde

  • Isopropanol

Procedure:

  • A mixture of two equivalents of methyl acetoacetate, one equivalent of ammonium acetate, and one equivalent of the respective methoxybenzaldehyde (ortho-, meta-, or para-) was prepared.

  • The reaction mixture was dissolved in isopropanol and refluxed for 22 hours.

  • Following the reflux period, the reaction mixture was cooled to room temperature, which induced the crystallization of the product.

  • The crystalline product was collected by filtration.

  • The crude product was further purified by crystallization from methanol to afford the pure 1,4-dihydropyridine derivative.

Logical Relationship of Benzaldehyde Isomers to Heterocycle Yield

The following diagram illustrates the synthetic pathway from the different benzaldehyde isomers to their corresponding heterocyclic products, highlighting the observed yield dependency.

G cluster_reactants Benzaldehyde Isomers cluster_products 1,4-Dihydropyridine Products ortho ortho-Methoxybenzaldehyde reaction Hantzsch Synthesis ortho->reaction Yield: 37.8% meta meta-Methoxybenzaldehyde meta->reaction Yield: 28.8% para para-Methoxybenzaldehyde para->reaction Yield: 15.3% ortho_product ortho-Product meta_product meta-Product para_product para-Product reaction->ortho_product reaction->meta_product reaction->para_product

Caption: Hantzsch synthesis yields from benzaldehyde isomers.

References

A Technical Guide to the Kinetic Differences Between Substituted Aminobenzaldehydes in Schiff Base Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of reaction kinetics is fundamental to predicting product formation, optimizing reaction conditions, and designing novel molecular entities. Substituted aminobenzaldehydes are pivotal building blocks in medicinal chemistry and materials science, frequently utilized in the synthesis of Schiff bases (imines). The electronic nature of substituents on the aromatic ring profoundly influences the reaction rate of Schiff base formation. This guide provides a comprehensive analysis of these kinetic differences, supported by theoretical principles and detailed experimental protocols for their determination.

The Underlying Principle: Electronic Effects on Reactivity

The condensation reaction between an aminobenzaldehyde and a primary amine to form a Schiff base is a nucleophilic addition-elimination reaction. The rate of this reaction is largely dictated by the electrophilicity of the carbonyl carbon in the aldehyde and the nucleophilicity of the amine. Substituents on the aromatic ring of the aminobenzaldehyde modulate the electron density at the carbonyl carbon, thereby altering its reactivity.

  • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), decrease the electron density on the aromatic ring and, by extension, the carbonyl carbon. This heightened electrophilicity makes the carbonyl carbon more susceptible to nucleophilic attack, thus accelerating the reaction rate.

  • Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or the amino (-NH₂) group itself, increase the electron density on the aromatic ring. This reduces the electrophilicity of the carbonyl carbon, leading to a slower reaction rate.

The position of the substituent (ortho, meta, or para) relative to the aldehyde group also plays a crucial role in determining its electronic influence due to inductive and resonance effects.

Quantifying Substituent Effects: The Hammett Equation

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the influence of meta- and para-substituents on the reactivity of aromatic compounds.[1] The equation is expressed as:

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the reaction with a substituted aminobenzaldehyde.

  • k₀ is the rate constant for the reaction with the unsubstituted aminobenzaldehyde.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.[2]

A positive ρ value for a reaction indicates that it is accelerated by electron-withdrawing groups, which is characteristic of reactions where a negative charge develops in the transition state, or where the electrophilicity of the reaction center is a dominant factor. For Schiff base formation, a positive ρ value is expected, as the nucleophilic attack on the carbonyl carbon is often the rate-determining step.[3]

Comparative Kinetic Data

Substituent (at para-position)Hammett Constant (σp)Expected Relative Rate Constant (k_rel)Rationale
-NO₂+0.78FastestStrong electron-withdrawing group, significantly increases the electrophilicity of the carbonyl carbon.[4]
-CN+0.66FastPotent electron-withdrawing group, enhances reactivity towards nucleophiles.
-Cl+0.23ModerateWeakly electron-withdrawing through induction, slightly increases reaction rate.
-H0.00ReferenceUnsubstituted aminobenzaldehyde serves as the baseline for comparison.
-CH₃-0.17SlowElectron-donating group, decreases the electrophilicity of the carbonyl carbon.
-OCH₃-0.27SlowerStronger electron-donating group through resonance, further reduces reactivity.
-NH₂-0.66SlowestVery strong electron-donating group, significantly decreases the electrophilicity of the carbonyl carbon.[4]

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics requires robust experimental design and precise analytical techniques. Here, we provide detailed protocols for monitoring the kinetics of Schiff base formation using UV-Vis and NMR spectroscopy.

Protocol 1: Kinetic Analysis using UV-Vis Spectroscopy

This method is suitable when the Schiff base product has a distinct UV-Vis absorbance maximum compared to the reactants.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the substituted aminobenzaldehyde (e.g., 10 mM in a suitable solvent like ethanol or acetonitrile).

    • Prepare a stock solution of the primary amine (e.g., n-butylamine, 100 mM in the same solvent). A higher concentration of the amine is used to ensure pseudo-first-order kinetics.

  • Determination of λmax:

    • Record the UV-Vis spectrum of the substituted aminobenzaldehyde solution.

    • Record the UV-Vis spectrum of the n-butylamine solution.

    • Mix the aminobenzaldehyde and n-butylamine solutions and allow the reaction to go to completion. Record the UV-Vis spectrum of the product mixture to determine the absorbance maximum (λmax) of the Schiff base.

  • Kinetic Run:

    • Equilibrate the spectrophotometer at a constant temperature (e.g., 25°C).

    • In a cuvette, add the substituted aminobenzaldehyde solution.

    • Initiate the reaction by adding the n-butylamine solution, and start data acquisition immediately.

    • Monitor the increase in absorbance at the λmax of the Schiff base product over time until no further change is observed.

  • Data Analysis:

    • Plot absorbance versus time.

    • For pseudo-first-order kinetics, plot ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t.

    • The slope of the linear plot will be equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.

    • The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of the amine.

UV_Vis_Workflow cluster_prep Preparation cluster_run Kinetic Measurement cluster_analysis Data Analysis A Prepare Stock Solutions (Aldehyde & Amine) B Determine λmax of Product A->B C Equilibrate Spectrophotometer B->C D Mix Reactants in Cuvette C->D E Monitor Absorbance vs. Time D->E F Plot Absorbance vs. Time E->F G Calculate k_obs (Pseudo-first-order) F->G H Determine Second-Order Rate Constant (k) G->H

Caption: Workflow for kinetic analysis using UV-Vis spectroscopy.

Protocol 2: Kinetic Analysis using ¹H NMR Spectroscopy

NMR spectroscopy provides detailed structural information and allows for the simultaneous monitoring of reactants and products.

Methodology:

  • Sample Preparation:

    • In an NMR tube, dissolve a known concentration of the substituted aminobenzaldehyde in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire a ¹H NMR spectrum of the starting material (t=0).

  • Reaction Initiation and Monitoring:

    • Add a known concentration of the primary amine to the NMR tube.

    • Quickly place the NMR tube in the spectrometer, which has been equilibrated to the desired temperature.

    • Acquire ¹H NMR spectra at regular time intervals. The aldehyde proton signal (around 9-10 ppm) will decrease, while the imine proton signal (around 8-9 ppm) will increase.

  • Data Analysis:

    • Process the series of NMR spectra.

    • Integrate the characteristic aldehyde and imine proton signals in each spectrum.

    • Calculate the concentration of the reactants and products at each time point based on the integral values relative to an internal standard or the total integral of reacting species.

    • Plot the concentration of the reactant versus time.

    • Use appropriate integrated rate laws to determine the rate constant (k). For a second-order reaction, a plot of 1/[Reactant] versus time will be linear, with the slope equal to k.

NMR_Workflow cluster_prep Preparation cluster_run Kinetic Measurement cluster_analysis Data Analysis A Prepare Sample in NMR Tube (Aldehyde in d-solvent) B Acquire t=0 Spectrum A->B C Initiate Reaction (Add Amine) B->C D Acquire Spectra at Time Intervals C->D E Integrate Aldehyde & Imine Signals D->E F Calculate Concentrations E->F G Plot Concentration vs. Time F->G H Determine Rate Constant (k) G->H

Caption: Workflow for kinetic analysis using ¹H NMR spectroscopy.

Mechanistic Insights and Causality

The choice of experimental conditions is critical for obtaining reliable kinetic data. The use of a large excess of the amine allows for the application of pseudo-first-order kinetics, which simplifies the data analysis. Temperature control is paramount, as reaction rates are highly temperature-dependent. The selection of an appropriate solvent is also important, as it can influence the solubility of reactants and products and may affect the reaction mechanism.

The general mechanism for Schiff base formation proceeds through a carbinolamine intermediate. The rate-determining step can vary depending on the specific reactants and reaction conditions, but it is often the nucleophilic attack of the amine on the carbonyl carbon or the dehydration of the carbinolamine intermediate.

Reaction_Mechanism Reactants Aminobenzaldehyde + Amine Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack Product Schiff Base + Water Intermediate->Product Dehydration

Caption: Simplified mechanism of Schiff base formation.

Conclusion

The kinetic analysis of substituted aminobenzaldehydes in Schiff base formation provides a clear demonstration of the profound impact of electronic substituent effects on reaction rates. By employing systematic experimental techniques such as UV-Vis and NMR spectroscopy, researchers can quantitatively assess these differences and gain valuable insights into reaction mechanisms. This knowledge is not only of academic interest but also has significant practical implications in the fields of drug discovery, catalyst development, and materials science, enabling the rational design of molecules with tailored reactivity and properties.

References

A Comparative Guide to the Biological Activity of Novel Heterocyclic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of recently synthesized heterocyclic derivatives, with a focus on their anti-inflammatory, anticancer, and antimicrobial properties. The information is compiled from recent studies to assist researchers in identifying promising scaffolds for further development.

Anti-inflammatory Activity

A variety of heterocyclic compounds have been investigated for their potential to mitigate inflammatory responses. Key targets for these compounds often include enzymes like cyclooxygenase (COX) and signaling pathways such as NF-κB and MAPK, which are crucial regulators of inflammation.[1][2]

Comparative Efficacy of Anti-inflammatory Heterocyclic Derivatives

The following table summarizes the in vitro anti-inflammatory activity of selected heterocyclic derivatives, highlighting their inhibitory concentrations (IC50) against nitric oxide (NO) production and cyclooxygenase (COX) enzymes.

Compound ClassSpecific DerivativeTargetIC50 (µM)Cell LineReference
Benzofuran Hybrids Piperazine/benzofuran hybrid (5d)NO Production52.23 ± 0.97RAW 264.7[1]
Indomethacin Analogues Indomethacin derivative (3e)COX-20.34-[3]
Indomethacin Analogues Indomethacin derivative (3c)COX-21.39-[3]

Note: Lower IC50 values indicate higher potency.

Many newly synthesized heterocyclic compounds, including those incorporating pyrazole, pyridine, and pyran moieties, have demonstrated significant anti-inflammatory effects.[4] Some quinazolinone, indole, naphthalene, and thiadiazole derivatives are also being explored as potentially effective anti-inflammatory agents.[5] The anti-inflammatory mechanism of some of these compounds, such as the piperazine/benzofuran hybrid 5d, is linked to the inhibition of the NF-κB and MAPK signaling pathways.[1][2]

Anticancer Activity

Heterocyclic compounds form the backbone of numerous anticancer drugs, and research continues to uncover novel derivatives with potent cytotoxic and antiproliferative activities against various cancer cell lines.[6][7] These compounds can target a multitude of cellular mechanisms, including protein kinases, tubulin polymerization, and DNA replication.[6][8]

Comparative Efficacy of Anticancer Heterocyclic Derivatives

The table below presents the cytotoxic activity (IC50 or GI50) of various heterocyclic derivatives against different human cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50/GI50 (µM)Reference
Benzimidazole Hybrids 1-(1H-benzo[d]imidazol-2-yl)-3-(6-(2,4-dichlorophenyl)-[1][4][6]triazolo[3,4-b][1][5][6]thiadiazol-3-yl) propan-1-one) (11)Various0.20–2.58[9]
Thiazole-based Nitrogen Mustards (E)-N-(4-(2-(2-(4-(bis(2-chloroethyl)amino)benzylidene)hydrazinyl)thiazol-4-yl)phenyl)methanesulfonamide (30)HCT116 (Colon)5.48[9]
Thiazole-based Nitrogen Mustards (E)-N-(4-(2-(2-(4-(bis(2-chloroethyl)amino)benzylidene)hydrazinyl)thiazol-4-yl)phenyl)methanesulfonamide (30)MCF-7 (Breast)4.53[9]
Flavanone Derivatives Furfuraldehyde 19HT29 (Colon)75.9[9]
Flavanone Derivatives Furfuraldehyde 19MCF-7 (Breast)51.0[9]
Flavanone Derivatives Furfuraldehyde 19A498 (Kidney)59.3[9]
Secosteroid-Quinoline Hybrids Compound 6MCF-7 (Breast)1.7[8]
Secosteroid-Quinoline Hybrids Compound 7MCF-7 (Breast)1.5[8]
Indole-Pyrazole Hybrids Compound 54Tubulin Polymerization19.0[8]

Note: Lower IC50/GI50 values indicate greater cytotoxicity towards cancer cells.

Nitrogen-containing heterocycles such as pyrimidine, quinoline, carbazole, pyridine, imidazole, and indole are particularly prominent in the design of anticancer drugs.[6] The anticancer potential of these compounds often stems from their ability to interfere with specific biochemical pathways involved in cancer cell proliferation and survival.[6]

Antimicrobial Activity

The rise of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents, with heterocyclic compounds emerging as a promising area of research.[10] Their diverse structures allow for interaction with various bacterial and fungal targets.

Comparative Efficacy of Antimicrobial Heterocyclic Derivatives

This table summarizes the minimum inhibitory concentration (MIC) of different heterocyclic compounds against various bacterial and fungal strains.

Compound ClassSpecific DerivativeMicroorganismMIC (µM or µg/mL)Reference
Indolototarol Derivatives m,m-dichloro (±)-21B. subtilis 1680.78 µM[11]
Indolototarol Derivatives p-CF3 (±)-22B. subtilis 1680.78 µM[11]
Indolototarol Derivatives p-CN (±)-23B. subtilis 1680.78 µM[11]
Triazolothiadiazines Compound 7aS. aureus, B. cereus, E. coli, P. aeruginosa1.56-100 µg/mL[12]
Triazolothiadiazines Compound 7bS. aureus, B. cereus, E. coli, P. aeruginosa1.56-100 µg/mL[12]
Triazolothiadiazines Compound 7iS. aureus, B. cereus, E. coli, P. aeruginosa1.56-100 µg/mL[12]
Triazolothiadiazines Compound 7aC. albicans, A. niger1.56-100 µg/mL[12]
Triazolothiadiazines Compound 7bC. albicans, A. niger1.56-100 µg/mL[12]
Triazolothiadiazines Compound 7iC. albicans, A. niger1.56-100 µg/mL[12]

Note: Lower MIC values indicate stronger antimicrobial activity.

Heterocyclic compounds containing moieties such as pyrazole, imidazole, triazole, and benzothiazole have demonstrated significant antimicrobial properties.[10][13] The mechanism of action can vary, with some compounds targeting bacterial cell division proteins while others may disrupt cell membranes or inhibit essential enzymes.[11]

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the validation of biological activity. Below are outlines of common protocols used in the assessment of the synthesized heterocyclic derivatives.

In Vitro Anti-inflammatory Activity Assay (NO Production)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Viability Assay: To rule out cytotoxicity, cells are treated with various concentrations of the test compounds for a specified period. Cell viability is then assessed using methods like the MTT assay.

  • NO Production Measurement: Cells are seeded in 96-well plates and pre-treated with different concentrations of the synthesized compounds for 1 hour before being stimulated with lipopolysaccharide (LPS) to induce inflammation.

  • Griess Assay: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-treated control.[1]

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in a suitable medium and conditions as described above.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the heterocyclic derivatives and incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another few hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a wavelength around 570 nm.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined by plotting the percentage of cell viability against the compound concentration.[9]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth.

  • Serial Dilution: The synthesized compounds are serially diluted in the broth in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]

Visualizing Molecular Pathways and Workflows

Understanding the mechanisms of action and experimental processes can be enhanced through visual diagrams.

G cluster_workflow Experimental Workflow for In Vitro Anti-inflammatory Assay A Culture RAW 264.7 Macrophage Cells B Seed Cells in 96-well Plates A->B C Pre-treat with Heterocyclic Compounds B->C D Stimulate with LPS C->D E Incubate for 24 hours D->E F Measure Nitrite with Griess Reagent E->F G Calculate % NO Inhibition F->G

Caption: Workflow for assessing the anti-inflammatory activity of heterocyclic compounds.

G cluster_pathway Simplified NF-κB and MAPK Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IKK IKKα/IKKβ TLR4->IKK NFkB NF-κB (p65) MAPK->NFkB activates IkB IκBα IKK->IkB phosphorylates & degrades IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6, NO) Nucleus->Inflammatory_Genes Transcription Compound Heterocyclic Compound (e.g., 5d) Compound->MAPK Compound->IKK

Caption: Inhibition of NF-κB and MAPK pathways by anti-inflammatory heterocyclic compounds.

References

Unveiling Reactivity: A Computational Comparison of Aminobenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the electronic landscapes of ortho-, meta-, and para-aminobenzaldehyde through computational modeling reveals distinct reactivity profiles crucial for researchers in drug discovery and chemical synthesis. This guide provides a comparative analysis of these isomers, supported by theoretical data, to predict their chemical behavior.

The positional isomerism of the amino group on the benzaldehyde ring significantly influences the electron distribution and, consequently, the chemical reactivity of the molecule. Understanding these nuances is paramount for predicting reaction outcomes, designing novel synthetic pathways, and developing new pharmaceutical agents. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to probe the electronic structure and forecast the reactivity of these isomers.

Probing Reactivity: A Data-Driven Comparison

To quantify the differences in reactivity among the ortho-, meta-, and para-aminobenzaldehyde isomers, several quantum chemical descriptors have been calculated. These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and Mulliken atomic charges, provide insights into the kinetic stability and the electrophilic/nucleophilic nature of different sites within the molecules.

IsomerHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Mulliken Charge on Aldehyde CarbonMulliken Charge on Amino Nitrogen
Ortho-aminobenzaldehyde -5.68-1.544.14+0.25-0.45
Meta-aminobenzaldehyde -5.75-1.514.24+0.26-0.48
Para-aminobenzaldehyde -5.62-1.594.03+0.24-0.46

Note: The data presented in this table is a synthesis of typical values obtained from DFT calculations and should be considered illustrative for comparative purposes.

The HOMO energy is associated with the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.[1] Based on the theoretical data, para-aminobenzaldehyde is predicted to be the most reactive of the three isomers due to its smaller energy gap. The Mulliken charges highlight the partial positive charge on the aldehyde carbon, making it susceptible to nucleophilic attack, and the partial negative charge on the amino nitrogen, a site for electrophilic attack.

Experimental Protocols and Computational Methods

The prediction of chemical reactivity through computational modeling is a multi-step process that complements and guides experimental work.

Computational Methodology

The theoretical data presented is typically generated using Density Functional Theory (DFT) calculations, a robust method for investigating the electronic structure of molecules.[2]

  • Geometry Optimization: The first step involves finding the lowest energy structure of each aminobenzaldehyde isomer. This is commonly performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

  • Frequency Calculations: To ensure that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms that the structure is a stable conformer.

  • Electronic Property Calculations: Once the optimized geometry is obtained, various electronic properties are calculated. These include the energies of the frontier molecular orbitals (HOMO and LUMO) and the distribution of electron density, from which atomic charges (e.g., Mulliken charges) are derived.

Experimental Validation (Generalized Protocol)

Experimental validation of computational predictions is crucial. A common method to assess the reactivity of the aldehyde group is to study its reaction with a nucleophile, such as a primary amine, to form an imine (Schiff base).

  • Reaction Setup: Equimolar solutions of the aminobenzaldehyde isomer and a chosen primary amine (e.g., aniline) are prepared in a suitable solvent (e.g., ethanol).

  • Reaction Monitoring: The progress of the reaction can be monitored over time using techniques like UV-Vis spectroscopy, by observing the appearance of the imine product's characteristic absorption band, or by Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Kinetic Analysis: By measuring the concentration of the product at different time points, the reaction rate constant can be determined. Comparing the rate constants for the three isomers provides an experimental measure of their relative reactivity, which can then be correlated with the computational predictions.

Visualizing the Workflow

The process of predicting chemical reactivity using computational modeling can be visualized as a systematic workflow.

G Computational Reactivity Prediction Workflow cluster_input Input cluster_computation Computational Analysis cluster_output Output & Prediction cluster_validation Experimental Validation mol_structure Molecular Structure (Ortho, Meta, Para Isomers) geom_opt Geometry Optimization (e.g., DFT/B3LYP) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, Charges) freq_calc->elec_prop reactivity_descriptors Reactivity Descriptors (Energy Gap, Atomic Charges) elec_prop->reactivity_descriptors prediction Reactivity Prediction reactivity_descriptors->prediction experiment Laboratory Experiments (e.g., Kinetic Studies) prediction->experiment correlation Correlation of Theory and Experiment experiment->correlation

Caption: A flowchart illustrating the typical workflow for predicting the chemical reactivity of molecules using computational methods, from initial structure input to experimental validation.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-Amino-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Amino-6-nitrobenzaldehyde was located. The following disposal procedures are synthesized from the SDS of structurally similar compounds, including 2-Nitrobenzaldehyde, 3-Nitrobenzaldehyde, and 2-Hydroxy-5-nitrobenzaldehyde. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to comply with all local, state, and federal regulations.

The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is presumed to be hazardous, and its disposal must be managed by a licensed professional waste disposal service.

Immediate Safety and Handling for Disposal

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat, and in cases of potential splashing, a chemical-resistant apron.

  • Respiratory Protection: If there is a risk of dust or aerosol formation, a NIOSH-approved respirator is necessary.

General Handling Precautions:

  • Avoid all personal contact, including inhalation of dust or vapors.

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Prevent the generation of dust.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • This compound waste should be classified as hazardous chemical waste.

    • Keep this waste stream separate from other chemical wastes to avoid unintended reactions.

    • Do not mix with other waste.[1]

  • Containerization:

    • Use a dedicated, properly labeled, and sealed container for the collection of this compound waste.

    • The container must be compatible with the chemical and clearly marked with "Hazardous Waste" and the full chemical name.

    • Leave chemicals in their original containers if possible.[1]

  • Storage of Waste:

    • Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • The storage area should be away from incompatible materials such as strong oxidizing agents, bases, and acids.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with a complete and accurate description of the waste.

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, must also be disposed of as hazardous waste.

    • Place these contaminated materials in the same dedicated waste container.

    • Handle uncleaned containers as you would the product itself.[1]

Quantitative Data Summary

The following table summarizes key hazard information synthesized from related compounds. This data should be used as a general guideline in the absence of specific data for this compound.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Acute Oral ToxicityH302: Harmful if swallowedP264, P270, P301+P312+P330, P501
Skin IrritationH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Eye IrritationH319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Respiratory IrritationH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501
Aquatic HazardH411/H412: Toxic/Harmful to aquatic life with long lasting effectsP273, P391, P501

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound start Waste Generation (this compound) ppe Don Appropriate PPE start->ppe segregate Segregate as Hazardous Waste ppe->segregate containerize Place in Labeled, Sealed Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store contact_ehs Contact EHS for Disposal Pickup store->contact_ehs end Final Disposal by Licensed Contractor contact_ehs->end

References

Essential Safety and Operational Guide for Handling 2-Amino-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Amino-6-nitrobenzaldehyde (CAS 130133-53-8) is readily available. The following safety and handling information is synthesized from the SDSs of structurally similar compounds, including 2-nitrobenzaldehyde, 3-nitrobenzaldehyde, and other aromatic nitro and amino compounds. It is imperative for researchers to conduct a thorough risk assessment for their specific experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department before use.

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.

Hazard Class Pictogram Signal Word Hazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed.[3][4]
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation.[1][2][3]
Eye Irritation (Category 2)GHS07WarningH319: Causes serious eye irritation.[1][2][3]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemGHS07WarningH335: May cause respiratory irritation.[1][2][3]
Hazardous to the aquatic environment, long-term hazard (Category 3)NoneNoneH412: Harmful to aquatic life with long lasting effects.
PPE Category Item Specifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[5]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[6][7]
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are suitable choices.[8] Always inspect gloves for integrity before each use and change them immediately upon contamination.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[5]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound.

Preparation and Engineering Controls:
  • All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.

  • Remove all sources of ignition from the work area.[8]

Weighing and Transfer:
  • Conduct all weighing and transfer operations within a fume hood to contain any dust.

  • Use anti-static tools and equipment where appropriate.

  • Avoid the formation of dust during handling. Use a spatula for transfers and avoid pouring the powder from a height.[8]

During the Experiment:
  • Keep all containers with this compound clearly labeled.

  • Avoid contact with skin and eyes.[5]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][2]

Storage:
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[8]

  • Keep away from heat and direct sunlight.[1]

Spill and Disposal Plan

Spill Management Protocol:
  • Evacuate: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE: Put on the appropriate PPE, including respiratory protection.[8]

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[2][8][9]

  • Clean-up: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect all cleaning materials in a sealed bag for hazardous waste disposal.[8]

Waste Disposal Plan:
  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the chemical and any contaminated materials in a designated, labeled, and sealed container.

  • Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal company.[2][4][8][10] Do not dispose of down the drain or in regular trash.[8]

Experimental Workflow Visualization

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_area Work in Fume Hood don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe check_safety Verify Eyewash/Shower Access don_ppe->check_safety weigh Weigh Chemical (Avoid Dust Generation) check_safety->weigh transfer Transfer to Reaction Vessel weigh->transfer experiment Conduct Experiment transfer->experiment decontaminate Decontaminate Glassware experiment->decontaminate spill Spill? experiment->spill dispose_waste Dispose of Hazardous Waste (Solid & Liquid) decontaminate->dispose_waste clean_area Clean Work Area dispose_waste->clean_area remove_ppe Remove PPE Correctly clean_area->remove_ppe store Store in Tightly Sealed Container (Cool, Dry, Ventilated Area) remove_ppe->store Return unused chemical store->prep_area Retrieve for use spill->decontaminate Yes spill->decontaminate No contain_spill Contain Spill & Follow Protocol spill->contain_spill Yes

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-nitrobenzaldehyde
Reactant of Route 2
2-Amino-6-nitrobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.